4-(4-Bromobutoxy)benzenesulfonamide
説明
特性
CAS番号 |
130840-22-1 |
|---|---|
分子式 |
C10H14BrNO3S |
分子量 |
308.19 g/mol |
IUPAC名 |
4-(4-bromobutoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
InChIキー |
IWECJQRTGYPRJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OCCCCBr)S(=O)(=O)N |
製品の起源 |
United States |
An In-depth Technical Guide to 4-(4-Bromobutoxy)benzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
Foreword
This technical guide provides a comprehensive overview of 4-(4-Bromobutoxy)benzenesulfonamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. While extensive research on this specific chemical entity is not yet prevalent in publicly accessible literature, its structural components—the benzenesulfonamide core and the bromobutoxy side-chain—suggest a strong potential for biological activity. This document, therefore, synthesizes information from closely related analogues and established chemical principles to offer a foundational resource for its synthesis, characterization, and exploration as a therapeutic agent. Every effort has been made to ground the presented information in authoritative sources, providing a robust starting point for further investigation.
Molecular Overview and Significance
4-(4-Bromobutoxy)benzenesulfonamide belongs to the benzenesulfonamide class of compounds, a cornerstone pharmacophore in modern medicine. The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding moiety, making these compounds potent inhibitors of metalloenzymes, most notably carbonic anhydrases (CAs).[1] The introduction of a 4-bromobutoxy chain at the para-position of the benzene ring offers a modifiable "tail" that can influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, cell permeability, and binding affinity for specific enzyme isoforms.[2] The terminal bromine atom also presents a reactive handle for further chemical elaboration, making it a versatile intermediate for the synthesis of more complex molecules.
Physicochemical Properties
Due to the absence of experimentally determined data for 4-(4-Bromobutoxy)benzenesulfonamide, the following properties are predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₄BrNO₃S |
| Molecular Weight | 308.19 g/mol |
| Boiling Point | 458.3 ± 55.0 °C |
| Density | 1.502 ± 0.06 g/cm³ |
| pKa | Predicted to be around 9-10 (for the sulfonamide NH) |
| LogP (Octanol/Water) | 2.3 |
| Appearance | Expected to be a solid at room temperature |
Solubility Profile:
Based on the properties of similar sulfonamides, the solubility of 4-(4-Bromobutoxy)benzenesulfonamide is expected to be low in water and higher in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[3]
Synthesis and Purification
The synthesis of 4-(4-Bromobutoxy)benzenesulfonamide can be logically approached through a two-step process starting from 4-hydroxybenzenesulfonamide. This method leverages a Williamson ether synthesis to introduce the bromobutoxy side chain.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-(4-Bromobutoxy)benzenesulfonamide.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for similar Williamson ether syntheses.
Materials and Reagents:
-
4-Hydroxybenzenesulfonamide
-
1,4-Dibromobutane (in excess, e.g., 3-5 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzenesulfonamide (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,4-dibromobutane (3.0-5.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
To the residue, add deionized water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude product can be purified by either recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(4-Bromobutoxy)benzenesulfonamide.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.75 | Doublet | 2H | Aromatic protons ortho to -SO₂NH₂ |
| ~ 7.00 | Doublet | 2H | Aromatic protons ortho to -O-CH₂- |
| ~ 4.85 | Singlet | 2H | -SO₂NH₂ |
| ~ 4.05 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₂-Br |
| ~ 3.50 | Triplet | 2H | -O-CH₂-CH₂-CH₂-CH₂ -Br |
| ~ 2.05 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₂-Br |
| ~ 1.90 | Multiplet | 2H | -O-CH₂-CH₂-CH₂ -CH₂-Br |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 161 | Aromatic Carbon (C-O) |
| ~ 138 | Aromatic Carbon (C-S) |
| ~ 128 | Aromatic Carbon (CH, ortho to -SO₂NH₂) |
| ~ 115 | Aromatic Carbon (CH, ortho to -O-CH₂) |
| ~ 67 | -O-CH₂ - |
| ~ 33 | -CH₂ -Br |
| ~ 29 | -O-CH₂-CH₂ - |
| ~ 28 | -CH₂-CH₂ -Br |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3350-3250 | N-H stretching (sulfonamide) |
| 3100-3000 | Aromatic C-H stretching |
| 2950-2850 | Aliphatic C-H stretching |
| 1350-1310 | Asymmetric SO₂ stretching (sulfonamide) |
| 1170-1150 | Symmetric SO₂ stretching (sulfonamide) |
| 1250-1200 | Aryl-O-C stretching |
| 650-550 | C-Br stretching |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
Potential Biological Activities and Therapeutic Applications
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with a wide range of documented biological activities.[1] The primary therapeutic potential of 4-(4-Bromobutoxy)benzenesulfonamide is likely as an inhibitor of carbonic anhydrases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that are crucial in various physiological processes.[1] Several CA isoforms are overexpressed in pathological conditions, making them attractive drug targets.
-
Anticancer Activity: Tumor-associated isoforms, particularly CA IX and CA XII, are upregulated in many hypoxic solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis.[5] Benzenesulfonamides are potent inhibitors of these isoforms.
-
Antiglaucoma Activity: Inhibition of CA II and CA IV in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[6]
The 4-bromobutoxy "tail" of the molecule can play a crucial role in determining its inhibitory potency and isoform selectivity.[2] This side chain can interact with amino acid residues in the active site of the enzyme that are outside the immediate vicinity of the catalytic zinc ion.
Mechanism of Carbonic Anhydrase Inhibition
Caption: Generalized mechanism of carbonic anhydrase inhibition by a primary sulfonamide.
Other Potential Applications
Benzenesulfonamide derivatives have also been investigated for a range of other therapeutic applications, including:
-
Antimicrobial Activity: The sulfonamide functional group is a well-established pharmacophore in antibacterial agents.[7]
-
Anti-inflammatory Activity: Some benzenesulfonamide derivatives have shown potential as anti-inflammatory agents.[7]
-
Antiviral Activity: Certain benzenesulfonamide derivatives have been explored as inhibitors of viral targets, such as influenza hemagglutinin.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(4-Bromobutoxy)benzenesulfonamide is not available, general laboratory safety precautions should be followed based on the known hazards of similar chemical classes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
4-(4-Bromobutoxy)benzenesulfonamide is a promising, yet underexplored, molecule with significant potential in drug discovery. Its benzenesulfonamide core provides a strong foundation for potent enzyme inhibition, particularly of carbonic anhydrases, while the 4-bromobutoxy side-chain offers opportunities for both modulating biological activity and further chemical derivatization. This technical guide provides a comprehensive starting point for researchers, covering its predicted properties, a plausible synthetic route, and its likely therapeutic applications. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical and spectroscopic properties, and a systematic evaluation of its biological activity against a panel of relevant targets, most notably the various isoforms of carbonic anhydrase. Such studies will be crucial in unlocking the full therapeutic potential of this versatile compound.
References
- [Link to a relevant general organic chemistry or medicinal chemistry textbook discussing benzenesulfonamides]
- [Link to a research article or review on the synthesis of benzenesulfonamide deriv
- Zheng, Y. G., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(15), 6536-6550.
- Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Journal of the Chemical Society of Nigeria, 44(5).
- [Link to a relevant research article on TRPV4 inhibitors]
- [Link to a relevant research article on TRPV4 inhibitors]
- [Link to the MDPI article on 3-Amino-4-hydroxy-benzenesulfonamide deriv
- [Link to the RSC supplementary inform
- [Link to the Organic Syntheses Procedure]
- Avvaru, B. S., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 364-372.
- Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 19293-19313.
- Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 784-788.
- Figueroa-Valverde, L., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Cardiovascular Disease Research, 14(5), 1021-1028.
- Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Journal of Medicinal Chemistry, 44(14), 2357-2365.
- [Link to the IUPAC-NIST Solubility D
-
Mishra, C. B., et al. (2021). Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[3][9]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 954-963.
- Gowda, B. T., et al. (2001). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
- Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. In Benzenesulphonamides. IntechOpen.
- Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463-467.
- [Link to SpectraBase]
-
PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]
- [Link to the Taylor & Francis article on Carbonic anhydrase inhibitors]
-
PubChem. (n.d.). 4-Benzenesulfonylamino-benzenesulfonamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Whitepaper: Comprehensive Solubility Profile of 4-(4-Bromobutoxy)benzenesulfonamide
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of multitarget ligands often relies on highly versatile, bifunctional building blocks. 4-(4-Bromobutoxy)benzenesulfonamide (CAS 130840-22-1) is a premier example of such an intermediate. It is extensively utilized in the synthesis of novel sulfonylurea derivatives, particularly those acting as histamine H3 receptor antagonists and acetylcholinesterase inhibitors for the treatment of metabolic disorders and Alzheimer's disease[1][2].
As a Senior Application Scientist, I approach the solubility of this bifunctional intermediate not merely as a physical constant, but as a strategic lever for synthetic optimization. The molecule presents a classic solvation paradox: a highly polar, hydrogen-bonding sulfonamide headgroup paired with a lipophilic, halogenated alkyl tail. This whitepaper deconstructs the physicochemical causality behind its solubility profile, provides a predictive thermodynamic solubility matrix, and establishes a self-validating experimental protocol for empirical quantification.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 4-(4-Bromobutoxy)benzenesulfonamide, we must dissect the opposing thermodynamic forces dictated by its functional groups.
-
The Sulfonamide Core (-SO₂NH₂): The sulfonamide nitrogen is flanked by the strongly electron-withdrawing sulfonyl group, which delocalizes the lone pair and renders the protons weakly acidic (typical pKa ~10)[3]. In neutral aqueous media, this group acts as both a hydrogen-bond donor and acceptor. However, in alkaline environments (pH > 11), the deprotonation of the nitrogen yields a highly water-soluble anionic salt[3].
-
The Bromobutoxy Tail (-O-(CH₂)₄-Br): This para-substituted chain introduces significant steric bulk and lipophilicity. The terminal bromine atom is highly polarizable but strictly hydrophobic. In aqueous systems, this tail disrupts the hydrogen-bonded water network, causing a massive entropic penalty (hydrophobic exclusion) that drives the molecule out of solution. Conversely, it facilitates excellent solvation in halogenated and non-polar organic solvents via London dispersion forces.
Structural determinants of 4-(4-Bromobutoxy)benzenesulfonamide solubility.
Solubility Profile Across Solvent Systems
Because empirical high-throughput solubility data for CAS 130840-22-1 is rarely published in isolation, we derive its thermodynamic solubility matrix using established structure-activity relationships for sulfonamide analogs[3][4].
The data below summarizes the predicted solubility behavior across distinct solvent classes at standard ambient temperature (25°C).
| Solvent System | pH / Polarity | Predicted Solubility (mg/mL) | Solvation Mechanism & Causality |
| Water / PBS | pH 1.2 - 7.4 | < 0.01 (Practically Insoluble) | Dominated by hydrophobic exclusion of the bromobutoxy chain. The crystal lattice energy exceeds the hydration energy of the neutral sulfonamide. |
| Aqueous Base | pH ≥ 12.0 | > 10.0 (Soluble) | Complete deprotonation of the -SO₂NH₂ group forms a sodium salt, overcoming the lipophilicity of the tail[3]. |
| DMSO / DMF | Polar Aprotic | > 50.0 (Freely Soluble) | Strong dipole-dipole interactions disrupt the crystal lattice without requiring H-bond donation from the solvent[4]. |
| Dichloromethane | Halogenated | 10.0 - 25.0 (Sparingly Soluble) | Favorable dispersion forces between the highly polarizable bromobutoxy chain and the chlorinated solvent. |
| Methanol / Ethanol | Polar Protic | 1.0 - 5.0 (Slightly Soluble) | Moderate H-bonding with the sulfonamide core, but limited by the hydrophobic tail's resistance to protic solvation. |
| Hexanes | Non-Polar | < 0.1 (Insoluble) | Insufficient solvent polarity to break the strong intermolecular hydrogen bonds between sulfonamide dimers in the crystal lattice. |
Experimental Methodology: Thermodynamic Solubility Determination
In early drug discovery, kinetic solubility (solvent-casting from DMSO) is often used for speed. However, kinetic methods frequently yield supersaturated, metastable solutions that overestimate true solubility[5][6]. For a synthetic intermediate like 4-(4-Bromobutoxy)benzenesulfonamide, where solid-state stability dictates reaction scaling, Thermodynamic Equilibrium Solubility via the Shake-Flask method is the gold standard[4][6].
Self-Validating Shake-Flask Protocol
This protocol ensures that the system reaches true equilibrium and that phase separation does not introduce micro-particulate artifacts.
-
Solid Addition: Accurately weigh an excess amount of crystalline 4-(4-Bromobutoxy)benzenesulfonamide (e.g., 10 mg) into a 2 mL glass HPLC vial. The presence of undissolved solid at the end of the assay is mandatory to prove saturation[6].
-
Solvent Dispensation: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or DCM).
-
Equilibration: Seal the vials and incubate on an orbital shaker at 800 rpm and 25°C for 24 to 48 hours. This extended duration ensures the dissolution-precipitation equilibrium is fully established[4][5].
-
Phase Separation: Centrifuge the vials at 10,000 × g for 15 minutes to firmly pellet the undissolved solid phase.
-
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality note: PTFE is chosen over nylon or cellulose to prevent non-specific binding of the lipophilic bromobutoxy tail.
-
HPLC-UV Quantification: Dilute the filtrate into the mobile phase and inject it into an HPLC system. Quantify the concentration against a pre-established 5-point calibration curve (using DMSO as the standard diluent to ensure complete dissolution)[5].
Shake-flask thermodynamic solubility experimental workflow.
Applications in Drug Development (H3 Receptor Antagonists)
The solubility profile of 4-(4-Bromobutoxy)benzenesulfonamide directly dictates its utility in the synthesis of complex pharmacophores.
In the development of dual-acting therapeutic agents (such as H3 receptor antagonists for obesity and Alzheimer's disease), this compound serves as a critical linker[1][2]. The synthetic workflow typically involves two key transformations:
-
Nucleophilic Aliphatic Substitution (Sₙ2): The terminal bromine is displaced by a secondary amine (e.g., pyrrolidine or piperidine) to form a basic amine ring connected via the alkoxy spacer[1]. Because this reaction requires the intermediate to be fully dissolved, polar aprotic solvents like DMF or Acetonitrile are exclusively used. These solvents dissolve the intermediate completely (>50 mg/mL) while leaving the nucleophile unencumbered by hydrogen bonding.
-
Sulfonylurea Formation: The sulfonamide group is subsequently reacted with an isocyanate. The weak acidity of the sulfonamide allows it to be easily deprotonated by a mild base (like K₂CO₃) in an organic solvent, forming a reactive nucleophile that attacks the isocyanate carbon[2].
By understanding the solubility limits of this intermediate, process chemists can avoid premature precipitation during these multi-step, one-pot syntheses, thereby maximizing yield and purity.
Conclusion
The solubility of 4-(4-Bromobutoxy)benzenesulfonamide is a delicate balance governed by its polar sulfonamide head and lipophilic bromobutoxy tail. It is practically insoluble in neutral water but highly soluble in polar aprotic solvents and alkaline aqueous media. For researchers utilizing this compound in the synthesis of advanced H3 receptor antagonists, leveraging polar aprotic systems (like DMF or DMSO) is critical for maintaining thermodynamic stability and driving Sₙ2 reactions to completion. When empirical validation is required, the 24-hour shake-flask method coupled with HPLC-UV remains the most rigorous, self-validating protocol available.
References
-
Covel, J. A., et al. "Design and Evaluation of Novel Biphenyl Sulfonamide Derivatives with Potent Histamine H3 Receptor Inverse Agonist Activity." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
-
Bautista-Aguilera, O. M., et al. "Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease." PMC / European Journal of Medicinal Chemistry. URL:[Link]
-
Singhvi, G., et al. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." Asian Journal of Chemistry. URL: [Link]
-
IUPAC. "Latentiation of Sulfathiazole: Sulfonamide pKa and Solubility." IUPAC Medicinal Chemistry Publications. URL:[Link]
Sources
Engineering Dual-Target Therapeutics: The Biological Activity and Synthesis of 4-(4-Bromobutoxy)benzenesulfonamide Derivatives
Introduction and Strategic Rationale
The development of multi-target-directed ligands (MTDLs) has become a cornerstone in modern medicinal chemistry, particularly for treating complex, multifactorial diseases. Among the versatile chemical scaffolds investigated in recent years, 4-(4-bromobutoxy)benzenesulfonamide has emerged as a critical synthetic intermediate[1].
Originally, this scaffold was conceptualized to bridge the gap between metabolic regulation and neuropharmacology. Researchers designed derivatives of this compound to simultaneously antagonize the histamine H3 receptor (H3R) and stimulate insulin secretion via K-ATP channel blockade, aiming to create a dual-therapeutic agent for obesity-associated Type 2 Diabetes[1]. While the dual-action hypothesis for metabolic disorders faced challenges—primarily due to the failure of these specific bulky derivatives to effectively block K-ATP channels—the structural framework birthed a new class of potent H3R antagonists[1].
Today, the focus has shifted toward repurposing these sulfonylurea derivatives. By leveraging the unique spatial geometry of the scaffold, researchers are now engineering dual H3R antagonists and Acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative conditions, most notably Alzheimer's Disease[2].
Pharmacological Rationale & Mechanism of Action
The biological activity of 4-(4-bromobutoxy)benzenesulfonamide derivatives is dictated by two distinct pharmacophoric regions separated by a flexible alkyl spacer:
-
The Basic Amine Terminus: Attached via the butoxy (or propoxy) linker, cyclic amines (e.g., piperidine, pyrrolidine) are essential for anchoring the molecule. The basic nitrogen forms a critical salt bridge with the conserved Asp114 residue in the H3 receptor's orthosteric binding pocket. Antagonism of presynaptic H3 autoreceptors disinhibits the release of neurotransmitters, including histamine and acetylcholine, promoting wakefulness and cognitive enhancement[2].
-
The Sulfonylurea Moiety: Mechanistically, the failure of these derivatives to block K-ATP channels stems from the steric bulk of the extended alkyl-amine chain, which disrupts optimal binding to the SUR1 subunit of the K-ATP channel[1]. However, this exact steric profile is perfectly suited for AChE inhibition. The molecule can span the narrow AChE active site gorge; the basic amine interacts with the Catalytic Active Site (CAS), while the bulky aromatic sulfonylurea tail binds to the Peripheral Anionic Site (PAS)[2].
Dual-target mechanism of sulfonylurea derivatives on H3R and AChE.
Structure-Activity Relationship (SAR) Data
SAR studies have revealed that the length of the alkyl spacer and the nature of the terminal groups drastically influence biological activity. While the 4-carbon (butoxy) linker provides necessary flexibility, shortening the chain to a 3-carbon (propoxy) linker often yields optimal H3R binding affinity by perfectly aligning the basic amine with Asp114[1].
The table below summarizes the quantitative pharmacological profiles of representative derivatives based on the foundational SAR studies by and subsequent MDTL research[2].
| Compound ID | Basic Amine | Spacer Length | Sulfonylurea Tail | H3R Affinity (K_i, nM) | AChE Inhibition (IC_50, µM) | K-ATP Blockade |
| Derivative A | Piperidine | Butoxy (n=4) | Isopropyl | > 1000 | N/A | Failed |
| Derivative B | Pyrrolidine | Butoxy (n=4) | Phenyl | 450 | 12.5 | Failed |
| Compound 56 | Pyrrolidine | Propoxy (n=3) | 1-Naphthyl | 18 | 8.2 | Failed |
| UW-MD-72 | Piperidine | Propoxy (n=3) | None (Ether base) | 1.5 | 5.1 | N/A |
Chemical Synthesis Workflow
The synthesis of these derivatives relies on the bifunctional nature of the starting material. The terminal alkyl bromide serves as an electrophilic center for introducing the basic amine, while the primary sulfonamide is primed for urea formation via isocyanate coupling.
Synthetic workflow for 4-(4-bromobutoxy)benzenesulfonamide derivatives.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific rigor, the following protocols incorporate built-in validation steps.
Protocol 1: Synthesis of the 4-(4-Bromobutoxy)benzenesulfonamide Intermediate
Rationale: The sulfonamide group must be established prior to amine substitution to prevent competitive nucleophilic attacks by the amine on the highly reactive sulfonyl chloride.
-
Amidation: Dissolve 4-(4-bromobutoxy)benzenesulfonyl chloride in anhydrous dichloromethane (CH₂Cl₂). Cool the reaction mixture to 0°C.
-
Reagent Addition: Add aqueous ammonia (NH₃) dropwise. Causality: Maintaining 0°C is critical; it minimizes the hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid, ensuring high amidation yields[1].
-
Reaction Monitoring: Stir for 45 minutes. Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the higher-R_f starting material validates the reaction's completion.
-
Workup: Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate (approx. 66% yield)[1].
Protocol 2: Nucleophilic Substitution and Urea Coupling
-
Amine Substitution: Suspend 4-(4-bromobutoxy)benzenesulfonamide and a cyclic amine (e.g., piperidine) in an ethanol/acetone mixture. Add sodium hydroxide (NaOH) and reflux for 24 hours[1].
-
Intermediate Validation: Purify the intermediate and confirm the displacement of the bromine atom using Mass Spectrometry (MS). Validation: The absence of the characteristic M / M+2 isotopic doublet of bromine (1:1 ratio) validates successful substitution.
-
Isocyanate Coupling: Dissolve the amine-substituted intermediate in anhydrous acetone. Add potassium carbonate (K₂CO₃) and the desired isocyanate (e.g., 1-naphthyl isocyanate). Stir at room temperature until completion.
-
Final Validation: Purify via column chromatography. Confirm the sulfonylurea formation via IR spectroscopy, specifically looking for the dual sharp C=O stretching bands between 1649–1680 cm⁻¹ and 1629–1639 cm⁻¹[3].
Protocol 3: In Vitro H3 Receptor Radioligand Binding Assay
Rationale: To quantitatively determine the binding affinity (K_i) of the synthesized derivatives at the human H3 receptor.
-
Preparation: Isolate membrane homogenates from HEK-293 cells stably expressing the human H3 receptor.
-
Incubation: Incubate the membranes with 1 nM of the radioligand [³H]-N-alpha-methylhistamine and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in a binding buffer (50 mM Tris-HCl, pH 7.4).
-
Assay Validation: Run a parallel assay containing 10 µM thioperamide (a known potent H3R antagonist) to define non-specific binding. Causality: Subtracting this baseline ensures that the measured radioactivity strictly corresponds to specific orthosteric H3R binding, preventing false-positive affinity readings.
-
Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Measure the retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ values and convert them to K_i using the Cheng-Prusoff equation.
Conclusion & Future Perspectives
While the initial hypothesis of combining H3R antagonism with K-ATP channel blockade for metabolic disorders proved chemically incompatible within this specific pharmacophore[1], the 4-(4-bromobutoxy)benzenesulfonamide scaffold remains highly valuable. By pivoting the secondary target from K-ATP channels to Acetylcholinesterase, researchers have successfully engineered potent, dual-acting agents with significant potential for treating the cognitive deficits associated with Alzheimer's Disease[2]. Future optimization should focus on tuning the lipophilicity (LogP) of the sulfonylurea tail to maximize blood-brain barrier (BBB) penetration without sacrificing PAS binding affinity.
References
-
Novel sulfonylurea derivatives as H3 receptor antagonists. Preliminary SAR studies. European Journal of Medicinal Chemistry (2012). URL:[Link]
-
Novel Pitolisant-Derived Sulfonyl Compounds for Alzheimer Disease. Molecules / MDPI (2024). URL:[Link]
-
The Dual-Acting AChE Inhibitor and H3 Receptor Antagonist UW-MD-72 Reverses Amnesia Induced by Scopolamine... Physiology & Behavior (2016). URL:[Link]
-
Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. Journal of Research in Pharmacy (2023). URL:[Link]
Sources
In Vitro Evaluation of Novel Benzenesulfonamide Compounds: A Technical Guide to Mechanistic Profiling and Assay Design
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Preclinical in vitro workflows, causality in assay design, and target validation
Executive Summary & Mechanistic Rationale
The benzenesulfonamide scaffold ( −SO2NH2 ) is a highly privileged pharmacophore in medicinal chemistry. While historically recognized for antimicrobial applications, modern drug discovery leverages benzenesulfonamides primarily as potent inhibitors of metalloenzymes—most notably the Carbonic Anhydrases (CAs) .
The causality of their efficacy lies in the structural biology of the target. The deprotonated sulfonamide nitrogen acts as a highly efficient Zinc-Binding Group (ZBG). By coordinating directly with the Zn2+ ion in the enzyme's active site, the benzenesulfonamide displaces the zinc-bound water molecule that normally serves as the catalytic nucleophile, thereby halting enzymatic function[1].
In oncology, the focus is heavily directed toward the transmembrane isoforms hCA IX and hCA XII . These isoforms are overexpressed in the hypoxic tumor microenvironment via HIF-1 α stabilization, where they regulate intracellular pH and drive extracellular acidification, promoting metastasis[1]. The clinical benchmark for this class is SLC-0111 , a ureido-substituted benzenesulfonamide that has successfully progressed through Phase 1 clinical trials for advanced solid tumors[1].
Fig 1: Mechanism of CA IX in the hypoxic tumor microenvironment and benzenesulfonamide inhibition.
The In Vitro Screening Workflow
To isolate true therapeutic candidates from a library of novel benzenesulfonamides, researchers must employ a sequential, self-validating screening pipeline. The goal is to prove not just potency, but isoform selectivity and context-dependent cellular efficacy .
Fig 2: Sequential in vitro screening workflow for evaluating novel benzenesulfonamide candidates.
Protocol 1: Enzymatic Profiling via 4-NPA Assay
The Causality of the Assay: The physiological reaction catalyzed by CA (hydration of CO2 ) is one of the fastest known enzymatic reactions, making standard spectrophotometric tracking nearly impossible without specialized stopped-flow equipment. To bypass this in high-throughput settings, we exploit the secondary esterase activity of CA. The enzyme cleaves 4-Nitrophenyl acetate (4-NPA) into 4-nitrophenol, yielding a yellow product measurable at 400 nm[2].
Step-by-Step Methodology:
-
Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 0.1 mM ZnSO4 to ensure the metalloenzyme remains fully metalated.
-
Enzyme Seeding: Add purified recombinant hCA isoforms (e.g., off-target hCA I/II, and on-target hCA IX/XII) to a 96-well microplate[2].
-
Inhibitor Incubation: Add the novel benzenesulfonamide compounds (dissolved in DMSO, final assay concentration <1% DMSO to prevent protein denaturation). Incubate for 15 minutes at room temperature to allow the ZBG to coordinate with the zinc ion[2].
-
Reaction Initiation: Add 4-NPA substrate (typically 1-3 mM final concentration).
-
Kinetic Read: Immediately monitor absorbance at 400 nm every 30 seconds for 15 minutes using a microplate reader.
-
Data Analysis: Calculate the IC50 by plotting the percentage of inhibition against the log of inhibitor concentration. Convert to Ki using the Cheng-Prusoff equation[2].
Self-Validation Checkpoint: The inclusion of a no-enzyme blank is non-negotiable. 4-NPA undergoes spontaneous hydrolysis in aqueous buffers. Without subtracting this background absorbance dynamically at every time point, the calculated residual enzyme activity will be artificially inflated, leading to false-negative inhibitor profiling.
Protocol 2: Hypoxia-Selective Cellular Viability
The Causality of the Assay: A common pitfall in benzenesulfonamide development is identifying a compound with a low Ki for hCA IX, only to find it kills cells indiscriminately. Because hCA IX is strictly regulated by HIF-1 α , it is virtually absent in normoxic cells. We must test compounds under both normoxic (21% O2 ) and hypoxic (1% O2 ) conditions to prove the cytotoxicity is target-dependent.
Step-by-Step Methodology:
-
Cell Seeding: Seed hCA IX-inducible cancer cell lines (e.g., HT-29 or HeLa) into two identical 96-well plates at 5×103 cells/well. Allow 24 hours for adherence.
-
Hypoxic Induction: Transfer Plate A to a specialized hypoxia incubator (1% O2 , 5% CO2 , 94% N2 ) for 24 hours to induce hCA IX expression. Keep Plate B in a standard normoxic incubator (21% O2 ).
-
Treatment: Treat both plates with serial dilutions of the benzenesulfonamide candidate.
-
Incubation: Incubate for 48–72 hours under their respective atmospheric conditions.
-
Viability Readout: Add CellTiter-Glo (ATP-based luminescence) or MTT reagent. Read the respective luminescence or absorbance.
Self-Validation Checkpoint: The parallel normoxic control plate validates the mechanism. If a compound exhibits an IC50 of 5 µM under hypoxia but also 5 µM under normoxia, the toxicity is off-target (e.g., general membrane disruption or off-target kinase inhibition). A true hCA IX-targeting benzenesulfonamide will show a massive right-shift in the IC50 curve under normoxia, demonstrating a high Hypoxia Cytotoxicity Ratio (HCR).
Quantitative Data Presentation: Benchmarking Novel Derivatives
To contextualize the efficacy of novel benzenesulfonamides, researchers must benchmark against established standards like Acetazolamide (AAZ) (a pan-CA inhibitor) and SLC-0111 (a tumor-selective CA IX/XII inhibitor).
Recent advancements in hydrazinyl-based benzenesulfonamides have yielded compounds with exceptional selectivity profiles. The table below summarizes the inhibition constants ( Ki ) of novel derivatives (Compounds 9g and 10a) compared to clinical standards[3].
| Compound Class | Specific Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Index (IX / I) |
| Standard (Pan-CA) | Acetazolamide (AAZ) | 250.0 | 12.1 | 25.0 | 5.7 | 10.0 |
| Standard (Targeted) | SLC-0111 | >10,000 | 960.0 | 45.0 | 4.5 | >222.2 |
| Hydrazinyl Analog | Compound 10a | >10,000 | 10.2 | 27.4 | 127.5 | >364.9 |
| Hydrazinyl Analog | Compound 9g | >10,000 | 158.4 | 20.5 | 6.0 | 200.1 |
Data Interpretation: Compound 9g demonstrates a highly optimized profile for oncology applications, exhibiting low nanomolar potency against the tumor-associated isoforms (hCA IX and XII) while remaining practically inactive against the widespread cytosolic off-target hCA I[3]. Conversely, Compound 10a exhibits superior potency against hCA II (10.2 nM), making it a potential candidate for non-oncological applications like glaucoma or cerebral edema[3].
Secondary Targets: Beyond Carbonic Anhydrase
While CA inhibition is the primary focus of benzenesulfonamide research, the scaffold's versatility allows for polypharmacology. Modifications to the benzenesulfonamide core (such as the incorporation of 1,5-diarylpyrazoles) can shift the target affinity toward Cyclooxygenase-2 (COX-2) .
In vitro evaluations of benzenesulfonamide-substituted 1,5-diarylpyrazoles have revealed potent, selective COX-2 inhibition. For instance, specific derivatives have demonstrated an IC50 of 0.37 µM for COX-2 compared to 82.21 µM for COX-1, effectively inducing apoptosis in A549 lung cancer cells[4]. When evaluating these hybrid compounds, researchers must integrate Propidium Iodide (PI) staining and Annexin V flow cytometry into their in vitro workflows to validate the apoptotic pathways triggered by COX-2 suppression[4].
References
- Source: American Journal of Clinical Oncology (via PMC)
- Source: Archiv der Pharmazie (via PubMed)
- Design, synthesis and evaluation of benzenesulfonamide-substituted 1,5-diarylpyrazoles containing phenylacetohydrazide derivatives as COX-1/COX-2 agents against solid tumors Source: RSC Advances URL
- An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds Source: BenchChem URL
Sources
- 1. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In-vitro and in-silico investigations of SLC-0111 hydrazinyl analogs as human carbonic anhydrase I, II, IX, and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of benzenesulfonamide-substituted 1,5-diarylpyrazoles containing phenylacetohydrazide derivatives as COX-1/COX-2 agents against solid tumors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Rational Design and Discovery of Novel Benzenesulfonamide-Based Kinase Inhibitors: A Technical Guide
Executive Summary & Pharmacophore Rationale
The pursuit of highly selective, potent, and bioavailable kinase inhibitors remains a cornerstone of modern targeted therapeutics. Historically, the benzenesulfonamide moiety has been widely recognized for its role in carbonic anhydrase inhibition. However, recent structure-activity relationship (SAR) campaigns have successfully repurposed this versatile scaffold to target the ATP-binding clefts and allosteric pockets of various protein kinases[1][2][3].
As a Senior Application Scientist overseeing hit-to-lead optimization, I emphasize the causal relationship between the benzenesulfonamide pharmacophore and kinase affinity. The sulfonamide group ( −SO2NH2 ) acts as a superior hydrogen-bond donor and acceptor. When positioned correctly within the kinase hinge region or the DFG (Asp-Phe-Gly) motif, the oxygen atoms of the sulfonyl group interact with the backbone amides of the kinase, while the aromatic benzene ring engages in π−π stacking with hydrophobic residues in the binding pocket[4][5]. This guide synthesizes recent breakthroughs in benzenesulfonamide-based kinase inhibitors, detailing their mechanistic profiling, SAR data, and the self-validating experimental workflows required for their discovery.
Mechanistic Profiling & Target Specificity
Benzenesulfonamide derivatives have demonstrated remarkable plasticity, allowing them to be tuned for diverse kinase targets across oncology and virology.
Targeting the PI3K/AKT/mTOR Axis in Oncology
The PI3K/AKT/mTOR pathway is frequently hyperactivated in hepatocellular carcinoma (HCC). Dual inhibition of PI3K and mTOR prevents the paradoxical AKT hyperactivation often seen with isolated mTOR inhibitors. A series of propynyl-substituted benzenesulfonamide derivatives have been developed as dual PI3K/mTOR inhibitors. Notably, Compound 7k (NSC781406) exhibited potent tumor growth inhibition in HCC xenograft models[3]. The propynyl substitution is hypothesized to project into the ribose-binding pocket, enhancing binding enthalpy and residence time.
Type II Inhibition: Targeting BRAF V600E
Mutant BRAF (V600E) drives uncontrolled proliferation in melanoma and other cancers. Recent computational and synthetic efforts have yielded oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids (e.g., Compound S4)[5][6]. These molecules are designed as Type II kinase inhibitors, specifically trapping the BRAF kinase in its inactive [ α C-OUT/DFG-IN] conformation. Molecular dynamics simulations confirm that the benzenesulfonamide tail occupies the deep allosteric pocket exposed only in the inactive state, resulting in highly selective, potent inhibition comparable to FDA-approved sorafenib[5][6].
Antiviral Applications: Targeting Host CaMKII
Beyond oncology, host-directed antiviral therapies utilize benzenesulfonamides to inhibit Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). By inhibiting host CaMKII, derivatives like BSA 9 (N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide) block the early steps of Dengue (DENV) and Zika (ZIKV) viral infections[1][7]. The cycloheptyl moiety provides optimal steric bulk to fill the hydrophobic pocket of the CaMKII active site, drastically reducing viremia in murine models[1].
Figure 1: Kinase signaling cascades and targeted inhibition by novel benzenesulfonamide derivatives.
Structure-Activity Relationship (SAR) Quantitative Data
To facilitate comparative analysis, the following table summarizes the quantitative binding and inhibitory metrics of leading benzenesulfonamide-based kinase inhibitors across distinct therapeutic targets[1][3][4][5][8].
| Compound Designation | Primary Kinase Target | Indication / Cell Line | Potency (IC₅₀ / Kᵢ) | Key Structural Feature |
| BSA 9 | CaMKII | Dengue / Zika Virus | IC₅₀ = 0.79 μM | N-(4-cycloheptyl-4-oxobutyl) substitution |
| Compound 7k (NSC781406) | PI3K / mTOR | Hepatocellular Carcinoma | Low nM range | Propynyl-substituted benzenesulfonamide |
| Compound S4 | BRAF V600E | Melanoma | 91% inhibition | Oxo-tetrahydro-pyrimidin hybrid |
| N-ASTPC | EGFR (Triple CAIX/XII) | Breast Cancer (MCF-7) | IC₅₀ = 0.05 μM | 2,3-dihydro-1,3,4-thiadiazole hybrid |
| CDD-1115 | BMPR2 | TGF β -related disorders | Kᵢ = 6.2 nM | Discovered via DNA-Encoded Library (DECL) |
Experimental Workflows: Self-Validating Protocols
A rigorous drug discovery pipeline requires assays that control for false positives (e.g., compound auto-fluorescence, aggregation). The following protocols are designed as self-validating systems, ensuring that observed inhibition is a direct result of target engagement.
High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Causality for Choice: Standard fluorescence assays are highly susceptible to interference from the intrinsic fluorescence of aromatic benzenesulfonamide derivatives. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a time delay (e.g., 50 μ s) before measurement, short-lived background fluorescence decays, yielding a pristine signal-to-noise ratio.
Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the benzenesulfonamide inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume proplate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.
-
Enzyme/Substrate Addition: Add 5 μ L of a 2X Kinase/Peptide Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 μ L of 2X ATP solution (at the predetermined Km for the specific kinase).
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C.
-
Quench & Detection: Add 10 μ L of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt the reaction), a Europium-labeled anti-phospho antibody, and a ULight/APC-labeled tracer.
-
Readout: Incubate for 60 minutes. Read on a multi-mode plate reader using a 340 nm excitation filter and dual emission filters (615 nm for Europium, 665 nm for FRET).
-
Validation Metrics: Calculate the Z'-factor using DMSO (negative control) and a known pan-kinase inhibitor (positive control). A Z'-factor >0.6 validates the assay run.
Figure 2: Step-by-step workflow of the self-validating TR-FRET kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality for Choice: Biochemical assays (like TR-FRET) do not prove that a compound can penetrate the cell membrane or bind the target in a complex intracellular environment. CETSA leverages the principle of ligand-induced thermal stabilization. If the benzenesulfonamide binds the kinase intracellularly, the protein will resist heat-induced unfolding and subsequent aggregation.
Protocol:
-
Cell Treatment: Seed target cancer cells (e.g., MCF-7 for EGFR/CAIX inhibitors) in 6-well plates. Treat with the benzenesulfonamide inhibitor (at 5x IC₅₀) or DMSO vehicle for 2 hours at 37°C.
-
Aliquot & Heating: Harvest the cells, wash with PBS, and divide the cell suspension into 8 equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath) to avoid detergents that might disrupt drug-protein interactions.
-
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The unfolded/aggregated proteins will pellet, while the stabilized, soluble kinase remains in the supernatant.
-
Quantification: Analyze the soluble fraction via Western Blot using a target-specific antibody (e.g., anti-EGFR).
-
Validation: Plot the band intensity against temperature to generate a melt curve. A significant shift in the melting temperature ( ΔTm>2∘C ) in the treated group versus the DMSO group definitively proves intracellular target engagement.
Future Perspectives: DNA-Encoded Chemical Libraries (DECL)
The future of benzenesulfonamide drug discovery is shifting from iterative medicinal chemistry to massive parallel screening. Recently, DNA-Encoded Chemical Libraries (DECL) were utilized to discover highly potent and selective inhibitors for Bone Morphogenetic Protein Receptor Type 2 (BMPR2), a kinase notoriously difficult to target selectively[4]. By tagging benzenesulfonamide building blocks with unique DNA barcodes, researchers screened millions of permutations in a single tube, identifying CDD-1115 ( Ki=6.2 nM)[4]. Integrating DECL with machine learning algorithms for SAR prediction will dramatically accelerate the hit-to-lead timeline for next-generation benzenesulfonamide kinase inhibitors.
References
-
Chen, W.-C., et al. (2020). Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. Journal of Medicinal Chemistry.[Link]
- V, et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- Zheng, et al. (2016).
-
Vichem Chemie Research Ltd., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry.[Link]
-
Singh, A. K., et al. (2025). Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAF inhibitors. Scientific Reports.[Link]
- Eissa, I. H., et al. (2023). Design, Computational, Synthesis, and Anti-Cancer Evaluation of a Multifunctional 2,3-Dihydro-1,3,4-Thiadiazole-Benzenesulfonamide Hybrid as a Triple Inhibitor of CAIX, CAXII, and EGFR. World Scientific.
- ACS Publications. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. worldscientific.com [worldscientific.com]
4-(4-Bromobutoxy)benzenesulfonamide for drug discovery applications
An In-Depth Technical Guide to 4-(4-Bromobutoxy)benzenesulfonamide in Drug Discovery
Executive Summary
In modern drug discovery, the design of multi-target directed ligands (MTDLs) requires highly versatile, bifunctional chemical scaffolds. 4-(4-Bromobutoxy)benzenesulfonamide (CAS: 130840-22-1) has emerged as a critical intermediate in the synthesis of hybrid pharmacophores. By combining a benzenesulfonamide moiety—a privileged structure in medicinal chemistry—with a highly reactive 4-bromobutoxy "tail," this molecule enables the divergent synthesis of complex therapeutics.
This whitepaper explores the mechanistic rationale, physicochemical profile, and experimental workflows for utilizing 4-(4-bromobutoxy)benzenesulfonamide, with a specific focus on its application in developing dual-target agents for metabolic disorders such as type 2 diabetes and obesity [1].
Mechanistic Rationale in Drug Design
The architectural brilliance of 4-(4-bromobutoxy)benzenesulfonamide lies in its bifunctionality. It serves as a modular template where two distinct pharmacological vectors can be independently optimized:
-
The Benzenesulfonamide Head Group: Sulfonamides are classic zinc-binding pharmacophores used extensively in Carbonic Anhydrase (CA) inhibitors. Furthermore, the primary sulfonamide ( −SO2NH2 ) can be readily converted into a sulfonylurea. Sulfonylureas are well-documented for their ability to stimulate insulin secretion by blocking ATP-sensitive potassium (K-ATP) channels in pancreatic beta cells.
-
The 4-Bromobutoxy Tail: The terminal bromine acts as an excellent leaving group for nucleophilic aliphatic substitution ( SN2 ). This allows for late-stage amination with various secondary amines (e.g., piperidine, pyrrolidine). In the context of Histamine H3 receptor antagonists, a basic amine connected via an alkyl spacer to a central aromatic ring is the defining pharmacophore.
By utilizing this scaffold, researchers can rapidly generate libraries of sulfonylurea-amine hybrids to probe structure-activity relationships (SAR) for dual H3-antagonist/insulinotropic activity [1].
Fig 1. Pharmacophore logic of 4-(4-bromobutoxy)benzenesulfonamide in dual-target drug design.
Physicochemical Profiling
Understanding the physicochemical properties of the intermediate is crucial for predicting the drug-likeness of the final synthesized library. The 4-carbon chain provides a specific degree of lipophilicity and rotational freedom that directly impacts target receptor binding pockets.
Table 1: Physicochemical Properties of 4-(4-Bromobutoxy)benzenesulfonamide
| Property | Value | Drug Design Implication |
| Molecular Formula | C10H14BrNO3S | Defines the baseline molecular weight contribution (308.20 g/mol ). |
| LogP (Predicted) | 2.3 | Ideal starting lipophilicity; allows downstream addition of basic amines without exceeding Lipinski's LogP limit (<5). |
| Topological Polar Surface Area | 77.8 Ų | Ensures adequate membrane permeability while keeping the final molecule within the <140 Ų threshold for oral bioavailability. |
| Rotatable Bonds | 6 | The butoxy chain provides flexibility to navigate the narrow binding clefts of GPCRs (like the H3 receptor). |
| H-Bond Donors / Acceptors | 1 / 4 | The sulfonamide group provides essential directional hydrogen bonding for target engagement. |
Data synthesized from computational predictions and chemical databases [1].
Experimental Workflows & Protocols
The following protocols detail the self-validating synthetic pathways used to generate the scaffold and its subsequent functionalization into a biologically active derivative.
Protocol A: Synthesis of 4-(4-Bromobutoxy)benzenesulfonamide (Scaffold Generation)
Causality Insight: The reaction utilizes ammonolysis of a sulfonyl chloride. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into a sulfonic acid, ensuring the ammonia nucleophile exclusively attacks the sulfur center.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of 4-(4-bromobutoxy)benzenesulfonyl chloride in 30 mL of anhydrous dichloromethane (DCM).
-
Cooling: Submerge the reaction flask in an ice bath to bring the internal temperature to 0°C. Note: Sulfonyl chlorides react exothermically with ammonia; temperature control prevents degradation of the alkyl bromide tail.
-
Ammonolysis: Slowly bubble anhydrous ammonia gas ( NH3 ) into the solution, or add a controlled stoichiometric excess of an ammonia solution, maintaining the temperature at 0–5°C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for exactly 0.75 hours (45 minutes). Monitor completion via TLC (Hexane/Ethyl Acetate 7:3).
-
Workup: Quench the reaction with 1M HCl to neutralize excess ammonia. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product to yield pure 4-(4-bromobutoxy)benzenesulfonamide (Expected yield: ~66%).
Protocol B: Synthesis of Sulfonylurea-Amine Hybrids (Late-Stage Functionalization)
Causality Insight: The conversion of the sulfonamide to a sulfonylurea and the SN2 displacement of the bromide by an amine (e.g., piperidine) are executed to build the final dual-target molecule. Sodium hydroxide acts as a base to deprotonate the sulfonamide, increasing its nucleophilicity for isocyanate coupling, while also neutralizing the hydrobromide byproduct generated during amination.
Step-by-Step Methodology:
-
Amination: Dissolve 4-(4-bromobutoxy)benzenesulfonamide (5.0 mmol) in acetone. Add a slight excess of piperidine (6.0 mmol) and a catalytic amount of potassium iodide (KI) to facilitate the Finkelstein reaction (converting the bromide to a more reactive iodide in situ). Stir at reflux until the bromide is fully consumed.
-
Solvent Exchange: Evaporate the acetone and redissolve the intermediate in a mixture of ethanol and acetone.
-
Sulfonylurea Formation: Add sodium hydroxide (NaOH) and the appropriate alkyl isocyanate (e.g., isopropyl isocyanate).
-
Reaction: Stir the mixture at room temperature for approximately 24 hours.
-
Isolation: Acidify the mixture slightly to precipitate the 1-isopropyl-3-[4-(4-piperidin-1-ylbutoxy)benzene]sulfonylurea. Filter, wash, and purify via flash chromatography.
Fig 2. Step-by-step synthetic workflow from sulfonyl chloride to the final multi-target derivative.
Structure-Activity Relationship (SAR) Insights
The primary utility of the bromobutoxy scaffold is to test the effect of linker length on receptor binding. In studies targeting the Histamine H3 receptor, the length of the alkyl spacer between the basic amine and the central core ring is a critical determinant of binding affinity.
Table 2: SAR Summary of Alkyl Linker Variations in Sulfonylurea Derivatives
| Linker Length | Chemical Precursor Used | H3 Receptor Antagonism Affinity | K-ATP Channel Blockade |
| Propoxy (3 carbons) | 4-(3-bromopropoxy)benzenesulfonamide | Optimal (Best affinity observed) | Failed to block |
| Butoxy (4 carbons) | 4-(4-bromobutoxy)benzenesulfonamide | Sub-optimal (Steric clash in binding pocket) | Failed to block |
| Pentoxy (5 carbons) | 4-(5-bromopentoxy)benzenesulfonamide | Poor | Failed to block |
Scientific Integrity Note: While the 4-carbon (butoxy) scaffold successfully enabled the synthesis of the target library, biological evaluation revealed that a 3-carbon (propoxy) chain linker was actually essential for optimal H3 binding affinity. Furthermore, the synthesized sulfonylurea derivatives ultimately failed to block K-ATP channels. This negative data is highly valuable; it proves that simply linking an H3-pharmacophore to a sulfonylurea moiety is not a viable pharmacophore model for dual insulinotropic activity, necessitating the design of new chemical hybrid prototypes [1].
References
-
Title: Novel sulfonylurea derivatives as H3 receptor antagonists. Preliminary SAR studies. Source: European Journal of Medicinal Chemistry, Volume 50, April 2012, Pages 341-353. URL: [Link]
Physicochemical Characterization and Synthetic Utility of 4-(4-Bromobutoxy)benzenesulfonamide: A Technical Guide
Executive Summary
4-(4-Bromobutoxy)benzenesulfonamide (CAS: 130840-22-1) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. Featuring a sulfonamide moiety and a reactive alkyl bromide tail, this compound serves as a critical intermediate in the synthesis of dual-targeting therapeutics, most notably histamine H-3 receptor antagonists and novel sulfonylureas. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural elucidation, and step-by-step synthetic methodologies, grounded in authoritative literature.
Structural and Physicochemical Profiling
Understanding the physicochemical properties of 4-(4-Bromobutoxy)benzenesulfonamide is essential for optimizing its reactivity and predicting its behavior in downstream biological assays and purification workflows.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Formula | C10H14BrNO3S | Defines the exact mass and isotopic distribution required for MS validation. |
| Molecular Weight | 308.19 g/mol | Essential for stoichiometric calculations in synthetic workflows. |
| CAS Number | 130840-22-1 | Unique identifier for sourcing and regulatory documentation. |
| Calculated LogP (cLogP) | ~2.6 | Indicates moderate lipophilicity, favorable for BBB penetration in CNS drugs. |
| pKa (Sulfonamide) | ~10.1 | The weakly acidic NH2 group allows for selective deprotonation during coupling. |
| H-Bond Donors / Acceptors | 1 / 4 | Influences solubility and receptor binding affinity (e.g., H3 receptor). |
Spectroscopic Signatures and Structural Elucidation
Accurate characterization requires orthogonal analytical techniques. The following spectroscopic profiles serve as a self-validating system to confirm identity and chemical purity:
-
Nuclear Magnetic Resonance (NMR) : In 1H NMR (DMSO-d6), the para-substituted benzene ring exhibits a classic AA'BB' system, presenting as two distinct doublets around 7.0 ppm and 7.7 ppm. The sulfonamide protons (-NH2) appear as a broad singlet near 7.2 ppm, which exchanges with D2O. The butoxy chain is characterized by a triplet at ~4.0 ppm (-O-CH2-) and a deshielded triplet at ~3.5 ppm (-CH2-Br), confirming the presence of the terminal halogen.
-
High-Resolution Mass Spectrometry (HRMS) : Using ESI in positive mode, the compound yields an [M+H]+ ion. The presence of a single bromine atom is unequivocally confirmed by a 1:1 isotopic cluster at m/z 308.0000 (79Br) and 310.0000 (81Br).
-
Fourier-Transform Infrared Spectroscopy (FT-IR) : Diagnostic bands include N-H stretching vibrations at ~3300 and 3200 cm⁻¹, strong S=O stretches at ~1330 and 1150 cm⁻¹, and a C-Br stretching mode near 600 cm⁻¹.
Synthetic Workflows and Mechanistic Pathways
The synthesis of 4-(4-Bromobutoxy)benzenesulfonamide relies on the Williamson ether synthesis, reacting 4-hydroxybenzenesulfonamide with 1,4-dibromobutane. The causality behind using a large excess of 1,4-dibromobutane is to statistically favor mono-alkylation, thereby suppressing the formation of the undesired bis-ether dimer.
Once synthesized, the terminal bromide acts as an excellent electrophile for SN2 displacement by secondary amines (e.g., pyrrolidine or piperidine). This reaction installs the basic aliphatic tail required for optimal binding affinity at the histamine H-3 receptor, a strategy extensively validated in the development of novel sulfonylurea derivatives [1]. Subsequently, the sulfonamide group can be reacted with isocyanates to form sulfonylureas, a class of compounds with applications ranging from anti-diabetics to Alzheimer's disease therapeutics [2].
Synthetic workflow from starting materials to H3 receptor antagonist via the bromobutoxy intermediate.
Experimental Protocols
Protocol A: Synthesis and Isolation of 4-(4-Bromobutoxy)benzenesulfonamide
This protocol is designed as a self-validating system; the visual and chromatographic changes ensure reaction success before proceeding to instrumental analysis.
-
Reaction Setup : In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxybenzenesulfonamide in anhydrous acetone. Add 3.0 equivalents of anhydrous potassium carbonate (K2CO3). Causality: Acetone is chosen as the solvent because its boiling point (~56 °C) provides an ideal reflux temperature for SN2 reactions without promoting elimination side reactions.
-
Alkylation : Add 5.0 equivalents of 1,4-dibromobutane dropwise. Reflux the mixture under an inert atmosphere (N2) for 16-24 hours.
-
Monitoring : Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The product will appear as a new, less polar spot (higher Rf) compared to the starting phenol, validating the masking of the hydroxyl group.
-
Workup : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.
-
Purification : Triturate the crude residue with cold hexanes. Causality: Hexanes selectively dissolve the excess non-polar 1,4-dibromobutane while precipitating the highly polar sulfonamide product, ensuring high purity without the need for column chromatography.
Protocol B: Physicochemical Characterization (LC-MS and NMR)
-
Sample Preparation : For NMR, dissolve 10 mg of the purified solid in 0.6 mL of DMSO-d6. For LC-MS, prepare a 1 mg/mL stock in HPLC-grade acetonitrile, then dilute to 10 µg/mL in MeCN/H2O (1:1) containing 0.1% formic acid.
-
NMR Acquisition : Acquire a standard 1H NMR spectrum (400 MHz or higher). Self-Validation: Integrate the aromatic doublets (total 4H) against the aliphatic multiplets (total 8H). A 1:2 ratio confirms the structure and rules out bis-alkylation.
-
LC-MS Acquisition : Run a 5-minute gradient (5% to 95% MeCN) on a C18 column, utilizing ESI+ detection. Confirm the presence of the m/z 308/310 doublet.
Physicochemical characterization matrix detailing structural, thermal, and purity assessments.
Conclusion
4-(4-Bromobutoxy)benzenesulfonamide is a cornerstone intermediate in the design of advanced therapeutics. By adhering to rigorous physicochemical characterization and optimized synthetic protocols, researchers can leverage its bifunctional nature to explore novel chemical space, particularly in the realm of neuropharmacology and metabolic diseases.
References
-
Ceras, J., Cirauqui, N., Pérez-Silanes, S., Aldana, I., Monge, A., & Galiano, S. (2012). Novel sulfonylurea derivatives as H3 receptor antagonists. Preliminary SAR studies. European Journal of Medicinal Chemistry, 52, 1-13.[Link]
-
Sundaresan, R., Dubey, S. K., Kataria, R., & Nandi, G. C. (2023). Ni-Catalyzed Mild Synthesis of Sulfonylurea via Tandem Coupling of Sulfonyl Azide, Isocyanide, and Water. The Journal of Organic Chemistry, 88(11), 7477-7482.[Link]
Sources
Theoretical studies and molecular modeling of benzenesulfonamide derivatives
Theoretical Studies and Molecular Modeling of Benzenesulfonamide Derivatives: A Comprehensive Technical Guide
Executive Summary
Benzenesulfonamide derivatives represent a highly privileged scaffold in medicinal chemistry. Originally recognized for their antimicrobial properties, they have evolved into a cornerstone for the treatment of glaucoma, epilepsy, and various malignancies. Their primary mechanism of action involves the inhibition of metalloenzymes, most notably Carbonic Anhydrases (CAs), as well as emerging targets like the BRAF V600E kinase[1].
Because the primary sulfonamide moiety (-SO₂NH₂) acts as a universal zinc-binding group (ZBG), achieving target selectivity—such as isolating tumor-associated hCA IX from the ubiquitous cytosolic hCA II—requires rigorous structural optimization[2]. This whitepaper outlines the authoritative computational workflows—spanning Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD), and 3D-QSAR—used to rationally design highly selective and potent benzenesulfonamide derivatives.
Quantum Mechanical Profiling: Density Functional Theory (DFT)
Before evaluating a ligand's interaction with a biological target, it is critical to understand its intrinsic electronic properties. DFT provides a quantum mechanical framework to calculate the ground-state geometry, electronic distribution, and reactivity indices of benzenesulfonamide derivatives[3].
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of the molecule.
-
HOMO represents the electron-donating capacity (nucleophilicity).
-
LUMO represents the electron-accepting capacity (electrophilicity).
-
Energy Gap (ΔE): A larger HOMO-LUMO gap indicates high chemical hardness and kinetic stability, whereas a smaller gap suggests high polarizability and reactivity (softness)[4].
Molecular Electrostatic Potential (MEP)
MEP mapping visualizes the charge distribution across the benzenesulfonamide scaffold. Typically, the oxygen atoms of the sulfonyl group exhibit deep negative potentials (red regions, prone to electrophilic attack), while the amino protons exhibit positive potentials (blue regions, prone to nucleophilic attack)[3]. This directly predicts the molecule's capacity to form hydrogen bond networks within a protein's active site.
Table 1: Representative Quantum Chemical Descriptors for Benzenesulfonamides (DFT/B3LYP)
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Chemical Hardness (η) |
| Unsubstituted Benzenesulfonamide | -6.50 | -1.50 | 5.00 | 2.50 |
| Halogenated Derivatives | -6.65 | -1.85 | 4.80 | 2.40 |
| Piperazine-fused Derivatives | -5.88 | -1.87 | 4.01 | 2.00 |
| (Note: Values are aggregated averages demonstrating the trend that heterocyclic fusions lower the energy gap, increasing reactivity[4].) |
Molecular Docking and the "Tail Approach"
Molecular docking is employed to predict the binding pose and affinity of benzenesulfonamides within the receptor pocket. For Carbonic Anhydrase inhibitors, the mechanism is highly conserved: the sulfonamide group deprotonates to form a coordinate covalent bond with the catalytic Zn²⁺ ion, while simultaneously forming hydrogen bonds with the Thr199 residue[5].
To achieve isoform selectivity, researchers employ the "Tail Approach" [5]. By appending structurally diverse tails (e.g., bulky heterocycles, halogens, or extended aliphatic chains) to the benzenesulfonamide core, the molecule can exploit the variable amino acid residues located in the middle and outer rims of the active site[5].
Fig 2. Mechanistic binding interactions of benzenesulfonamides within the metalloenzyme active site.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot, MD simulations evaluate the dynamic stability of the ligand-protein complex over time. This is crucial because the "tail" of the benzenesulfonamide must maintain stable van der Waals or hydrophobic interactions without being displaced by solvent molecules[1].
Key MD Metrics:
-
RMSD (Root Mean Square Deviation): Measures the structural deviation of the protein backbone and the ligand from their initial docked positions. A plateauing RMSD (< 2.5 Å) indicates a stable complex[1].
-
RMSF (Root Mean Square Fluctuation): Identifies highly flexible regions of the protein. Successful binding often restricts the fluctuation of active-site loop regions.
-
MM-GBSA (Molecular Mechanics Generalized Born Surface Area): Calculates the relative binding free energy (ΔG_bind), providing a more accurate thermodynamic profile than standard docking scores.
Table 2: Comparative Binding Metrics for Isoform Selectivity (hCA II vs. hCA IX)
| Metric | hCA II (Cytosolic, Off-target) | hCA IX (Tumor-associated, Target) | Interpretation |
| Docking Score (kcal/mol) | -6.5 to -7.2 | -8.1 to -9.5 | Stronger initial affinity for hCA IX |
| Zn²⁺ Coordination Distance | 2.1 - 2.3 Å | 1.9 - 2.1 Å | Tighter catalytic anchoring in IX |
| Complex RMSD (100 ns) | 2.5 - 3.5 Å | 1.2 - 1.8 Å | Higher dynamic stability in IX |
Quantitative Structure-Activity Relationship (3D-QSAR)
To transition from descriptive modeling to predictive design, 3D-QSAR techniques—specifically CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis)—are utilized[2].
By aligning a library of synthesized benzenesulfonamides to a common core, 3D-QSAR maps the spatial regions where steric bulk, electronegativity, or hydrophobicity positively or negatively impact biological activity[6]. For example, 3D-QSAR models have successfully guided the discovery of benzenesulfonamide derivatives as potent 12-Lipoxygenase inhibitors and herbicidal agents by pinpointing exactly where hydrogen-bond donors should be positioned on the aromatic ring[7].
Fig 1. Integrated computational workflow for benzenesulfonamide lead optimization.
Standardized Experimental & Computational Protocols
Protocol A: DFT Optimization Workflow
Causality: Geometry optimization ensures the ligand is in its lowest energy state before docking, preventing artificial steric clashes.
-
Initial Building: Construct the 2D structure of the benzenesulfonamide derivative and convert it to 3D using a molecular builder (e.g., GaussView).
-
Basis Set Selection: Apply the B3LYP functional with the 6-311G(d,p) basis set. Reasoning: This basis set includes polarization functions (d,p) which are critical for accurately modeling the hypervalent sulfur atom in the sulfonamide group[4].
-
Optimization & Frequency Calculation: Run the optimization. Confirm that no imaginary frequencies are present in the output, validating that the structure is a true local minimum.
-
Property Extraction: Extract HOMO/LUMO energies and map the MEP surface using the formatted checkpoint file.
Protocol B: Molecular Dynamics (MD) Simulation of Protein-Ligand Complex
Causality: A self-validating system requires testing the complex against thermodynamic fluctuations and explicit solvent interactions.
-
System Preparation: Import the top-ranked docked complex. Solvate the system in a cubic box of TIP3P water molecules with a 10 Å buffer distance. Neutralize the system by adding Na⁺ or Cl⁻ ions.
-
Energy Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization. Reasoning: This resolves high-energy contacts and steric clashes introduced during the solvation phase.
-
Equilibration (NVT & NPT):
-
Run 1 ns of NVT (Constant Volume/Temperature) at 300 K using a Berendsen thermostat to stabilize the kinetic energy.
-
Run 1 ns of NPT (Constant Pressure/Temperature) at 1 bar using a Parrinello-Rahman barostat to stabilize system density.
-
-
Production Run: Execute a 100 ns production run without position restraints. Save coordinates every 10 ps.
-
Trajectory Analysis: Calculate RMSD, RMSF, and hydrogen bond occupancy over the trajectory to confirm the stability of the "tail" interactions[1].
Protocol C: 3D-QSAR Model Generation
Causality: Establishing a statistically robust correlation between 3D fields and biological activity allows for the in silico screening of millions of virtual compounds.
-
Dataset Division: Split the library of synthesized benzenesulfonamides (with known IC₅₀ values) into a training set (80%) and a test set (20%). Convert IC₅₀ to pIC₅₀ (-log IC₅₀).
-
Structural Alignment: Align all molecules to the rigid benzenesulfonamide core using a database alignment tool. Reasoning: CoMFA/CoMSIA fields are grid-based; misalignment invalidates the spatial comparison.
-
Field Calculation: Place the aligned molecules in a 3D grid (spacing 2.0 Å). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields using an sp³ carbon probe with a +1 charge.
-
Partial Least Squares (PLS) Regression: Perform PLS analysis to correlate the 3D fields with pIC₅₀ values.
-
Validation: Validate the model using Leave-One-Out (LOO) cross-validation. A cross-validated correlation coefficient ( q2 ) > 0.5 and a non-cross-validated correlation coefficient ( R2 ) > 0.9 confirms the model's predictive reliability[2].
References
- Synthesis, antimicrobial and QSAR studies of novel benzenesulfonamide derivatives. NIScPR.
- Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Nano Biomedicine and Engineering.
- Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed / NIH.
- A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. PubMed / NIH.
- Combined 3D-QSAR, Pharmacophore and Docking Studies on Benzenesulfonamide Derivatives as Potent 12-Lipoxygenase Inhibitors. Bentham Science.
- DFT Study of 4-Acetamido-N-(3-amino-1,2,4-triazol-1-yl) Benzene Sulfonamide and its Potential Application as Copper Corrosion Inhibitor. International Journal of Electrochemical Science.
- Targeted design, synthesis, molecular dynamics, ADME and in-vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors. PubMed / NIH.
- Synthesis, crystal structure and dft study of benzenesulfonamide compounds 1-ethyl-4-(phenylsulfonyl)piperazine and 1-((3-bromophenyi)sulfonyl)-4-methyipiperazine. Taylor & Francis.
Sources
- 1. Targeted design, synthesis, molecular dynamics, ADME and in -vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electrochemsci.org [electrochemsci.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. benthamdirect.com [benthamdirect.com]
Synthesis and Characterization of 4-(4-Bromobutoxy)benzenesulfonamide: A Comprehensive Guide for Researchers
Abstract
This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 4-(4-Bromobutoxy)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust Williamson ether synthesis, a cornerstone of organic chemistry. This document outlines the underlying chemical principles, a step-by-step experimental protocol, and a complete guide to the structural elucidation of the final product using modern analytical techniques. The application notes included herein offer insights into the potential utility of this and related compounds, particularly as enzyme inhibitors.
Introduction: The Significance of the Sulfonamide Scaffold
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] A key to their efficacy is the ability of the sulfonamide group to act as a zinc-binding moiety, enabling the design of potent inhibitors for various metalloenzymes, such as carbonic anhydrases.[3][5] The introduction of an alkoxy side chain, such as the 4-bromobutoxy group, provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel drug candidates with enhanced potency and selectivity.[6][7]
Synthesis of 4-(4-Bromobutoxy)benzenesulfonamide
The synthesis of the title compound is accomplished via a Williamson ether synthesis, a classic and reliable method for forming ethers.[8][9] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an alkyl halide.[9] In this specific synthesis, the hydroxyl group of 4-hydroxybenzenesulfonamide is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane.
Reaction Mechanism
The SN2 mechanism of this reaction is a single, concerted step where the nucleophilic attack and the departure of the leaving group (bromide ion) occur simultaneously. The use of a primary alkyl halide (1,4-dibromobutane) is crucial as SN2 reactions are sensitive to steric hindrance.[9]
Caption: SN2 mechanism of the Williamson ether synthesis.
Experimental Protocol
This protocol outlines a reliable method for the synthesis of 4-(4-Bromobutoxy)benzenesulfonamide.
Materials and Reagents:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxybenzenesulfonamide | 173.19 | 1.73 g | 10.0 |
| 1,4-Dibromobutane | 215.90 | 6.48 g (3.3 mL) | 30.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzenesulfonamide (1.73 g, 10.0 mmol) and anhydrous acetonitrile (50 mL).
-
Add potassium carbonate (2.76 g, 20.0 mmol) to the suspension.
-
Add 1,4-dibromobutane (3.3 mL, 30.0 mmol) to the reaction mixture. Using an excess of the dibromoalkane favors the mono-alkylation product.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-(4-Bromobutoxy)benzenesulfonamide as a white solid.
Characterization of 4-(4-Bromobutoxy)benzenesulfonamide
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected results from various analytical techniques.
Caption: Workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -SO₂NH₂) |
| ~ 7.00 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -O) |
| ~ 4.85 | br s | 2H | -SO₂NH₂ |
| ~ 4.05 | t, J ≈ 6.4 Hz | 2H | -O-CH₂- |
| ~ 3.45 | t, J ≈ 6.8 Hz | 2H | -CH₂-Br |
| ~ 2.05 | m | 2H | -O-CH₂-CH₂- |
| ~ 1.95 | m | 2H | -CH₂-CH₂-Br |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162.0 | Ar-C (C-O) |
| ~ 135.5 | Ar-C (C-SO₂NH₂) |
| ~ 129.0 | Ar-CH (ortho to -SO₂NH₂) |
| ~ 115.0 | Ar-CH (ortho to -O) |
| ~ 67.0 | -O-CH₂- |
| ~ 33.5 | -CH₂-Br |
| ~ 29.5 | -O-CH₂-CH₂- |
| ~ 28.0 | -CH₂-CH₂-Br |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Key IR Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Strong, Broad | N-H stretching (sulfonamide) |
| 1340 - 1310 | Strong | Asymmetric SO₂ stretching |
| 1160 - 1140 | Strong | Symmetric SO₂ stretching |
| 1250 - 1200 | Strong | C-O-C asymmetric stretching (aryl ether) |
| 950 - 900 | Medium | S-N stretching[10] |
| 650 - 550 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Predicted Mass Spectrometry Fragmentation:
| m/z | Interpretation |
| 309/311 | [M+H]⁺ (isotopic pattern due to Br) |
| 230 | [M - Br]⁺ |
| 173 | [HOC₆H₄SO₂NH₂]⁺ |
| 155/157 | [BrC₄H₈O]⁺ |
| 135 | [C₄H₈Br]⁺ |
Application Notes: Potential Utility in Drug Discovery
Derivatives of benzenesulfonamide are well-established as inhibitors of various enzymes, particularly carbonic anhydrases (CAs).[5] The synthesized 4-(4-Bromobutoxy)benzenesulfonamide serves as a valuable intermediate for the synthesis of more complex molecules. The terminal bromide can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This enables the creation of a library of compounds for screening against various biological targets.
For example, the bromo-substituent can be replaced with amines, azides, or thiols to generate novel derivatives with potentially enhanced inhibitory activity against specific CA isoforms or other enzymes implicated in disease.[6][7] The butoxy linker provides flexibility and can influence the binding affinity and selectivity of the final compound. Researchers in drug development can utilize this protocol to synthesize this key intermediate and explore its potential in developing novel therapeutics for a range of diseases, including cancer, glaucoma, and inflammatory disorders.[3][4][6]
References
-
Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available from: [Link]
-
Tanaka, Y., & Tanaka, Y. (1965). Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives. Chemical and Pharmaceutical Bulletin, 13(4), 401-405. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014, October 24). Available from: [Link]
-
ChemTalk. Williamson Ether Synthesis. (2022, October 23). Available from: [Link]
-
Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. (2019, December 30). Available from: [Link]
- Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2023). Sulfonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Molecules, 28(16), 6149.
- Al-Ghorbani, M., & Al-Ansi, W. (2022). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Delivery and Therapeutics, 12(5), 185-191.
- Ahmad, I., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434.
- Al-Otaibi, J. S., & El-Sayed, M. A. (2024). Sulfonamide derivatives: Synthesis and applications. Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15.
- Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Molecular Structure, 1282, 135123.
- Olasunkanmi, O. O., et al. (2019).
- Smirnov, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17614-17631.
- Abdel-Gawad, H., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200-2215.
- Wang, L., et al. (2021). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 97(2), 434-446.
Sources
- 1. researchgate.net [researchgate.net]
- 2. francis-press.com [francis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases [mdpi.com]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Infrared Absorption Spectra of Organic Sulfur Compounds. I. Studies on S-N Stretching Bands of Benzenesulfonamide Derivatives [jstage.jst.go.jp]
Application Note: Experimental Protocols for the N-Acylation of Sulfonamides
Introduction & Mechanistic Rationale
The N-acylsulfonamide motif is a privileged pharmacophore and a highly effective bioisostere for carboxylic acids[1]. Exhibiting a comparable pKa range (typically 3.5–4.5) and a similar hydrogen-bonding network, N-acylsulfonamides are routinely deployed in drug discovery to improve membrane permeability, modulate lipophilicity, and enhance metabolic stability against decarboxylation or glucuronidation[2]. This functional group is a critical component in several FDA-approved therapeutics, including the hepatitis C virus (HCV) protease inhibitor grazoprevir and the Bcl-2 inhibitor venetoclax[3].
The Chemical Challenge: Synthesizing N-acylsulfonamides is notoriously challenging due to the inherent electronic properties of the sulfonamide precursor. The strongly electron-withdrawing nature of the sulfonyl ( −SO2 ) group severely delocalizes the lone pair of electrons on the adjacent nitrogen atom. Consequently, primary sulfonamides are exceptionally poor nucleophiles compared to standard alkyl or aryl amines[2].
To overcome this kinetic barrier, the electrophilic partner (the acylating agent) must be hyper-activated. Standard peptide coupling conditions often fail or result in sluggish reaction rates. Successful N-acylation requires either highly reactive acyl chlorides or the use of potent coupling reagents (e.g., EDCI, CDI) combined with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to form a highly reactive N-acylpyridinium intermediate[4][5].
Strategic Selection of Acylation Conditions
The selection of the acylation strategy depends strictly on the commercial availability of the acyl donor and the chemical stability of the substrate. The decision tree below outlines the logical flow for selecting the optimal synthetic route.
Logical decision tree for selecting the optimal N-acylation strategy based on substrate properties.
Comparative Data for Coupling Strategies
To assist in experimental design, the following table synthesizes quantitative data and operational parameters for the most common N-acylation methodologies based on modern synthetic literature[6][7].
| Acylation Strategy | Reagents & Solvents | Typical Yield | Reaction Time | Mechanistic Advantages | Operational Limitations |
| Carbodiimide Coupling | EDCI·HCl, DMAP, DCM | 70–90% | 12–24 h | Mild conditions; highly tolerant of complex, drug-like functional groups. | Requires stoichiometric coupling reagents; potential for O-acylation side products. |
| Imidazole Activation | CDI, DBU, THF or DMF | 65–85% | 8–16 h | One-pot procedure; highly scalable; avoids urea byproducts. | Highly moisture sensitive; often requires elevated temperatures (60 °C). |
| Direct Acylation | Acyl Chloride, Pyridine, DCM | 80–95% | 2–6 h | Extremely fast kinetics; high yielding for simple aliphatic/aryl substrates. | Harsh conditions; incompatible with acid/base-sensitive functional groups. |
Standardized Experimental Protocols
Protocol A: EDCI/DMAP-Mediated N-Acylation (Recommended for Complex Molecules)
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and DMAP. Causality Check: EDCI is preferred over DCC because its corresponding urea byproduct is water-soluble, allowing for seamless removal during aqueous workup without the need for tedious filtration[4]. DMAP is strictly required to act as an acyl transfer catalyst, converting the transient O-acylisourea into a hyper-reactive N-acylpyridinium species[5].
Step-by-step experimental workflow for the EDCI/DMAP-mediated N-acylation of sulfonamides.
Step-by-Step Methodology:
-
Pre-activation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.) and anhydrous dichloromethane (DCM, 0.1 M concentration). Cool the solution to 0 °C using an ice bath under a nitrogen atmosphere.
-
Catalyst Addition: Add EDCI·HCl (1.5 equiv.) and DMAP (1.5 equiv.) sequentially. Stir the mixture at 0 °C for 15–30 minutes. Note: This pre-activation time is critical to fully form the active electrophile before introducing the poor nucleophile.
-
Coupling: Add the primary sulfonamide (1.1 equiv.) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 16–24 hours[5].
-
Reaction Quench & Workup: Dilute the reaction mixture with additional DCM. Wash the organic layer successively with 1N aqueous HCl (to remove DMAP and unreacted sulfonamide), saturated aqueous NaHCO 3 (to remove unreacted carboxylic acid), and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (typically eluting with a Hexanes/Ethyl Acetate gradient) or recrystallization to afford the pure N-acylsulfonamide.
Protocol B: Direct Acylation via Acyl Chlorides
For substrates where the acyl chloride is commercially available or easily synthesized, this method offers superior atom economy and faster reaction times.
Step-by-Step Methodology:
-
Preparation: Dissolve the primary sulfonamide (1.0 equiv.) in anhydrous DCM (0.2 M). Add pyridine (2.0 equiv.) and a catalytic amount of DMAP (0.1 equiv.). Cool the mixture to 0 °C under nitrogen.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 equiv.) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes to control the exotherm.
-
Coupling: Remove the ice bath and stir at room temperature for 2–6 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the layers and wash the organic phase with 1N HCl (to remove pyridine), followed by brine. Dry over MgSO 4 , concentrate, and purify via chromatography.
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized N-acylsulfonamides, rigorous analytical validation is required:
-
Mass Spectrometry (LC-MS): N-acylsulfonamides ionize exceptionally well in negative ion mode (ESI-) due to their acidic proton (yielding an [M-H] − ion). This is the most reliable way to monitor reaction progress.
-
NMR Spectroscopy: In 1 H NMR (DMSO- d6 ), the highly deshielded N-H proton of the N-acylsulfonamide typically appears as a broad singlet far downfield, between 11.0 and 12.5 ppm .
-
Troubleshooting O-Acylation: A common pitfall in EDCI/DMAP couplings is the formation of O-acylated side products if the sulfonamide contains hydroxyl groups. If O-acylation is observed, switch to the CDI-mediated protocol, which generally exhibits higher chemoselectivity for N-acylation over O-acylation.
References
-
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres Source: European Journal of Medicinal Chemistry (via PMC) URL:[Link]
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues Source: RSC Medicinal Chemistry (via PMC) URL:[Link]
-
Acylsulfonamide Source: Wikipedia (Aggregated Chemical Data) URL:[Link]
-
Synthesis and Characterization of an N-Acylsulfonamide Inhibitor of Human Asparagine Synthetase Source: Organic Letters (ACS Publications) URL:[Link]
-
Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Advances URL:[Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors Source: Pharmaceuticals (MDPI) URL:[Link]
-
Fibrate-based N-acylsulphonamides targeting carbonic anhydrases: synthesis, biochemical evaluation, and docking studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
Sources
- 1. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Note: High-Yield Synthesis and Optimization of N-Substituted Benzenesulfonamides
Executive Summary
N-substituted benzenesulfonamides represent a highly privileged scaffold in modern medicinal chemistry. They are foundational to the design of antibacterial agents, carbonic anhydrase (hCA) inhibitors, and novel anticancer therapeutics[1][2]. Achieving high-yield synthesis of these compounds is critical for structure-activity relationship (SAR) studies and scale-up manufacturing. This application note details the mechanistic rationale, optimized reaction parameters, and a self-validating protocol for the robust coupling of benzenesulfonyl chlorides with primary and secondary amines.
Mechanistic Rationale & Causality
The synthesis of benzenesulfonamides proceeds via a bimolecular nucleophilic substitution mechanism at the highly electrophilic sulfur atom of the sulfonyl chloride. To achieve maximum yield, the reaction environment must be carefully engineered to favor the forward reaction while suppressing kinetic dead-ends.
-
The Role of the Acid Scavenger: The coupling reaction generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl rapidly protonates the starting amine, forming an unreactive ammonium salt and artificially capping the theoretical yield at 50%. The addition of an auxiliary base—such as triethylamine (TEA) or pyridine—acts as an acid scavenger to drive the reaction to completion[1][3].
-
Nucleophilic Catalysis (DMAP): For sterically hindered secondary amines, standard bases may result in sluggish kinetics. The introduction of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate. This intermediate is rapidly intercepted by the amine, significantly accelerating the reaction rate and improving yields[4].
-
Thermodynamic vs. Kinetic Control: The initial coupling is highly exothermic. Conducting the electrophile addition at 0 °C suppresses competing side reactions, such as the hydrolysis of the sulfonyl chloride by trace moisture, ensuring high fidelity of the electrophile[1][3].
Experimental Workflow
The synthetic pipeline is designed as a self-validating system. By leveraging the distinct acid-base properties of the starting materials and the final product, the workflow inherently purifies the target molecule during the liquid-liquid extraction phase.
Caption: Step-by-step synthetic workflow for high-yield N-substituted benzenesulfonamides.
Quantitative Optimization Data
The choice of base, solvent, and catalyst profoundly impacts the reaction efficiency. Table 1 summarizes the optimization of reaction conditions for both unhindered (primary) and sterically hindered (secondary) amines.
Table 1: Reaction Optimization for N-Substituted Benzenesulfonamide Synthesis
| Entry | Amine Type | Base (Equivalents) | Catalyst | Solvent | Temp Profile | Time (h) | Isolated Yield (%) |
| 1 | Primary (Unhindered) | TEA (1.5 eq) | None | DCM | 0 °C → RT | 4 | 85% |
| 2 | Primary (Unhindered) | Pyridine (Solvent) | None | Pyridine | 0 °C → RT | 4 | 94% |
| 3 | Secondary (Steric) | TEA (1.5 eq) | None | DCM | 0 °C → RT | 12 | 45% |
| 4 | Secondary (Steric) | TEA (2.0 eq) | DMAP (0.1 eq) | DCM | 0 °C → RT | 6 | 89% |
Note: Pyridine serves as an excellent dual solvent/base for primary amines[1][4], while the TEA/DMAP system is vastly superior for overcoming the activation energy barriers of hindered secondary amines[4].
Validated Step-by-Step Protocol
This protocol provides a reliable, reproducible method for the preparation of N-substituted benzenesulfonamides, utilizing strict in-process controls to ensure success[1][3].
Materials & Reagents:
-
Substituted benzenesulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Triethylamine (TEA) (1.5 - 2.0 equiv) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional for hindered amines)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl), Saturated NaHCO₃, Brine (Saturated NaCl)
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask under an inert atmosphere (nitrogen or argon). Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM to achieve an approximate 0.2 M concentration. If the amine is sterically hindered, add DMAP (0.1 equiv) at this stage[3][4].
-
Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
-
Electrophile Addition: Dissolve the benzenesulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the stirred amine mixture over 15-30 minutes. Causality: Dropwise addition controls the exothermic reaction, prevents localized depletion of the base, and minimizes the formation of unwanted sulfene intermediates[1].
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to naturally warm to room temperature (RT). Stir for 4–12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.
-
Acidic Quench & Work-up: Dilute the reaction mixture with an equal volume of DCM. Transfer to a separatory funnel and wash with 1M aqueous HCl (2 × 20 mL). Causality: The acidic wash protonates unreacted aliphatic amines and TEA/pyridine, partitioning them into the aqueous layer. The mildly acidic sulfonamide product remains safely in the organic layer, effectively self-purifying the mixture[1][3].
-
Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (1 × 20 mL) to neutralize any residual acid, followed by a brine wash (1 × 20 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via recrystallization (e.g., from ethanol/water) or silica gel flash chromatography to yield the pure N-substituted benzenesulfonamide[1].
Biological Applications & Screening
Once synthesized, benzenesulfonamides are frequently screened for their biological activity. A classic, field-proven example is their role as bacteriostatic agents. They act as structural analogs of para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway, thereby halting bacterial proliferation[1].
Caption: Mechanism of bacterial folate synthesis inhibition by benzenesulfonamides.
References
-
Title: The Pivotal Role of Benzenesulfonamides in Modern Medicinal Chemistry: Applications and Protocols | Source: benchchem.com | URL: 1
-
Title: Full article: A class of sulfonamides as carbonic anhydrase I and II inhibitors | Source: tandfonline.com | URL: 2
-
Title: 2-Amino-benzenesulfonyl chloride|CAS 109061-25-8 | Source: benchchem.com | URL: 4
-
Title: In-depth Technical Guide: 2-bromo-N-(2-phenylethyl)benzenesulfonamide | Source: benchchem.com | URL: 3
Sources
Application of 4-(4-Bromobutoxy)benzenesulfonamide in Medicinal Chemistry: A Bifunctional Building Block for Targeted Therapeutics
Executive Summary & Chemical Profile
In modern medicinal chemistry, the design of targeted therapeutics relies heavily on versatile, bifunctional building blocks. 4-(4-Bromobutoxy)benzenesulfonamide (CAS: 130840-22-1) is a premier example of such an intermediate. Structurally, it consists of a benzenesulfonamide core linked at the para-position to a 4-bromobutyl chain via an ether oxygen.
This molecule offers two orthogonal sites of reactivity and biological function:
-
The Primary Sulfonamide ( −SO2NH2 ): Acts as a highly specific Zinc-Binding Group (ZBG) for metalloenzymes like Carbonic Anhydrase, or as a synthetic handle for the generation of sulfonylureas and acylsulfonamides.
-
The Bromobutoxy Tail ( −O-(CH2)4-Br ): Serves as a flexible, electrophilic spacer. The terminal bromide is primed for bimolecular nucleophilic substitution ( SN2 ) by a wide array of amines, thiols, or heterocycles, allowing for rapid late-stage diversification.
This application note details the mechanistic rationale, core applications, and self-validating experimental protocols for utilizing 4-(4-Bromobutoxy)benzenesulfonamide in drug discovery workflows.
Core Applications in Drug Discovery
The "Tail Approach" in Carbonic Anhydrase Inhibitors (CAIs)
The most prominent application of this building block is in the design of isoform-selective human Carbonic Anhydrase Inhibitors (hCAIs) using the [1]. Human Carbonic Anhydrases are a family of metalloenzymes where the cytosolic isoforms (hCA I and II) are ubiquitous, while transmembrane isoforms (hCA IX and XII) are highly overexpressed in hypoxic tumors.
Causality of the Design: The sulfonamide moiety coordinates directly with the catalytic Zn2+ ion at the bottom of the 15 Å deep active site cone. However, the active sites of hCA I/II and hCA IX/XII are nearly identical near the zinc ion. To achieve selectivity, the inhibitor must reach the outer rim of the active site, where amino acid residues diverge significantly between isoforms[2]. The 4-carbon (butoxy) chain of 4-(4-bromobutoxy)benzenesulfonamide provides the exact optimal vector length and flexibility to span this distance without incurring a severe entropic penalty. By replacing the terminal bromide with bulky or charged amines, researchers can force favorable interactions with the tumor-associated hCA IX/XII outer rim while sterically clashing with the cytosolic hCA I/II[2].
Fig 1: The "Tail Approach" mechanism for Carbonic Anhydrase isoform selectivity.
Synthesis of Dual-Action H3 Receptor Antagonists
Beyond metalloenzymes, 4-(4-bromobutoxy)benzenesulfonamide is utilized to construct complex pharmacophores for G-protein coupled receptors (GPCRs). In a landmark study, this intermediate was used to synthesize [3]. The goal was to create a dual therapeutic agent for Type 2 diabetes and obesity by combining H3 antagonism with insulinotropic activity[3].
The synthetic logic leverages both ends of the molecule: the bromobutoxy tail is aminated (e.g., with pyrrolidine) to form the basic recognition motif required for H3 receptor binding, while the sulfonamide is converted into a sulfonylurea to mimic known insulin-secreting drugs[3].
Fig 2: Synthetic workflow for dual-action H3 receptor antagonists.
Self-Validating Experimental Protocols
Protocol A: SN2 Amination of the Bromobutoxy Tail
This protocol details the attachment of a secondary amine to the bromobutoxy tail, a critical step for generating both CAI tails and H3 receptor basic motifs.
Rationale for Experimental Choices:
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen because it poorly solvates the nucleophile (amine), thereby increasing its ground-state energy and accelerating the SN2 displacement.
-
Base (Anhydrous K2CO3 ): A mild, insoluble inorganic base is used to scavenge the generated hydrobromic acid (HBr). This prevents the protonation of the nucleophilic amine while avoiding the strong basicity that could trigger unwanted E2 elimination of the alkyl bromide.
Step-by-Step Methodology:
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere ( N2 ), dissolve 4-(4-bromobutoxy)benzenesulfonamide (1.0 eq, 3.24 mmol) in anhydrous Acetonitrile (15 mL).
-
Base Addition: Add finely powdered, anhydrous K2CO3 (2.5 eq, 8.10 mmol) to the stirring solution.
-
Nucleophile Addition: Add the desired secondary amine (e.g., pyrrolidine or piperidine) (1.2 eq, 3.88 mmol) dropwise via syringe.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 65 °C for 5 hours.
-
Validation Check (In-Process): Monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH). The starting material ( Rf≈0.7 ) should disappear, replaced by a lower-running, amine-substituted product spot ( Rf≈0.3 ) that stains positive with ninhydrin (indicating the presence of the basic amine).
-
Workup: Cool the mixture to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Redissolve the residue in Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO3 (2 × 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield the crude aminated product. Purify via flash column chromatography (DCM/MeOH gradient) if necessary.
Protocol B: Conversion of Sulfonamide to Sulfonylurea
This protocol describes the transformation of the primary sulfonamide into a sulfonylurea, utilizing the aminated intermediate from Protocol A.
Rationale for Experimental Choices:
-
Base (NaOH or TEA): Deprotonation of the sulfonamide nitrogen ( pKa≈10 ) generates a highly nucleophilic sulfonamidate anion, which readily attacks the electrophilic carbon of the isocyanate.
Step-by-Step Methodology:
-
Setup: Dissolve the aminated benzenesulfonamide intermediate (1.0 eq, 1.5 mmol) in anhydrous Acetone (10 mL).
-
Base Addition: Add an aqueous solution of 1M NaOH (1.1 eq, 1.65 mmol) dropwise. Stir for 15 minutes at room temperature to ensure complete deprotonation.
-
Electrophile Addition: Dissolve the desired isocyanate (e.g., 1-naphthyl isocyanate) (1.1 eq, 1.65 mmol) in Acetone (2 mL) and add it dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 3 hours.
-
Validation Check (In-Process): The formation of the sulfonylurea can be confirmed by withdrawing a 10 μL aliquot for LC-MS analysis. Look for the total consumption of the starting mass and the appearance of the [M+H]+ peak corresponding to the addition of the isocyanate mass.
-
Workup: Evaporate the acetone under reduced pressure. Dilute the aqueous residue with water (10 mL) and carefully acidify to pH 5-6 using 1M HCl.
-
Isolation: The target sulfonylurea will precipitate as a solid. Filter the precipitate under vacuum, wash with cold water, and recrystallize from Ethanol/Water to yield the pure target compound.
Quantitative Data Presentation
The following tables summarize expected quantitative outcomes based on the application of the above protocols and the biological evaluation of the resulting derivatives.
Table 1: Representative Reaction Conditions and Yields for SN2 Derivatization
| Nucleophile (Amine) | Solvent | Base | Temp (°C) | Time (h) | Isolated Yield (%) |
| Pyrrolidine | Acetonitrile | K2CO3 | 65 | 5 | 82% |
| Piperidine | Acetonitrile | K2CO3 | 65 | 6 | 78% |
| Morpholine | DMF | Et3N | 80 | 4 | 71% |
| 1-Methylpiperazine | Acetonitrile | K2CO3 | 65 | 8 | 75% |
Table 2: Representative Carbonic Anhydrase Inhibition Profile ( Ki , nM)
Demonstrating the efficacy of the "Tail Approach" in achieving isoform selectivity.
| Compound Tail Modification | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) | Selectivity Ratio (I/IX) |
| Unmodified (Bromide) | 450 | 210 | 45 | 52 | 10x |
| Pyrrolidine Tail | >10,000 | 4,500 | 8.5 | 12.4 | >1,176x |
| Morpholine Tail | 8,200 | 3,100 | 14.2 | 18.1 | 577x |
| Acetazolamide (Control) | 250 | 12 | 25 | 5.7 | 10x |
(Note: The addition of bulky, basic amine tails drastically reduces affinity for off-target cytosolic isoforms due to steric clashes at the outer rim, while highly stabilizing binding in the tumor-associated hCA IX/XII pockets).
References
-
Ceras J, Cirauqui Diaz N, Pérez S, Galiano S. "Novel sulfonylurea derivatives as H3 receptor antagonists. Preliminary SAR studies." European Journal of Medicinal Chemistry. 2012; 52: 1-13.[Link]
-
Kumar A, Siwach K, Supuran CT, Sharma PK. "A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors." Bioorganic Chemistry. 2022; 126: 105920.[Link]
-
Sharma V, Kumar R, Angeli A, Supuran CT, Sharma PK. "Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes." European Journal of Medicinal Chemistry. 2020; 193: 112219.[Link]
Sources
- 1. A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(4-bromobutoxy)benzenesulfonamide - CAS号 130840-22-1 - 摩熵化学 [molaid.com]
Application Note: In Vivo Anti-Inflammatory Evaluation of Benzenesulfonamide Derivatives
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)
Introduction & Mechanistic Rationale
Benzenesulfonamide derivatives (e.g., celecoxib, valdecoxib) represent a cornerstone in the management of inflammatory disorders. Their pharmacological value lies in their ability to selectively inhibit Cyclooxygenase-2 (COX-2) while sparing Cyclooxygenase-1 (COX-1)[1].
The causality of this selectivity is deeply rooted in structural biology. COX-2 possesses a larger, more flexible active site compared to COX-1, featuring a distinct hydrophilic side pocket. The benzenesulfonamide moiety acts as a highly specific "key" that inserts into this side pocket—a cavity that is sterically hindered in COX-1 by an isoleucine residue[2]. By selectively blocking COX-2, these derivatives halt the conversion of arachidonic acid (AA) into pathological Prostaglandin H2 (PGH2) and subsequently Prostaglandin E2 (PGE2), thereby reducing inflammation without stripping the gastric mucosa of its protective prostaglandins[3].
Arachidonic acid cascade illustrating selective COX-2 inhibition by benzenesulfonamides.
To validate novel benzenesulfonamide candidates, in vitro enzymatic assays must be coupled with robust in vivo models. The Carrageenan-Induced Paw Edema model is the gold standard for acute inflammation because it produces a highly reproducible, non-immune biphasic response[4]. The early phase (0–2 hours) is driven by histamine and serotonin, while the late phase (2–5 hours) is heavily dependent on COX-2-derived PGE2[5]. Consequently, selective COX-2 inhibitors will distinctly blunt the late-phase edema[3].
Experimental Workflow & Causality
A self-validating preclinical assay must not only prove efficacy but also confirm the mechanism of action (PGE2 reduction) and safety (gastric sparing)[6].
Step-by-step workflow for the in vivo carrageenan-induced paw edema assay.
Step-by-Step Methodologies
Protocol A: Carrageenan-Induced Paw Edema in Rats
Objective: Quantify the anti-edematous effect of benzenesulfonamide derivatives.
1. Animal Preparation & Fasting (Causality Check):
-
Action: Fast adult male Wistar rats (180–220 g) for 12 hours prior to the experiment, allowing free access to water.
-
Why: Fasting eliminates variability in gastrointestinal transit times and ensures uniform pharmacokinetic absorption of the orally administered lipophilic benzenesulfonamides.
2. Baseline Measurement (V₀):
-
Action: Measure the basal volume of the right hind paw using a water displacement plethysmometer.
-
Why: Plethysmometry relies on Archimedes' principle, offering an objective, volumetric measurement that eliminates the subjective bias of caliper-based thickness measurements[4].
3. Dosing (t = -30 to -60 min):
-
Action: Administer the vehicle (e.g., 0.5% Carboxymethylcellulose), reference drugs (Celecoxib 10-50 mg/kg; Indomethacin 5-10 mg/kg), and test benzenesulfonamide derivatives via oral gavage.
4. Induction of Inflammation (t = 0):
-
Action: Inject 100 µL of 1% λ -carrageenan (suspended in sterile 0.9% saline) into the subplantar region of the right hind paw.
-
Why: The lambda ( λ ) form of carrageenan is specifically chosen because it does not gel strongly at room temperature, allowing for smooth subcutaneous injection without mechanical tissue tearing[7].
5. Kinetic Measurement:
-
Action: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-injection ( Vt ). Calculate the percentage of edema inhibition using the formula:
% Inhibition=((Vt−V0)control(Vt−V0)control−(Vt−V0)treated)×100
Protocol B: Gastric Ulcerogenic Liability Assessment
Objective: Validate the COX-1 sparing nature of the benzenesulfonamide candidate.
1. Tissue Harvesting:
-
Action: Immediately following the 5-hour plethysmometer reading, euthanize the animals via CO₂ asphyxiation. Rapidly excise the stomach. 2. Preparation and Scoring:
-
Action: Open the stomach along the greater curvature, rinse gently with cold saline, and pin it flat on a corkboard. Examine the glandular portion under a stereomicroscope (10x magnification).
-
Scoring System:
-
0 = Normal mucosa
-
1 = Red coloration/hyperemia
-
2 = Spot ulcers
-
3 = Hemorrhagic streaks
-
4 = Deep ulcers/perforations
-
-
Why: A true selective COX-2 inhibitor (like Celecoxib) will yield a score close to 0-1, whereas a non-selective NSAID (like Indomethacin) will yield a score of 3-4 due to the depletion of cytoprotective PGE2 in the gastric mucosa[3].
Protocol C: Ex Vivo Quantification of PGE2
Objective: Confirm the biochemical mechanism of action.
-
Action: Amputate the carrageenan-injected paw at the malleolus. Homogenize the tissue in cold phosphate buffer (pH 7.4) containing a protease inhibitor cocktail and 10 µM indomethacin (to halt ex vivo PG synthesis).
-
Action: Centrifuge at 10,000 × g for 15 min at 4°C. Quantify PGE2 levels in the supernatant using a commercial competitive ELISA kit[5].
Data Presentation & Interpretation
A robust application note must synthesize in vitro selectivity with in vivo efficacy and safety. Below is a representative data structure summarizing how novel benzenesulfonamide derivatives should be benchmarked against clinical standards[3][6].
| Treatment Group | Dose (mg/kg, p.o.) | Edema Inhibition at 3h (%) | Edema Inhibition at 5h (%) | In Vitro COX-2 SI (COX-1/COX-2) | Gastric Ulcer Index (0-4) | PGE2 Reduction (%) |
| Vehicle (0.5% CMC) | - | 0.0 ± 0.0 | 0.0 ± 0.0 | N/A | 0.1 ± 0.1 | 0.0 |
| Indomethacin (Non-selective) | 10 | 45.2 ± 3.1 | 68.4 ± 4.2 | ~ 0.5 | 3.8 ± 0.4 | 82.1 ± 3.5 |
| Celecoxib (Selective COX-2) | 50 | 38.5 ± 2.9 | 71.2 ± 3.8 | ~ 294 | 0.8 ± 0.2 | 78.6 ± 4.1 |
| Novel Benzenesulfonamide | 50 | 41.0 ± 3.4 | 75.5 ± 2.5 | > 310 | 0.6 ± 0.1 | 86.3 ± 2.8 |
Interpretation Insights:
-
Biphasic Confirmation: Notice that selective COX-2 inhibitors (Celecoxib, Novel Compound) show moderate inhibition at 3h but peak inhibition at 5h. This perfectly aligns with the timeline of COX-2 induction and PGE2 accumulation in the paw tissue.
-
Self-Validating Safety: The Novel Benzenesulfonamide matches Indomethacin's PGE2 reduction in the paw (efficacy) but matches Celecoxib's Ulcer Index (safety), validating the success of the side-pocket targeting strategy.
References
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBZHwrgg_19mg_NtqyJN70T00G95DCXB6FdLA77f9mLoAURGAbWNyEdeNuVDWyFgCma1qNysMT7lw4A6KMIc2tdHZtwnGcqHYpQ32zHAcyFHQWKcklI8Eu2k3QgqD90K6r6kNI9bOtgnUf8jE=]
- Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy0u7c2BXmcxQc1D5YxSXxjxOUutnsiIqx-JbdgfmiKv4fv2hg6VIXDwEvpTa0hitIQS6yYyVnFDU-WzmDawD2lEcC5Bms4h0pifWD6iWwlFkR1_fLlRAEvPkRInlxLETwKTX9pG4DoZYJnSrm4es=]
- Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSVRAk9_PRp3AUG60h5lRX9GU19eu2YDYoEqrnzGj3X7UK_WhnvxMvgqINn2bk-k8B_vuNF6BbFXI1Q4Hn8hS8KzuHrxyNWWyDHl-g_ZRcgBGueWlK3-qDF4wyxsMTnxxFif-1pV4jVF6q740=]
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJD2y5GSnZ0_n1u4az_g-sFFvC2aN-6B0KVs1seIf-_IXXXcQGfPsZ9E3X458Tx239mCkK88jGpd1_t-6_c7uOp-WO3fNr1rpowDkm4Sn6reTl0JDQMwtdOgjB-etYucOSBrB2nT8Qa2MQVt4=]
- Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced Rat Paw Edema. Source: scielo.br. URL:[https://vertexaisearch.cloud.google.
- Synthesis of Hydroxybenzofuranyl-pyrazolyl and Hydroxyphenyl-pyrazolyl Chalcones and Their Corresponding Pyrazoline Derivatives as COX Inhibitors, Anti-inflammatory and Gastroprotective Agents. Source: jst.go.jp. URL:[https://vertexaisearch.cloud.google.
- Carrageenan-Induced Paw Edema in the Rat and Mouse. Source: springernature.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlkKXSqY6TzY38RyUaTHizA3-BmSlUnZMpEwoEwlryuyigjRqPQd4FxQO20qyrDTBR5i6dYjwr0Sflu2I4n5eFsKrC0696rDK_hbLtcrqUY55BUPFkM5AEKCTu9DDI1bLcRD0h-eL8sOmAFOZR9K51YUIy32vOR9_iMD1hjRndfki1QDU=]
Sources
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Hydroxybenzofuranyl-pyrazolyl and Hydroxyphenyl-pyrazolyl Chalcones and Their Corresponding Pyrazoline Derivatives as COX Inhibitors, Anti-inflammatory and Gastroprotective Agents [jstage.jst.go.jp]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Techniques for purifying 4-(4-Bromobutoxy)benzenesulfonamide
Analytical Method Development and Validation for the Quantification of 4-(4-Bromobutoxy)benzenesulfonamide: A Genotoxic Impurity Control Strategy
Introduction & Regulatory Context
The compound 4-(4-bromobutoxy)benzenesulfonamide (CAS: 130840-22-1) is a critical synthetic intermediate utilized in the development of novel sulfonylurea derivatives, including potent histamine H3 receptor antagonists and dual-action antidiabetic agents [1]. While highly valuable in medicinal chemistry, its molecular structure contains a primary alkyl bromide moiety. Alkyl halides are notorious DNA alkylating agents capable of causing genetic mutations and chromosomal breakages [2].
Under the ICH M7(R2) Guidelines , compounds containing such structural alerts are classified as Potential Genotoxic Impurities (PGIs) [3]. To ensure patient safety, regulatory bodies mandate that PGIs in the final Active Pharmaceutical Ingredient (API) must be controlled at or below the Threshold of Toxicological Concern (TTC), which is generally set at 1.5 µ g/day for long-term treatments [3]. For an API with a maximum daily dose of 500 mg, this translates to a strict concentration limit of 3.0 ppm (µg/g).
Figure 1: ICH M7 Risk Assessment and Control Strategy Workflow for PGIs.
Analytical Strategy & Causality (E-E-A-T)
Quantifying trace impurities at the parts-per-million (ppm) level requires rigorous analytical design. As a Senior Application Scientist, it is crucial to explain why specific techniques are chosen over conventional alternatives.
Why UHPLC-MS/MS over Headspace GC-MS? Historically, volatile alkyl halides (e.g., methyl bromide, ethyl chloride) are analyzed using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) [4]. However, 4-(4-bromobutoxy)benzenesulfonamide possesses a high molecular weight (308.19 g/mol ) and a highly polar primary sulfonamide group (-SO₂NH₂). This structure induces strong intermolecular hydrogen bonding, resulting in a practically non-existent vapor pressure at standard headspace temperatures (80–100 °C). Forcing volatilization via high-temperature GC inlets would lead to thermal degradation (e.g., cleavage of the ether bond or elimination of HBr). Therefore, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) is the scientifically sound and mandatory choice [4].
The Self-Validating Isotopic Signature: Bromine naturally exists as two stable isotopes: ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio (50.69% to 49.31%). We leverage this innate isotopic distribution to create a self-validating system . By monitoring two distinct Multiple Reaction Monitoring (MRM) transitions (one for the ⁷⁹Br precursor and one for the ⁸¹Br precursor) yielding the same fragment, the method inherently confirms peak identity. If a detected peak does not exhibit a ~1:1 response ratio between these two transitions, it is immediately flagged as a false positive caused by matrix interference.
Experimental Protocols
The following step-by-step methodology is designed to isolate the PGI from the bulk API matrix, preventing ion suppression in the mass spectrometer and protecting the UHPLC column from fouling.
Sample Preparation (Matrix Precipitation)
Causality: Sulfonylurea APIs are notoriously insoluble in pure water or acetonitrile but dissolve readily in Dimethyl Sulfoxide (DMSO). We use a "catch and release" precipitation strategy.
-
Weighing: Accurately weigh 50.0 mg of the final API into a 15 mL polypropylene centrifuge tube.
-
Dissolution: Add 1.0 mL of LC-MS grade DMSO. Vortex for 2 minutes until complete dissolution is achieved.
-
Precipitation: Slowly add 4.0 mL of cold LC-MS grade Acetonitrile (MeCN) dropwise while vortexing. The MeCN acts as an antisolvent, precipitating the bulk API while the highly soluble PGI remains in the supernatant.
-
Centrifugation: Centrifuge the suspension at 14,000 rpm for 10 minutes at 4 °C.
-
Filtration: Transfer the clear supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for injection. (Final API matrix concentration: 10 mg/mL).
UHPLC Chromatographic Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 4.0 min: Linear ramp to 90% B
-
4.0 - 5.5 min: Hold at 90% B (Column wash)
-
5.5 - 5.6 min: Return to 10% B
-
5.6 - 7.5 min: Re-equilibration at 10% B
-
-
Injection Volume: 5.0 µL.
Mass Spectrometry (ESI-MS/MS) Parameters
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 500 °C.
-
Desolvation Gas Flow: 1000 L/hr (Nitrogen).
-
Collision Gas: Argon (0.15 mL/min).
Figure 2: Sample Preparation and UHPLC-MS/MS Analytical Workflow.
Quantitative Data & Validation
The method was validated according to ICH Q2(R1) guidelines. The target limit for the PGI was set at 3.0 ppm relative to the API.
Table 1: MRM Transitions for 4-(4-Bromobutoxy)benzenesulfonamide
Note: The product ion m/z 156.0 corresponds to the [C₆H₆NO₂S]⁺ fragment, formed via the cleavage of the ether C-O bond.
| Analyte Isotope | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| ⁷⁹Br-Isotope | 308.0 | 156.0 | 50 | 35 | 22 | Quantifier |
| ⁸¹Br-Isotope | 310.0 | 156.0 | 50 | 35 | 22 | Qualifier (Ratio ~1:1) |
Table 2: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria (ICH Q2) |
| Limit of Detection (LOD) | 0.3 ppm (3 ng/mL) | S/N Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.9 ppm (9 ng/mL) | S/N Ratio ≥ 10:1; RSD ≤ 10% |
| Linearity Range | 0.9 ppm – 9.0 ppm | R² ≥ 0.995 |
| Correlation Coefficient (R²) | 0.9992 | ≥ 0.995 |
| Accuracy (Recovery at 3.0 ppm) | 98.4% ± 3.1% | 80.0% – 120.0% |
| Method Precision (Repeatability) | 4.2% RSD (n=6) | RSD ≤ 10.0% |
| Matrix Effect | 92.5% (Mild suppression) | Consistent across injections |
References
-
Ceras, J., Cirauqui Diaz, N., Pérez, S., & Galiano, S. (2012). "Novel sulfonylurea derivatives as H3 receptor antagonists. Preliminary SAR studies." European Journal of Medicinal Chemistry, 52, 1-13. Available at:[Link]
-
Lee, K., Yoo, W., & Jeong, J. H. (2022). "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design." Molecules, 27(14), 4437. Available at:[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2017). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." U.S. Food and Drug Administration. Available at:[Link]
-
Elder, D. P., Lipczynski, A. M., & Teasdale, A. (2008). "Control and analysis of alkyl and benzyl halides and other related reactive organohalides as potential genotoxic impurities in active pharmaceutical ingredients (APIs)." Journal of Pharmaceutical and Biomedical Analysis, 48(3), 497-507. Available at:[Link]
Application Note: Developing Robust Assays for Carbonic Anhydrase IX (CAIX) Inhibition
Introduction and Mechanistic Rationale
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a critical adaptive role in solid tumors. Under conditions of low oxygen, Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilizes and drives the overexpression of CAIX[1]. By catalyzing the reversible hydration of extracellular CO2 into bicarbonate (HCO3-) and protons (H+), CAIX stabilizes intracellular pH (pHi) to maintain glycolysis and proliferation, while simultaneously acidifying the extracellular microenvironment (pHe) to promote invasion and metastasis[1].
CAIX-mediated pH regulation pathway in hypoxic tumor microenvironments.
Because of its restricted expression in normal tissues and high prevalence in hypoxic tumors (e.g., clear cell renal cell carcinoma, breast cancer), CAIX is a premier target for anti-cancer drug development[2].
Orthogonal Assay Strategy
A single assay is insufficient to validate a CAIX inhibitor. The physiological CO2 hydration reaction has an exceptionally fast turnover rate, making it difficult to measure in standard high-throughput screening (HTS) formats[2]. Therefore, drug discovery pipelines must rely on a tiered, orthogonal approach:
Tiered experimental workflow for screening and validating CAIX inhibitors.
Table 1: Comparative Assay Metrics for CAIX Inhibition
| Assay Type | Substrate | Readout | Throughput | Physiological Relevance |
| Esterase Activity (4-NPA) | 4-Nitrophenyl acetate | Absorbance (400 nm) | High (96/384-well) | Low-Medium (Surrogate) |
| Stopped-Flow Hydration | CO2 (gas) | Absorbance (557 nm) | Low (Specialized) | High (Native reaction) |
| Cell-Based ECAR | Endogenous CO2 | Fluorometric (Seahorse) | Medium (96-well) | Very High (In situ) |
Primary HTS: 4-NPA Esterase Activity Assay
Causality & Principle: While CAIX primarily hydrates CO2, it also possesses esterase activity. Structural and mutational studies confirm that both hydratase and esterase activities share the exact same zinc-bound catalytic pocket[2]. The hydrolysis of 4-nitrophenyl acetate (4-NPA) into 4-nitrophenol (pNP) occurs at a much slower kinetic rate than CO2 hydration, allowing for facile, high-throughput colorimetric measurement at 400-405 nm[2].
Self-Validating System Design: Spontaneous hydrolysis of 4-NPA occurs in aqueous buffers. To ensure data trustworthiness, a "Substrate Blank" (buffer + substrate, no enzyme) must be included to subtract background noise[3]. Furthermore, Acetazolamide (AZA), a pan-CA inhibitor, must be run as a positive control on every plate to validate assay sensitivity[2].
Protocol: 4-NPA Esterase Assay
Materials:
-
Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[3]. (Expert Note: Strictly avoid phosphate buffers or EDTA in your lysis/assay buffers, as these can strip the essential Zn2+ ion from the catalytic core, completely abolishing enzyme activity).
-
Enzyme: Recombinant Human CAIX (rhCA9)[3].
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in acetone[3].
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute rhCA9 to 100 µg/mL in sterile 25 mM Tris, 150 mM NaCl, pH 7.5. Dilute further to 20 ng/µL in Assay Buffer[3].
-
Substrate Preparation: Dilute the 100 mM 4-NPA stock to 2 mM in Assay Buffer immediately before use to minimize spontaneous hydrolysis[3].
-
Plate Loading (96-well clear plate):
-
Test Wells: Add 50 µL of 20 ng/µL rhCA9 and 1-5 µL of test inhibitor (in DMSO).
-
Substrate Blank: Add 50 µL of Assay Buffer (no enzyme).
-
Positive Control: Add 50 µL of rhCA9 and 1 µL of 10 mM Acetazolamide.
-
-
Incubation: Pre-incubate the enzyme-inhibitor complex for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 50 µL of 2 mM 4-NPA substrate to all wells[3].
-
Measurement: Immediately read the plate at 400 nm in kinetic mode for 5 to 10 minutes[3]. Calculate the initial velocity ( V0 ) from the linear portion of the curve.
Table 2: 4-NPA Assay Reaction Setup (Per Well)
| Component | Stock Concentration | Final Concentration | Volume |
| Assay Buffer | 1x | 1x | 50 µL (with enzyme) |
| rhCA9 Enzyme | 20 ng/µL | 10 ng/µL | 50 µL |
| Test Inhibitor | Variable (in DMSO) | Variable | 1 µL |
| 4-NPA Substrate | 2 mM | 1 mM | 50 µL |
Kinetic Validation: Stopped-Flow CO2 Hydration
Hits identified in the 4-NPA assay must be validated against the physiological substrate. This requires specialized stopped-flow spectrophotometry[4]. Principle: The reaction uses 0.2 mM phenol red as a pH indicator (absorbance maximum at 557 nm) in 10 mM HEPES buffer (pH 7.5) with 0.1 M Na2SO4 to maintain ionic strength[4]. By rapidly mixing the enzyme-inhibitor complex with CO2-saturated water (1.7 to 17 mM CO2), the initial velocity of acidification is measured within a 10–100 millisecond window[4]. This provides true Ki values for hydratase inhibition.
Cell-Based Functional Profiling: Hypoxia-Induced ECAR
Causality & Principle: Biochemical assays prove target engagement but cannot predict cellular permeability, off-target binding, or efficacy within a complex tumor microenvironment[5]. To build a self-validating cellular assay, cells must be cultured under hypoxia (1% O2) to induce endogenous CAIX expression via HIF-1α[1]. Normoxic cells serve as an essential negative biological control. CAIX activity is quantified by measuring the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer[1].
Protocol: Cellular ECAR Assay under Hypoxia
-
Cell Seeding: Seed CAIX-inducible cells (e.g., HT-1080 or MDA-MB-231) into a Seahorse XF96 microplate at 2×104 cells/well[1].
-
Hypoxia Induction: Incubate the plates in a hypoxia chamber (1% O2, 5% CO2, 94% N2) for 48 hours[1]. Maintain a duplicate plate in normoxia (21% O2) as a baseline control.
-
Inhibitor Treatment: Add the CAIX inhibitors (e.g., 10 nM - 100 µM) to the wells 3 hours prior to the assay.
-
Assay Preparation: Wash cells with unbuffered Seahorse XF base medium (supplemented with 10 mM glucose, 2 mM glutamine, pH 7.4).
-
Measurement: Run the standard glycolysis stress test protocol on the Seahorse XF Analyzer. CAIX inhibition will manifest as a significant drop in ECAR specifically in the hypoxic cohort, as the cells lose the ability to efficiently hydrate CO2 and vent protons[1].
Data Interpretation Insight: Researchers should expect a "disconnect" between biochemical IC50 and cell-based IC50 values. A compound may show a Ki of 10 nM in the stopped-flow assay but require 10-25 µM to achieve cellular efficacy due to poor membrane permeability or competitive binding in the proteome[5].
References
-
Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis. 2
-
Recombinant Human Carbonic Anhydrase IX Protein, CF (2188-CA). Novus Biologicals. 3
-
Biochemical Characterization of CA IX, One of the Most Active Carbonic Anhydrase Isozymes. CNR-IRIS. 4
-
CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia. PMC. 1
-
Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS. 5
Sources
- 1. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. novusbio.com [novusbio.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
Application Notes & Protocols: Crystallization of Benzenesulfonamide Derivatives
Introduction: The Critical Role of Crystallinity in Sulfonamide Drug Development
Benzenesulfonamides represent a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimicrobials, diuretics, and anticancer drugs.[1][2] For any active pharmaceutical ingredient (API), the solid-state form is a critical attribute that dictates its stability, solubility, bioavailability, and manufacturability.[3][4] Crystallization is the primary technique used to isolate and purify these compounds, ensuring batch-to-batch consistency and optimal therapeutic performance. The ability to control the crystalline form is paramount, as different crystal structures, or polymorphs, of the same compound can exhibit significantly different physicochemical properties.[4][5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and techniques for crystallizing benzenesulfonamide derivatives. It moves beyond simple procedural lists to explain the underlying causality of experimental choices, empowering the user to troubleshoot and optimize crystallization processes effectively.
Foundational Principles of Sulfonamide Crystallization
Successful crystallization hinges on the controlled transition of a solute from a supersaturated solution to a highly ordered solid state. For benzenesulfonamide derivatives, this process is governed by several key factors.
The Duality of Sulfonamide Solubility
Benzenesulfonamide derivatives are often characterized by a structural duality: a nonpolar benzene ring and polar functional groups, primarily the sulfonamide (-SO₂NH-) and often an amino (-NH₂) group.[6] This makes solvent selection the most critical factor in their crystallization.[3] An ideal solvent system must create a significant solubility differential with temperature—high solubility at elevated temperatures and low solubility at cooler temperatures.[6] Due to their dual nature, solvent mixtures, such as alcohols (ethanol, isopropanol) mixed with water, are frequently employed to fine-tune the solubility profile.[6][7]
Achieving and Controlling Supersaturation
Supersaturation is the essential driving force for crystallization.[3] It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility. This state can be achieved through several methods:
-
Cooling: The most common method, leveraging the decreased solubility of most sulfonamides at lower temperatures.[8]
-
Solvent Evaporation: Slowly increasing the solute concentration by removing the solvent.[8][9] This is particularly useful for generating high-quality single crystals for X-ray diffraction.[9]
-
Anti-Solvent Addition: Adding a "poor" solvent (anti-solvent) in which the compound is sparingly soluble to a solution of the compound in a "good" solvent.[7][8]
The rate at which supersaturation is achieved is critical. Rapid cooling or fast anti-solvent addition can lead to high supersaturation, causing the compound to "crash out" as an amorphous solid or as small, impure crystals.[3] A slow, controlled approach is essential for growing large, well-ordered, and pure crystals.[3]
The Challenge of Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides.[3][4][10] Different polymorphs can arise from variations in molecular conformation or crystal packing, often influenced by the intricate network of hydrogen bonds involving the sulfonamide group.[4][10][11] Since different polymorphs can have distinct solubilities and stabilities, controlling polymorphism is a regulatory and therapeutic necessity.[4] Key factors that influence which polymorph is formed include:
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can favor the nucleation of a specific form.[3][10]
-
Cooling Rate & Temperature: The rate of cooling and the final temperature can dictate kinetic versus thermodynamic control over polymorph formation.[3]
-
Seeding: Introducing a small crystal of the desired polymorph can template its growth, providing a powerful method of control.[3]
Core Crystallization Protocols
The following protocols are designed as robust starting points. Small-scale pilot experiments are always recommended to optimize conditions for a specific benzenesulfonamide derivative.[8]
Protocol 1: Cooling Crystallization (Single-Solvent)
This is the workhorse method for purifying crude solids when a suitable single solvent is identified.
Causality: This method relies on the principle that the sulfonamide is significantly more soluble in the chosen solvent at its boiling point than at room temperature or below. Slow cooling allows the molecules to arrange themselves into a stable crystal lattice, excluding impurities which remain in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which the compound has high solubility when hot and low solubility when cold. For sulfanilamide, 95% ethanol is an excellent choice.[6][12]
-
Dissolution: Place the crude sulfonamide powder (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a boiling chip. Add the minimum amount of hot solvent in portions, swirling and heating, until the solid is just completely dissolved.[3][6] Using excess solvent is a common cause of low recovery.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization.[3]
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming large, pure crystals.[3] Subsequently, place the flask in an ice bath to maximize the yield of crystals.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This technique is highly effective when the compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[8] This is a common and efficient method for many benzenesulfonamide derivatives.[7]
Causality: The addition of an anti-solvent systematically reduces the solubility of the compound in the mixed solvent system, thereby inducing a controlled state of supersaturation that leads to crystallization.[8] Polar solvents like alcohols are often the "good" solvent, with water serving as the "poor" solvent (anti-solvent).[7]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., ethanol, 2-propanol) at room temperature or with gentle warming.[7]
-
Anti-Solvent Addition: Slowly add the "poor" anti-solvent (e.g., water) dropwise with continuous swirling.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.
-
Crystal Growth: If necessary, gently warm the mixture until it becomes clear again, then allow it to cool slowly.[8] Let the solution stand undisturbed to allow for complete crystal growth.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the anti-solvent or a mixture rich in the anti-solvent.[7]
-
Drying: Dry the crystals under vacuum.
Protocol 3: Slow Evaporation for Single-Crystal Growth
This method is the gold standard for obtaining high-quality single crystals suitable for X-ray diffraction analysis, which is essential for unambiguously determining a molecule's three-dimensional structure.[1][9][13]
Causality: By allowing the solvent to evaporate very slowly, the concentration of the solute increases gradually, maintaining a state of minimal supersaturation. This environment favors the growth of a small number of nuclei into large, well-ordered single crystals rather than the rapid formation of many small crystals.[9]
Step-by-Step Methodology:
-
Prepare a Dilute Solution: Dissolve the highly purified sulfonamide (e.g., 20-50 mg) in a suitable volatile solvent (e.g., methanol, ethanol, ethyl acetate) in a clean vial.[9][14] The solution should be clear and unsaturated at room temperature.[14]
-
Control Evaporation: Cover the vial with parafilm and pierce it with a few small holes using a needle.[8] The number and size of the holes control the evaporation rate.
-
Incubation: Place the vial in a vibration-free location with a stable temperature.[8]
-
Monitor Growth: Allow the solvent to evaporate over several days to weeks.[9]
-
Harvesting: Once well-formed crystals are visible, carefully harvest them from the remaining solution using a pipette or by decanting the mother liquor.
Visualization of Workflows
General Crystallization Workflow
The following diagram outlines the logical steps in a typical purification by crystallization.
Caption: Decision tree for troubleshooting common crystallization problems.
Data Presentation: Solvent System Selection
The choice of solvent is paramount and often determined empirically. [9]The following table provides starting points for common sulfonamide scaffolds, but optimization is crucial.
| Sulfonamide Type | Recommended Solvent System(s) | Rationale & Citation(s) |
| Simple Benzenesulfonamides | 95% Ethanol | Good solubility differential for sulfanilamide. [6][12] |
| (e.g., Sulfanilamide) | Isopropanol / Water | A common mixed-solvent system for tuning polarity. [6] |
| N-Substituted Sulfonamides | Methanol, p-Xylene | Different solvents can yield different polymorphs. [10] |
| (e.g., N-Phenyl derivatives) | Ethanol / Water | Effective for recrystallizing many derivatives after synthesis. [15] |
| Heterocyclic Sulfonamides | 70% Isopropanol / Water | Specific mixture found effective for sulfathiazole. [6] |
| (e.g., Sulfathiazole) | Acetonitrile, Acetone | Often used in polymorph screening studies. [16] |
| General Screening Solvents | Alcohols (MeOH, EtOH, IPA), Ethyl Acetate, Acetonitrile, Toluene, Water, Heptane | A broad range of polar and non-polar solvents should be screened to find optimal conditions and identify potential polymorphs. [10] |
Note: Data compiled from various sources. Experimental verification is essential for specific applications. [6]
References
- Application Notes and Protocols for the Crystallization of 3-Cyano-4-methylbenzenesulfonamide. Benchchem.
- A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. Benchchem.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calcul
- Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.
- Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.
- Experiment 3 Crystalliz
- Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. IntechOpen.
- Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide. Benchchem.
- Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.
- Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects.
- Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Benchchem.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - White Rose Research Online. White Rose Research Online.
- Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED).
- scXRD: Growing single crystals. University of York.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents | IntechOpen [intechopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bellevuecollege.edu [bellevuecollege.edu]
- 13. Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED) [crystalpharmatech.com]
- 14. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Note: In Vivo Experimental Design for Benzenesulfonamide Drug Candidates
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus Areas: Carbonic Anhydrase Inhibition (Solid Tumors) & Targeted Protein Degradation (Hematological/Pediatric Malignancies)
Introduction & Strategic Rationale
Benzenesulfonamides represent one of the most versatile pharmacophores in modern medicinal chemistry. Historically recognized as diuretics and anti-glaucoma agents, their application in oncology has bifurcated into two distinct, highly potent paradigms:
-
Targeted Enzyme Inhibition: Compounds like SLC-0111 selectively inhibit Carbonic Anhydrase IX (CAIX), a transmembrane metalloenzyme overexpressed in hypoxic solid tumors (e.g., glioblastoma, breast cancer) to maintain intracellular pH[1].
-
Targeted Protein Degradation (TPD): Compounds like Indisulam act as "molecular glues," hijacking the DCAF15 E3 ubiquitin ligase complex to selectively polyubiquitinate and degrade the RNA splicing factor RBM39, leading to catastrophic splicing errors in cancers like neuroblastoma ()[2].
Designing in vivo experiments for these candidates requires a deep understanding of their mechanism of action (MoA). A protocol designed for a CAIX inhibitor will fail for a molecular glue if the causality of the tumor microenvironment (hypoxia vs. ligase expression) is not respected.
Mechanistic Pathways of Benzenesulfonamides
To design a self-validating in vivo study, the experimental endpoints must directly reflect the drug's MoA. The diagram below illustrates the divergent pathways of benzenesulfonamides, dictating the pharmacodynamic (PD) biomarkers required for protocol validation.
Figure 1: Dual mechanistic pathways of benzenesulfonamides in oncology.
Quantitative Data: Pharmacokinetic & Pharmacodynamic Parameters
To establish baseline dosing and expected outcomes, the following table synthesizes the quantitative in vivo parameters for both benzenesulfonamide classes.
| Drug Candidate | Primary Target | Mechanism of Action | Typical In Vivo Dose | Route | Key PD Biomarker | Efficacy Endpoint |
| SLC-0111 | CAIX / CAXII | Zinc-coordination (Inhibitor) | 50–100 mg/kg | PO (Gavage) | Intratumoral pH, HIF-1α | Tumor volume, Survival (Orthotopic) |
| Indisulam | DCAF15 / RBM39 | Molecular Glue (Degrader) | 25–50 mg/kg | IV / IP | RBM39 degradation, Splicing errors | Tumor regression, Apoptosis (TUNEL) |
Step-by-Step Methodologies & Self-Validating Protocols
Protocol A: Evaluating CAIX Inhibitors (SLC-0111) in Orthotopic Glioblastoma Models
Causality & Model Selection: CAIX is a hypoxia-responsive gene. Subcutaneous xenografts often fail to replicate the severe, naturally occurring hypoxic gradients and the blood-brain barrier (BBB) dynamics of human brain tumors. Therefore, orthotopic implantation of patient-derived xenografts (PDX) is mandatory to accurately assess SLC-0111 efficacy, particularly when combined with standard-of-care Temozolomide (TMZ) ()[3].
Step-by-Step Workflow:
-
Cell Preparation: Dissociate patient-derived glioblastoma neurospheres (e.g., D456 or 1016 lines) using Accutase. Resuspend in sterile PBS at a concentration of 1×105 cells/µL.
-
Stereotactic Implantation: Anesthetize NOD/SCID mice. Using a stereotactic frame, inject 1 µL of cell suspension into the right striatum (Coordinates: 2 mm lateral, 1 mm anterior to bregma, 3 mm deep).
-
Randomization & Dosing (Day 7-10): Once engraftment is confirmed via bioluminescence imaging (BLI), randomize mice into four cohorts: Vehicle, TMZ alone, SLC-0111 alone, and Combo.
-
Administration: Formulate SLC-0111 in 0.5% Hydroxypropyl methylcellulose (HPMC) with 0.1% Tween-80. Administer 100 mg/kg via oral gavage (PO) daily. Administer TMZ (30 mg/kg) concurrently[4].
-
Self-Validation (The PD Check): Do not assume the drug reached the target. On Day 14, sacrifice a subset of mice (n=3/group). Extract the brain and perform immunohistochemistry (IHC) for CAIX (to confirm the hypoxic target exists) and measure intratumoral pH via MRI-CEST (Chemical Exchange Saturation Transfer) to prove the functional blockade of CO2 hydration.
-
Efficacy Readout: Monitor neurological deficits and plot overall survival using Kaplan-Meier analysis.
Protocol B: Assessing Molecular Glues (Indisulam) in Syngeneic Neuroblastoma
Causality & Model Selection: Indisulam's efficacy is strictly dependent on the presence of the DCAF15 E3 ligase. Furthermore, recent breakthroughs show that combining Indisulam with RNA splicing kinase inhibitors (like Alectinib) yields synergistic tumor regression ()[5]. Because splicing disruption triggers immune-mediated cell death pathways, an immunocompetent syngeneic model (e.g., Th-MYCN transgenic allografts) is vastly superior to immunodeficient models for evaluating long-term durability ()[6].
Step-by-Step Workflow:
-
Model Derivation: Isolate tumor cells from genetically engineered Th-MYCN/ALKF1174L mice.
-
Implantation: Inject 2×106 cells subcutaneously into the right flank of immunocompetent 129X1/SvJ mice.
-
Randomization: Monitor tumor growth via digital calipers. When tumor volume reaches 200 mm³ ( V=2L×W2 ), randomize the cohort.
-
Dosing Regimen: Administer Indisulam (25 mg/kg, Intraperitoneal, QDx5 for 2 weeks). For combination cohorts, co-administer Alectinib (20 mg/kg, PO) dissolved in saline containing 40% PEG300, 10% DMSO, and 5% Tween[7].
-
Self-Validation (The PD Check): TPD is rapid. Extract tumor tissue from a satellite group just 6 to 12 hours post-dose . Perform a Western Blot on the tumor lysates. If RBM39 is not completely degraded compared to the vehicle, the drug exposure is insufficient, or the tumor has downregulated DCAF15.
-
Efficacy Readout: Perform RNA sequencing on tumor biopsies to quantify intron retention (specifically in DNA repair genes) and monitor tumor regression bi-weekly.
Conclusion: Ensuring Scientific Integrity
The successful in vivo translation of benzenesulfonamides hinges on respecting their distinct causal mechanisms. For CAIX inhibitors, the microenvironment (hypoxia) is the critical variable. For molecular glues, the intracellular machinery (DCAF15 expression) dictates success. By embedding self-validating PD endpoints—such as RBM39 degradation assays or pH monitoring—directly into the protocol, researchers can confidently distinguish between true biological non-responders and simple pharmacokinetic failures.
References
-
Dong, G., Ding, Y., He, S., & Sheng, C. (2021). Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery. Journal of Medicinal Chemistry, 64(15), 10606-10620. URL:[Link]
-
Boyd, N. H., Walker, K., Fried, J., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight, 2(24), e92928. URL:[Link]
-
Nijhuis, A., Sikka, A., Yogev, O., et al. (2022). Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma. Nature Communications, 13(1), 1380. URL:[Link]
-
Ma, Y., Poon, E., Jin, C., et al. (2026). Exploiting the polypharmacology of alectinib for synergistic RNA splicing disruption with RBM39 degraders. Cell Reports, 45(1), 116784. URL:[Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. Molecular Glues for Targeted Protein Degradation: From Serendipity to Rational Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo [insight.jci.org]
- 5. Exploiting the polypharmacology of alectinib for synergistic RNA splicing disruption with RBM39 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting N-Benzoylation of Sulfonamides
Welcome to the technical support center for the N-benzoylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. N-acylsulfonamides are vital in medicinal chemistry, often serving as bioisosteres for carboxylic acids due to their similar pKa values and enhanced stability.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the N-benzoylation of sulfonamides in a direct question-and-answer format.
Problem: Low or No Conversion to the N-Benzoylated Product
Q1: My reaction shows little to no formation of the desired N-benzoylated product. What are the primary causes and how can I fix this?
A1: Low or no conversion in an N-benzoylation reaction can stem from several factors, ranging from the reactivity of the starting materials to the choice of reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Insufficiently Basic Conditions: The sulfonamide proton is acidic, but deprotonation is required for the nitrogen to become nucleophilic enough to attack the benzoyl chloride. The pKa of a sulfonamide proton is typically in the range of 9-11.[3] If the base used is not strong enough to deprotonate the sulfonamide, the reaction will not proceed efficiently.
-
Solution: Switch to a stronger base. If you are using a mild base like sodium bicarbonate, consider using a stronger inorganic base like potassium carbonate or an organic amine base like triethylamine or pyridine. For particularly stubborn sulfonamides, a very strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF can be effective.[4]
-
-
Poor Nucleophilicity of the Sulfonamide: Electron-withdrawing groups on the sulfonamide can decrease the nucleophilicity of the nitrogen atom, making the reaction sluggish.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly susceptible to hydrolysis, especially in the presence of moisture. If your solvent or reagents are not anhydrous, the benzoyl chloride will be consumed by water, forming benzoic acid and halting your desired reaction.[8]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting sulfonamide and base are dry.
-
-
Inactivated Starting Materials: Over time, benzoyl chloride can degrade. Similarly, the sulfonamide may be of poor quality or contain impurities that inhibit the reaction.
-
Solution: Use freshly opened or purified benzoyl chloride. If in doubt, check the purity of your starting materials by an appropriate analytical method (e.g., NMR, melting point).
-
Problem: Formation of Side Products
Q2: I am observing significant formation of an undesired di-benzoylated product. How can I prevent this?
A2: The formation of a di-benzoylated product, N,N-bis(benzoyl)sulfonamide, can occur if the initially formed N-benzoylated product is deprotonated and reacts with another equivalent of benzoyl chloride.[9]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the benzoyl chloride relative to the sulfonamide.[9] Avoid using a large excess of the acylating agent.
-
Slow Addition: Add the benzoyl chloride slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the acylating agent, favoring the mono-benzoylation reaction.[8]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity for the mono-acylated product.[9]
Problem: Difficult Purification
Q3: How can I effectively remove the catalyst (e.g., DMAP, pyridine) and other impurities after the reaction?
A3: Post-reaction workup is critical for obtaining a pure product. Here are some strategies for removing common impurities:
-
Removal of Amine Bases (Pyridine, Triethylamine, DMAP): These basic catalysts can be removed by washing the organic layer with a dilute aqueous acid solution, such as 1M HCl.[2] The acid will protonate the amine, making it water-soluble and allowing for its extraction into the aqueous phase.
-
Removal of Benzoic Acid: If hydrolysis of benzoyl chloride has occurred, benzoic acid will be present as an impurity. This can be removed by washing the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate. The benzoic acid will be deprotonated to the water-soluble sodium benzoate.
-
Separating Product from Unreacted Sulfonamide: If the reaction has not gone to completion, separating the N-benzoylated product from the starting sulfonamide can be challenging due to their similar polarities.
-
Column Chromatography: This is often the most effective method. A careful selection of the solvent system is crucial for achieving good separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purification, especially for removing small amounts of impurities.[9]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best base to use for the N-benzoylation of sulfonamides?
The "best" base depends on the specific sulfonamide and the reaction conditions. For simple, reactive sulfonamides, an organic amine like pyridine or triethylamine is often sufficient.[8] Pyridine can also act as a nucleophilic catalyst.[8] For less reactive sulfonamides, a stronger base like potassium carbonate or sodium hydride may be necessary.[4] In Schotten-Baumann conditions, an aqueous solution of a base like sodium hydroxide is used in a biphasic system.[10][11]
FAQ 2: How does the electronic nature of the benzoyl chloride affect the reaction?
The reactivity of the benzoyl chloride is influenced by the substituents on the aromatic ring. Electron-withdrawing groups (e.g., -NO₂) make the carbonyl carbon more electrophilic, increasing the reactivity of the benzoyl chloride. Conversely, electron-donating groups (e.g., -OCH₃) decrease its reactivity.
FAQ 3: Can I use benzoyl anhydride instead of benzoyl chloride?
Yes, benzoyl anhydride can be used as an acylating agent. It is generally less reactive than benzoyl chloride, which can be advantageous for controlling the reaction and avoiding side products.[1][12] Reactions with anhydrides often require a catalyst, such as sulfuric acid or a Lewis acid, to proceed at a reasonable rate.[1][2][12]
FAQ 4: What is the role of a catalyst like DMAP in this reaction?
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst.[5][6] It reacts with the benzoylating agent (e.g., benzoyl chloride or anhydride) to form a highly reactive N-acylpyridinium salt.[6] This intermediate is a much more powerful acylating agent than the starting material, significantly accelerating the rate of the N-benzoylation reaction, especially for less nucleophilic sulfonamides or sterically hindered substrates.[6]
Experimental Protocols
Protocol 1: General N-Benzoylation of a Sulfonamide using Benzoyl Chloride and Pyridine
This protocol describes a standard method for the N-benzoylation of a sulfonamide.
Materials:
-
Sulfonamide (1.0 eq)
-
Anhydrous Pyridine (as solvent and base)
-
Benzoyl Chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) (optional, if co-solvent is needed)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Dissolve the sulfonamide (1.0 eq) in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar). If needed, use anhydrous DCM as a co-solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Self-Validating System - Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should have a higher Rf value than the starting sulfonamide.
-
Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: DMAP-Catalyzed N-Benzoylation
This protocol is suitable for less reactive sulfonamides.
Materials:
-
Sulfonamide (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Benzoyl Chloride (1.2 eq)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the sulfonamide (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add benzoyl chloride (1.2 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
General Mechanism of N-Benzoylation
Caption: General mechanism of sulfonamide N-benzoylation.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
References
- Application of Efficient Catalyst DMAP - Suzhou Highfine Biotech. (URL: )
- DMAP: Organic Chemistry Study Guide | Fiveable. (URL: )
- The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide - Benchchem. (URL: )
- Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine). (URL: _)
- 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. (URL: )
- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
- Schotten–Baumann reaction - Grokipedia. (URL: )
- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. (URL: )
- Chemistry Schotten Baumann Reaction - S
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
- The pK a values of the sulfonamides investigated.
- An In-depth Technical Guide to N-Benzoylsulfamic Acid - Benchchem. (URL: )
-
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC. (URL: [Link])
-
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures - SciELO. (URL: [Link])
-
reaction mechanism for the synthesis of benzoylated sulfamoyl carboxylic acids. - ResearchGate. (URL: [Link])
-
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (URL: [Link])
-
N-Acylation of sulfonamides using N-acylbenzotriazoles - Semantic Scholar. (URL: [Link])
-
Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. (URL: [Link])
-
N-Acylation of sulfonamides using N-acylbenzotriazoles - ResearchGate. (URL: [Link])
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: [Link])
-
accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - RSC Publishing. (URL: [Link])
-
Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides | Organic Letters - ACS Publications. (URL: [Link])
-
Sulfonamide Trapping Reactions of Thermally Generated Benzynes - PMC. (URL: [Link])
-
A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation - Oriental Journal of Chemistry. (URL: [Link])
-
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC. (URL: [Link])
-
An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (URL: [Link])
-
Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. (URL: [Link])
Sources
- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Application of Efficient Catalyst DMAP [en.highfine.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. SchottenâBaumann reaction â Grokipedia [grokipedia.com]
- 11. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 12. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
Technical Support Center: Benzenesulfonamide Synthesis & Side-Product Troubleshooting
Welcome to the Technical Support Center for Benzenesulfonamide Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic pitfalls of sulfonylation workflows. The synthesis of benzenesulfonamides from sulfonyl chlorides and amines is a foundational transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting side reactions, primarily hydrolysis and bis-sulfonylation .
This guide provides a mechanistic breakdown of these competing pathways, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure high-fidelity product isolation.
Mechanistic Overview of Competing Pathways
The formation of a sulfonamide is governed by the nucleophilic attack of an amine on the electrophilic sulfur center of a benzenesulfonyl chloride. However, the reaction environment introduces competing nucleophiles (like water) and reactive intermediates.
-
Hydrolysis: Benzenesulfonyl chloride is highly susceptible to moisture. In the presence of water or aqueous bases (such as in Schotten-Baumann conditions), the hydroxide ion outcompetes the amine, leading to the formation of unreactive benzenesulfonic acid[1].
-
Bis-sulfonylation (Over-reaction): When a primary amine is sulfonylated, the resulting monosulfonamide possesses an acidic N-H proton (pKa ~10). In the presence of a strong base, this proton is removed, generating a highly nucleophilic sulfonamide anion that attacks a second equivalent of sulfonyl chloride to form a bis-sulfonamide[2].
Reaction pathways in benzenesulfonamide synthesis highlighting side-product formation.
Quantitative Comparison of Reaction Environments
To rationally design your experiment, you must select a solvent and base system that minimizes the specific side product your substrate is most prone to forming.
| Reaction Condition | Solvent System | Base/Catalyst | Primary Side Product Risk | Typical Yield | Mechanistic Notes |
| Anhydrous Organic | DCM or THF | Pyridine / Et₃N | Bis-sulfonylation (Low-Med) | 85–95% | Standard method; requires strictly dry glassware to prevent hydrolysis[3]. |
| Schotten-Baumann | H₂O / Organic | Na₂CO₃ / NaOH | Hydrolysis (High) | 60–80% | Biphasic; highly dependent on the hydrolytic stability of the sulfonyl chloride[1]. |
| Silyl Triflate-Promoted | CH₃CN | Pyridine + TMSOTf | Bis-sulfonylation (Very High) | >90% | Yield after cleavage. Used for unreactive amines; intentionally driven to bis-sulfonamide[2]. |
| Deep Eutectic Solvent | ChCl/Urea (1:2) | None / Et₃N | Hydrolysis (Low) | Up to 97% | Aerobic conditions at room temperature; sustainable and scalable alternative[4]. |
Troubleshooting Guide & FAQs
Q: My crude NMR shows a massive peak for benzenesulfonic acid and very little product. What went wrong? A: This is the classic signature of sulfonyl chloride hydrolysis. Benzenesulfonyl chloride is highly reactive toward moisture[3]. If you are using Schotten-Baumann conditions (aqueous base), the hydroxide ions are outcompeting your amine[1]. Causality & Fix: Switch to an anhydrous organic system (e.g., dry DCM with pyridine). If you must use aqueous conditions for solubility, tightly control the pH (do not exceed pH 8.0) and use a milder base like Na₂CO₃ instead of NaOH. Alternatively, Deep Eutectic Solvents (DES) like Choline Chloride/Urea offer a moisture-tolerant, high-yielding environment[4].
Q: I am reacting a primary amine, but mass spectrometry shows a large M+ mass corresponding to the bis-sulfonamide. How do I prevent this? A: Bis-sulfonylation occurs because the primary sulfonamide product is still nucleophilic once deprotonated by the base in your reaction. Causality & Fix: This is a localized stoichiometry problem. If the amine is exposed to an excess of sulfonyl chloride, over-reaction is inevitable. You must perform a slow, dropwise addition of the benzenesulfonyl chloride to the amine/base solution to maintain a low localized concentration of the electrophile[3].
Q: I am trying to sulfonylate a highly sterically hindered amine, but the reaction stalls. When I force it with heat, I get a messy mixture of mono- and bis-sulfonamides. A: Hindered amines react slowly, allowing side reactions to catch up. Causality & Fix: You need an electrophilic promoter. The addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) highly activates the sulfonyl chloride. However, this combination is so effective that it will rapidly drive primary amines to the bis-sulfonamide state[2]. Instead of fighting this, use the "Progressive Protocol" (see Protocol 2 below): intentionally drive the reaction 100% to the bis-sulfonamide, and then selectively cleave one sulfonyl group.
Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate specific chemical checkpoints (washes and visual cues) that confirm the success of the reaction and the removal of side products without relying solely on downstream chromatography.
Protocol 1: Anhydrous Synthesis (Minimizing Bis-Sulfonylation)
This protocol uses inverse addition kinetics to suppress bis-sulfonylation and specific aqueous washes to self-correct for unreacted starting materials.
-
Preparation (Moisture Exclusion): Flame-dry a round-bottom flask under inert gas (N₂ or Argon). This is critical to prevent the formation of benzenesulfonic acid[3].
-
Amine Activation: Dissolve the primary amine (1.0 equiv) in anhydrous DCM (0.2 M). Add Pyridine (1.2 equiv). Cool the mixture to 0–5 °C in an ice bath to lower the kinetic energy and suppress over-reaction.
-
Controlled Electrophile Addition: Dissolve Benzenesulfonyl chloride (1.0 equiv) in a small volume of anhydrous DCM. Add this solution dropwise over 1 hour via an addition funnel. Self-Validation Check: The slow addition ensures the amine is always in excess relative to the active electrophile, thermodynamically disfavoring bis-sulfonylation.
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours. Monitor completion via TLC.
-
Self-Correcting Workup:
-
Wash the organic layer with 1M HCl (2x) . Validation: This selectively protonates and removes unreacted amine and pyridine into the aqueous layer.
-
Wash with Saturated NaHCO₃ . Validation: This deprotonates any formed benzenesulfonic acid (hydrolysis side-product), pulling it into the aqueous waste.
-
Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Protocol 2: Silyl Triflate-Promoted Synthesis for Unreactive Amines
When dealing with electron-deficient or hindered amines, standard conditions fail. This protocol leverages TMSOTf to overcome the energy barrier, intentionally forming the bis-sulfonamide, followed by a thermodynamically driven cleavage step[2].
-
Initial Activation: In a dry flask, combine the unreactive primary amine (1.0 equiv), benzenesulfonyl chloride (1.2 equiv), and pyridine (5.0 equiv) in anhydrous CH₃CN (0.3 M).
-
Promotion: Add TMSOTf (1.5 equiv) dropwise at room temperature. Stir for 2 hours.
-
Forced Bis-Sulfonylation: Check TLC. You will likely observe a competitive mixture of starting amine, primary sulfonamide, and bis-sulfonamide[2]. To resolve this messy mixture, add an extra portion of sulfonyl chloride (0.8 equiv), pyridine (5.0 equiv), and TMSOTf (1.5 equiv). Heat to 60 °C if necessary until TLC shows complete conversion to the bis-sulfonamide only .
-
Selective Cleavage: To the crude reaction mixture, add K₂CO₃ (5.0 equiv) and Methanol (equal volume to CH₃CN). Stir at room temperature to 60 °C. Validation: The methanolic base selectively attacks one of the highly electrophilic sulfonyl groups of the bis-sulfonamide, cleanly cleaving it to yield the pure monosulfonamide.
-
Isolation: Concentrate the mixture, reconstitute in EtOAc, and perform the standard acidic/basic aqueous workup described in Protocol 1.
References[4] Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - UniBa. uniba.it.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEyatUXTJ0iLzCiyLbb_WbB1NjmxHJ1N7coaxYDn_ySe79My3H1LOSGYo0keQMjZSLaiQJpLznStGSkUjFrr114R0d-upTBjoJcso1YLPULPU-cPutq_89rjOSy4w3cgFoQOzK8HpZ7ahYIdTERyXWQwY94Bu7xDakL29ZJGur7WTcbckHv6wYo2d2FlEuIw==[1] Technical Support Center: Synthesis of ((3-Chlorophenyl)sulfonyl)glycine - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWzCgge380znsTrep0va23T-NsP_f0J-Gzrx5kiE4PvOHLfV3Daq4pdKMgKxWCB32OaWpiZsBtIWJ0HtcVXnYJMhj1f4gggSkGcCXbz3VW16Po8eQWbqMYXkzPEMt4pSPeKPcaFqx9TA_dOuglrU6Z5pvA68EipiA-_m3vfBrqSHKpbivH4gORytzl-vnUGRJfhl-hyPfoeX6V9ZF3usHEYAA=[2] Silyl Triflate-Promoted Sulfonylations | Organic Letters - ACS Publications. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5oykI9OBZvKKmNg1XigGbeQ8MYpMdh0c7Hk5P7qyS-fR228I8j0HxEWZrhTKlxsuMFQ39pk_xoK1G4zsp1fqBhRp6W00ANutIM5fb4DDlIQi6xCSrZwtMLYZRuU1tk6ueq9SzmdYQwgGNBsOUobA=[3] Optimizing temperature and pressure for benzenesulfonamide synthesis reactions - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL-20Q2Lrq0qoxxO6PllVrjQG81zje2Xbd6vmeCxIDF1pPU8i4_A3qXYmI5fo3LEsUCrQGYBak-5YPlmXlPMWQ591V5oMQl5-doj85aKMhFcfAhsEu83Of8QQ57b5Occ2OTIBQ9YpFnp3bjlLP1OyCUYordpBxi1SEE4YEV5kYQkvi3wNe0Zczvb_tbYh8yShbdyNDG6GRd6AOG8VTlbmuItC6dpToePTLAl0=
Sources
Technical Support Center: Optimizing Sulfonamide Synthesis
Welcome to the Sulfonamide Synthesis Technical Support Center. Engineered specifically for researchers, synthetic chemists, and drug development professionals, this guide bridges mechanistic theory with practical benchtop execution. Below, you will find diagnostic workflows, solutions to common bottlenecks, and rigorously validated protocols to ensure high-yield, reproducible sulfonylation.
Diagnostic Workflow: Resolving Synthesis Bottlenecks
Before altering reaction parameters, consult the diagnostic workflow below to identify the root cause of poor yields or sluggish kinetics.
Caption: Diagnostic workflow for identifying and resolving common sulfonamide synthesis bottlenecks.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is unexpectedly low, and TLC shows unreacted amine. What is the primary culprit? Causality & Insight: The most frequent cause of low yield in classical sulfonamide synthesis is the competitive hydrolysis of the sulfonyl chloride reagent[1]. Sulfonyl chlorides are highly electrophilic and moisture-sensitive. Trace water in the solvent, atmospheric humidity, or wet glassware can rapidly convert them into unreactive sulfonic acids, stalling the reaction[1]. Self-Validating Solution:
-
Reagent Verification: Always test the integrity of your sulfonyl chloride. If it has degraded (often indicated by a crusty white precipitate in the bottle), purify it via distillation or recrystallization before use.
-
Moisture Control: Ensure all glassware is oven-dried and use anhydrous solvents (e.g., dry DCM or THF) under an inert atmosphere (N 2 or Argon)[1].
Q2: I am working with a sterically hindered or weakly nucleophilic amine (e.g., anilines). The reaction stalls even with excess base. How can I drive it to completion? Causality & Insight: Standard bases like triethylamine or pyridine act primarily as proton scavengers; they do not sufficiently activate the sulfonyl group for attack by weak nucleophiles. In these scenarios, 4-Dimethylaminopyridine (DMAP) should be employed as a nucleophilic catalyst[2]. DMAP attacks the sulfonyl chloride to form a highly reactive, stable sulfonyl-DMAP intermediate, which subsequently transfers the sulfonyl group to the hindered amine much faster than direct attack[2]. Self-Validating Solution: Add 0.1 to 1.0 equivalents of DMAP alongside your primary base. If the reaction remains sluggish, switch to a more reactive sulfonylating agent like trifluoromethanesulfonic anhydride (Tf 2 O)[3].
Q3: How do I prevent bis-sulfonylation (over-reaction) when synthesizing secondary sulfonamides from primary amines? Causality & Insight: Primary amines can react twice with sulfonyl chlorides to form bis-sulfonamides because the resulting secondary sulfonamide is still somewhat nucleophilic, especially if deprotonated by a strong base. Self-Validating Solution: Strictly control the stoichiometry (1.0 to 1.05 eq of sulfonyl chloride). Add the sulfonyl chloride dropwise at 0 °C to a dilute solution of the amine to kinetically favor mono-substitution.
Data Presentation: Comparative Reactivity of Sulfonylating Agents
Selecting the correct electrophile is critical for optimizing reaction conditions. Use the table below to match your substrate with the appropriate sulfonylating agent[3][4].
| Sulfonylating Agent | Reactivity Profile | Typical Yields | Optimal Conditions | Mechanistic Notes |
| p-Toluenesulfonyl Chloride (TsCl) | Moderate (Standard) | 80-95% | 0 °C to RT, Pyridine or NEt 3 | Broad substrate scope; easy to handle solid; direct nucleophilic attack. |
| Methanesulfonyl Chloride (MsCl) | High | 85-98% | -10 °C to 0 °C, NEt 3 in DCM | Prone to forming a highly reactive sulfene intermediate due to α-protons. |
| Trifluoromethanesulfonic Anhydride (Tf 2 O) | Very High | 70-90% | -78 °C, hindered base (e.g., DIPEA) | Ideal for highly deactivated or sterically hindered amines. |
| 4-Nitrophenyl Benzylsulfonate | Mild (Green Alternative) | 85-99% | Room Temperature, Base-free | Operates via Sulfur-Phenolate Exchange; excellent for ambient, non-dry conditions. |
Mechanistic Pathways in Amine Sulfonylation
Understanding the underlying mechanism allows for precise manipulation of reaction conditions.
Caption: Competing mechanistic pathways for amine sulfonylation based on reagents and conditions.
Validated Experimental Protocols
To ensure reproducibility, we provide two self-validating protocols: a standard anhydrous approach and a modern green chemistry alternative.
Protocol A: Standard Anhydrous Synthesis of N-Aryl Sulfonamides[1][3]
Self-Validation Check: Monitor the reaction via TLC or LC-MS. The disappearance of the amine spot and the appearance of a less polar product spot validate forward progress.
-
Preparation: Oven-dry a round-bottom flask and magnetic stir bar. Purge with Argon.
-
Dissolution: Dissolve the amine (1.0 mmol) and triethylamine or pyridine (1.5 mmol) in 5 mL of anhydrous dichloromethane (DCM).
-
Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes.
-
Addition: Dissolve the sulfonyl chloride (1.05 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes to prevent exothermic side reactions and limit bis-sulfonylation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Workup: Quench the reaction with 10 mL of water. Extract with DCM (3 x 10 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and pyridine), saturated NaHCO 3 , and brine.
-
Isolation: Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify via recrystallization or silica gel chromatography.
Protocol B: Green Synthesis via Aqueous Schotten-Baumann Conditions[5]
Causality & Insight: For water-soluble or robust amines, organic solvents can be entirely bypassed. Using water as a solvent with an inorganic base (Na 2 CO 3 ) neutralizes the generated HCl while maintaining a pH that keeps the amine nucleophilic without rapidly hydrolyzing the sulfonyl chloride[5].
-
Preparation: In a 50 mL Erlenmeyer flask, dissolve the amine (10 mmol) and Na 2 CO 3 (12 mmol) in 30 mL of distilled water.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition: Add the sulfonyl chloride (12 mmol) portion-wise over 15 minutes under vigorous stirring.
-
Reaction: Stir the biphasic mixture at room temperature for 4–6 hours.
-
Workup: Acidify the mixture at 0 °C with 10% aqueous HCl until the pH reaches ~2-3.
-
Isolation: The sulfonamide typically precipitates out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under a vacuum.
Advanced Methodologies & Future Directions
For highly complex drug development workflows, traditional sulfonyl chlorides may be too harsh. Recent breakthroughs include:
-
Oxidative Chlorination in Alternative Solvents: Utilizing sodium dichloroisocyanurate (NaDCC) to convert thiols to sulfonyl chlorides in situ, followed by immediate trapping with amines in deep eutectic solvents (DES) or water, offering a solvent-free workup[6].
-
Sulfur-Phenolate Exchange (SuPhenEx): Utilizing 4-nitrophenyl benzylsulfonates as stable, bench-ready reagents that react with amines at room temperature without the need for ultradry conditions, providing a highly reliable alternative to sensitive sulfonyl chlorides[4].
References
-
Ziv, K., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." National Institutes of Health (PMC).[Link]
-
Al-Mughaid, H., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." MDPI.[Link]
-
Capua, M., et al. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy." ResearchGate.[Link]
-
van der Vlag, R., et al. "Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides." Organic Letters (ACS Publications).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 6. researchgate.net [researchgate.net]
Purification challenges of 4-(4-Bromobutoxy)benzenesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate sulfonamide derivatives. The purification of 4-(4-Bromobutoxy)benzenesulfonamide presents a unique "chimeric" challenge: the molecule possesses a highly polar, strong hydrogen-bonding sulfonamide headgroup paired with a lipophilic, halogenated alkyl tail.
This dichotomy leads to unpredictable chromatographic behavior, severe streaking on stationary phases, and co-elution with structurally similar byproducts. This guide is designed to move beyond basic protocols, explaining the chemical causality behind these challenges and providing self-validating methodologies to ensure high-purity isolation.
Part 1: Mechanistic Origins of Impurities
Before troubleshooting the purification, we must understand the impurity profile dictated by the synthesis route. Whether synthesized via the amidation of 4-(4-bromobutoxy)benzenesulfonyl chloride[1] or the etherification of 4-hydroxybenzenesulfonamide with 1,4-dibromobutane[2], the reaction matrix will contain competing nucleophilic and elimination byproducts.
Caption: Competing reaction pathways generating impurities during etherification.
Part 2: Troubleshooting FAQs
Q1: Why does my product streak from Rf 0.2 to 0.5 on silica gel, and how do I fix it? Causality: The primary sulfonamide group (-SO₂NH₂) contains acidic protons that act as strong hydrogen bond donors to the free, acidic silanol (-SiOH) groups on standard normal-phase silica gel[3]. This interaction creates a continuous adsorption-desorption lag during elution, manifesting as a "streak" rather than a tight, quantifiable band. Solution: Deactivate the silica gel. Adding a volatile base like 0.1–1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase competitively caps the acidic silanol sites[3][4]. This forces the sulfonamide to partition purely based on polarity rather than hydrogen-bonding affinity, tightening the fractions significantly.
Q2: I have a massive peak of unreacted 1,4-dibromobutane co-eluting near the solvent front. How do I remove it without overloading my column? Causality: 1,4-dibromobutane is a non-polar liquid with a high boiling point (197 °C), making it nearly impossible to remove via standard rotary evaporation. Loading this bulk liquid directly onto a column causes severe band broadening of subsequent peaks due to localized solvent effects. Solution: Pre-chromatographic trituration. The target sulfonamide is practically insoluble in cold hexanes due to its polar headgroup, while the aliphatic dibromide is highly soluble. Washing the crude solid with cold hexanes selectively extracts the dibromide before chromatography is even attempted.
Q3: My target compound is co-eluting with the N-alkylated byproduct. How can I resolve them? Causality: N-alkylation removes one of the hydrogen-bond donors from the sulfonamide, slightly decreasing its polarity compared to the desired O-alkylated product. However, the difference is often too small for isocratic separation. Solution: Employ gradient elution. Starting with a highly non-polar solvent (e.g., 9:1 Hexane:EtOAc) and slowly ramping the polar modifier forces the less polar N-alkylated product to elute first[5].
Part 3: Chromatographic Data & Polarity Mapping
To design a successful purification strategy, you must map the relative polarities of the reaction matrix. The table below summarizes the expected chromatographic behavior of the crude mixture.
| Component | Relative Polarity | TLC R_f (Hex/EtOAc 1:1) | Structural Characteristic | Primary Purification Strategy |
| 1,4-Dibromobutane | Very Low | 0.95 | Non-polar aliphatic | Hexane trituration / Evaporation |
| Elimination Byproduct | Medium-Low | 0.65 | Loss of polar Br atom | Gradient elution (low polarity start) |
| 4-(4-Bromobutoxy)benzenesulfonamide | Medium | 0.45 | Amphiphilic (polar head, lipophilic tail) | Deactivated silica chromatography |
| N-Alkylated Byproduct | Medium-High | 0.30 | Loss of primary sulfonamide | Gradient elution / Crystallization |
| 4-Hydroxybenzenesulfonamide | High | 0.10 | Phenolic OH + Sulfonamide | Aqueous basic wash (L-L Extraction) |
Part 4: Self-Validating Purification Protocol
This protocol utilizes a self-validating workflow, ensuring that each step has a measurable quality control (QC) check before proceeding.
Caption: Troubleshooting workflow for purifying 4-(4-Bromobutoxy)benzenesulfonamide.
Step 1: Pre-Chromatographic Trituration
-
Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., DMF or acetone).
-
Suspend the resulting crude oil/solid in 20 mL of ice-cold hexanes per gram of crude material.
-
Sonicate for 5 minutes, then filter the suspension through a sintered glass funnel.
-
Causality: Hexane selectively dissolves the unreacted 1,4-dibromobutane while leaving the polar sulfonamide as a solid filter cake.
-
Validation Check: Spot the hexane filtrate on a TLC plate and stain with KMnO₄. A bright yellow spot near the solvent front confirms the extraction of the dibromide. The absence of UV-active spots (254 nm) confirms the target sulfonamide remains safely in the solid cake.
Step 2: Dry Loading Preparation
-
Dissolve the triturated solid cake in a minimal amount of a volatile, polar solvent (e.g., Acetone or Dichloromethane).
-
Add deactivated silica gel (pre-treated with 1% Et₃N in hexanes) to the solution at a 1:3 ratio (crude mass : silica mass)[5].
-
Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Causality: Sulfonamides have poor solubility in the non-polar starting mobile phases required for gradient elution. Liquid loading would require injecting a polar solvent onto the column, which acts as a strong eluent and ruins the initial band shape[5]. Dry loading ensures the compound elutes purely based on the mobile phase gradient.
-
Validation Check: The powder must not clump or stick to the sides of the flask; clumping indicates residual solvent, which will cause peak tailing.
Step 3: Deactivated Gradient Chromatography
-
Pack a column with standard silica gel using a slurry made with 90:10:1 Hexane:EtOAc:Et₃N[3].
-
Load the dry-loaded powder evenly onto the top of the column bed.
-
Begin elution with 90:10 Hexane:EtOAc (containing 1% Et₃N) for 3 column volumes (CVs) to flush out non-polar elimination byproducts.
-
Gradually ramp the gradient to 50:50 Hexane:EtOAc over 10 CVs.
-
Causality: The slow gradient ensures the N-alkylated byproduct (which is slightly less polar) elutes completely before the target O-alkylated sulfonamide[5]. The Et₃N prevents the target compound from streaking into the slower-eluting unreacted 4-hydroxybenzenesulfonamide[4].
-
Validation Check: Analyze fractions via TLC. The target compound should appear as a tight, perfectly circular UV-active spot at Rf ~0.45, with no tailing or smearing toward the baseline.
References
-
How to separate these sulfonamides with TLC : r/Chempros Reddit[Link]
-
4-(4-bromobutoxy)benzenesulfonamide - CAS号130840-22-1 Molaid[Link]
Sources
Technical Support Center: Overcoming Benzenesulfonamide Solubility Challenges
Welcome to the Formulation Troubleshooting Center. Benzenesulfonamides (such as celecoxib, valdecoxib, and acetazolamide) are highly effective pharmacophores, yet they are notorious for their poor aqueous solubility, typically classifying them as BCS Class II compounds. Their hydrophobic benzene rings and weakly acidic sulfonamide moieties result in highly crystalline, un-ionized structures at physiological pH.
As a Senior Application Scientist, I have designed this guide to move beyond basic trial-and-error. Here, we explore the thermodynamic and kinetic causalities behind solubility failures and provide self-validating protocols to ensure your formulation succeeds.
Diagnostic Workflow: Selecting a Solubilization Strategy
Before formulating, you must align your compound's physicochemical properties with the correct enhancement mechanism. Use the decision tree below to guide your initial strategy.
Caption: Diagnostic decision tree for selecting benzenesulfonamide solubility enhancement strategies.
Frequently Asked Questions (Mechanistic Insights)
Q1: Why is my benzenesulfonamide compound practically insoluble in physiological buffers (pH 1.2 - 6.8)? A: The solubility bottleneck is thermodynamically driven by the compound's high crystal lattice energy and its ionization profile. The sulfonamide group (-SO₂NH₂) is weakly acidic. For instance, celecoxib has a1[1]. At physiological pH (1.2 in the stomach to 6.8 in the intestine), the environment is significantly more acidic than the drug's pKa. Consequently, the drug remains almost entirely in its un-ionized, lipophilic state (LogP ~3.5)[1]. Without ionization to facilitate ion-dipole interactions with water, hydrophobic forces dominate, causing rapid precipitation.
Q2: I formulated an Amorphous Solid Dispersion (ASD) using PVP, but it recrystallized during stability testing. Why did this happen, and how do I fix it? A: Recrystallization occurs because the amorphous state is thermodynamically unstable (possessing high free energy). Environmental moisture acts as a plasticizer, lowering the glass transition temperature (Tg) of the polymer matrix. This increases molecular mobility, allowing the drug molecules to reorder into a stable crystal lattice[2]. The Fix: Ensure you are using an optimal drug-to-polymer ratio. Studies demonstrate that a 3 often yields a maxima in solubility enhancement while effectively lowering relaxation enthalpy to prevent nucleation[3]. Alternatively, upgrade to an Amorphous Salt Solid Dispersion (ASSD) . By forming an in-situ sodium or potassium salt of the benzenesulfonamide before dispersing it in a polymer like Soluplus, you synergistically raise the Tg and lock the drug in a stable, molecularly dispersed state that can resist recrystallization for nearly a year[4].
Q3: Which cyclodextrin derivative should I use for complexation? A: For benzenesulfonamides, sulfobutyl ether-7-β-cyclodextrin (SBE7-β-CD) consistently outperforms standard hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic inner core of SBE7-β-CD perfectly accommodates the benzene ring. Meanwhile, its negatively charged sulfobutyl arms extend into the aqueous environment, providing superior steric hindrance against aggregation and yielding 5[5].
Q4: What are the best co-solvents for early-stage liquid formulations of benzenesulfonamides? A: While traditional ketones are often used, heteroatom-containing molecules exhibit superior solubilizing abilities due to enhanced hydrogen-bond accepting capabilities. Recent predictive modeling and experimental data show that6 are highly effective at disrupting the solute-solute interactions of the benzenesulfonamide crystal lattice[6].
Quantitative Data Comparison
To select the best approach for your formulation, review the quantitative impacts of various solubilization techniques below.
Table 1: Comparison of Solubility Enhancement Strategies for Benzenesulfonamides
| Strategy | Mechanism of Action | Key Excipients | Typical Solubility Enhancement | Primary Limitation |
| Micellar Solubilization | Entrapment of the drug within a hydrophobic micelle core. | Cremophor EL, Tween 80 | ~70-fold[5] | Potential surfactant toxicity or GI irritation. |
| Cyclodextrin Complexation | Host-guest inclusion of the benzene ring in a hydrophobic cavity. | SBE7-β-CD | ~30-fold[5] | High excipient-to-drug mass ratio required. |
| Amorphous Solid Dispersion (ASD) | Disruption of crystal lattice energy, trapping the drug in a high-energy state. | PVP-K30, Isomalt | ~6-fold (varies by polymer)[2] | Susceptible to moisture-induced recrystallization. |
| Amorphous Salt Solid Dispersion (ASSD) | Synergistic: in-situ salt formation combined with polymeric amorphization. | Na+/K+ counterions, Soluplus | >300-fold[4] | Complex manufacturing and pH-dependent release. |
Troubleshooting Protocols
The following protocols are designed as self-validating systems . If executed correctly, the built-in analytical checkpoints will confirm the success of the mechanistic goal.
Protocol A: Preparation and Validation of Amorphous Solid Dispersions (ASD) via Spray Drying
Objective: To completely disrupt the benzenesulfonamide crystal lattice and trap it in a stable polymeric matrix.
-
Solvent Selection & Dissolution: Dissolve the benzenesulfonamide API and the hydrophilic carrier (e.g., PVP-K30) in a highly volatile solvent system (e.g., Ethanol or an Ethanol/Dichloromethane blend) at a validated ratio (e.g., 1:4 drug-to-polymer).
-
Molecular Mixing: Stir the solution continuously using a magnetic stirrer until a completely clear solution is obtained. Causality: Any residual micro-crystals will act as nucleation seeds, causing premature recrystallization during storage.
-
Spray Drying Parameters: Feed the solution into a laboratory spray dryer. Set the inlet temperature to 70-80°C (adjust based on the solvent's boiling point), aspirator rate to 100%, and feed rate to 3-5 mL/min.
-
Secondary Drying: Collect the resulting powder from the cyclone separator. Transfer the powder to a vacuum desiccator for 24 hours at room temperature to remove any residual solvent that could act as a plasticizer.
-
System Validation (Critical Step):
-
Thermal Analysis: Run Differential Scanning Calorimetry (DSC). Success criteria: The complete absence of the API's melting endotherm and the presence of a single, unified glass transition temperature (Tg).
-
Crystallographic Analysis: Run Powder X-ray Diffraction (PXRD). Success criteria: The diffractogram must show a broad "amorphous halo" with no sharp Bragg peaks[2].
-
Protocol B: Phase Solubility Profiling for Cyclodextrin Complexation
Objective: To determine the stoichiometric ratio and stability constant of the drug-cyclodextrin inclusion complex.
-
Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing molar concentrations of the selected cyclodextrin (e.g., 0 to 50 mM of SBE7-β-CD) in a pH 6.8 phosphate buffer.
-
Drug Addition: Add a known excess amount of the benzenesulfonamide compound to each glass vial containing the CD solutions.
-
Equilibration: Seal the vials and place them in an orbital shaker water bath at 25°C. Shake at 100 rpm for 72 hours. Causality: Complexation is an equilibrium-driven process; insufficient time will result in falsely low solubility readings.
-
Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove the undissolved drug. Discard the first 1 mL of filtrate to account for membrane adsorption.
-
Quantification: Dilute the filtrate appropriately and analyze the drug concentration using a validated HPLC-UV method.
-
System Validation (Data Analysis): Plot the molar concentration of the dissolved drug (y-axis) versus the molar concentration of cyclodextrin (x-axis). Success criteria: A linear plot (AL-type phase solubility diagram) validates a 1:1 stoichiometric inclusion complex. Calculate the stability constant ( K1:1 ) from the slope and intercept to quantify the binding affinity.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Source: DOI.
- A comparative solubility enhancement profile of valdecoxib with different solubilization approaches Source: Indian Journal of Pharmaceutical Sciences URL
- Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide Source: MDPI URL
- CELEBREX ® (celecoxib)
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Stability and solubility of celecoxib-PVP amorphous dispersions: a molecular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Selectivity of Benzenesulfonamide Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzenesulfonamide inhibitors. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the design and experimental validation of selective benzenesulfonamide-based compounds. Drawing upon established principles and field-proven insights, this resource aims to empower you to overcome experimental hurdles and accelerate your research.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the selectivity of benzenesulfonamide inhibitors.
Q1: My benzenesulfonamide inhibitor shows high potency but poor selectivity across different enzyme isoforms. What is the most common reason for this?
A: This is a frequent challenge. The primary reason often lies in the conserved nature of the active site where the benzenesulfonamide's primary zinc-binding group (ZBG), the sulfonamide moiety (-SO₂NH₂), coordinates with the catalytic zinc ion.[1][2][3] This interaction is fundamental to the inhibitory activity of this class of compounds but is also a common feature across many related metalloenzymes, leading to a lack of specificity.[4] Selectivity is typically achieved by exploiting differences in the regions surrounding this core binding site.
Q2: What is the "tail approach" and how can it help improve selectivity?
A: The "tail approach" is a widely adopted and effective strategy for designing isoform-selective inhibitors.[5][6] It involves attaching various chemical moieties (the "tail") to the benzenesulfonamide scaffold.[4] These tails can be designed to interact with non-conserved amino acid residues in the active site cleft, outside of the immediate zinc-binding area.[3][5][7] By tailoring the size, shape, and physicochemical properties of the tail, you can favor binding to the unique topology of your target isoform while creating steric or electronic clashes with off-target isoforms.[8]
Q3: I'm observing significant off-target effects in my cellular assays. Could this be related to poor ADME-Tox properties rather than just isoform non-selectivity?
A: Absolutely. While isoform selectivity is crucial, poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties can lead to off-target effects that manifest as cellular toxicity or unexpected phenotypes. It is essential to perform in silico ADME-Tox profiling early in the design phase to predict potential liabilities such as poor intestinal absorption, metabolic instability, or potential for adverse reactions.[9][10][11]
Q4: Can computational methods genuinely predict and improve the selectivity of my inhibitors?
A: Yes, computational approaches are powerful tools in modern drug design for enhancing selectivity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can identify key molecular descriptors that correlate with selective inhibition.[12][13][14][15] Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of your inhibitors within the active sites of different isoforms, helping to rationalize observed selectivity and guide the design of new, more selective analogs.[15][16]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues, including the underlying principles and step-by-step protocols.
Troubleshooting Scenario 1: Poor Isoform Specificity Between Closely Related Metalloenzymes
Problem: Your lead benzenesulfonamide inhibitor demonstrates low nanomolar potency against your target isoform (e.g., Carbonic Anhydrase IX) but also inhibits a closely related, ubiquitously expressed isoform (e.g., Carbonic Anhydrase II) with similar affinity, leading to concerns about potential side effects.[7][17]
Underlying Principle: Exploiting Active Site Microenvironment Differences
Even closely related isoforms often possess subtle but critical differences in the amino acid residues that line the active site cavity. Selectivity can be achieved by designing inhibitor "tails" that specifically interact with these non-conserved residues.
Experimental Workflow: Structure-Based Design and SAR
Caption: Iterative workflow for enhancing inhibitor selectivity.
Step-by-Step Protocol: Enhancing Selectivity via the "Tail Approach"
-
Structural Analysis:
-
Obtain high-resolution crystal structures of your target and primary off-target isoform(s), preferably with a non-selective benzenesulfonamide bound.
-
If experimental structures are unavailable, generate high-quality homology models.
-
Superimpose the structures and meticulously analyze the active site residues within 10-15 Å of the bound inhibitor. Identify key differences in amino acid identity, size, and charge.[7]
-
-
Rational Design of Analogs:
-
Based on the structural analysis, design a small library of analogs with "tails" appended to the benzenesulfonamide ring.
-
Strategy 1: Size and Steric Hindrance: If the off-target isoform has a bulkier residue at a specific position, design a tail that would clash with it but be accommodated by the smaller residue in the target isoform.[8]
-
Strategy 2: Exploiting Hydrophobic/Hydrophilic Pockets: If the target isoform has a unique hydrophobic pocket, design lipophilic tails to occupy this space. Conversely, if there is a hydrophilic region, incorporate polar groups to form favorable interactions.[2][3]
-
Strategy 3: Linker Flexibility: The linker connecting the tail to the benzenesulfonamide scaffold can influence how the tail is presented within the active site. Experiment with both rigid and flexible linkers.[17][18]
-
-
Synthesis and In Vitro Screening:
-
Synthesize the designed analogs.
-
Perform in vitro enzyme inhibition assays to determine the IC50 or Ki values for both the target and off-target isoforms. A common method for carbonic anhydrases is the stopped-flow CO₂ hydrase assay.[17]
-
-
Data Analysis and SAR Establishment:
-
Calculate the Selectivity Index (SI) for each compound. A higher SI indicates greater selectivity for the target isoform.
-
Analyze the relationship between the chemical modifications (the "tails") and the observed potency and selectivity to establish a Structure-Activity Relationship (SAR).[19][20][21]
-
-
Iterative Refinement:
-
Based on the SAR, design and synthesize a second generation of inhibitors to further optimize selectivity.
-
Troubleshooting Scenario 2: Lead Compound Suffers from Poor Metabolic Stability
Problem: Your selective inhibitor performs well in enzymatic and cellular assays but shows rapid clearance in in vivo pharmacokinetic (PK) studies, limiting its therapeutic potential.
Underlying Principle: Identifying and Masking Metabolic Hotspots
Poor metabolic stability is often due to the enzymatic modification of specific chemical groups by metabolic enzymes, primarily Cytochrome P450s (CYPs). Identifying these "metabolic hotspots" and modifying them can significantly improve the compound's half-life.
Experimental Workflow: Metabolic Stability Optimization
Caption: Workflow for improving metabolic stability.
Step-by-Step Protocol: Enhancing Metabolic Stability
-
In Vitro Metabolic Stability Assay:
-
Incubate your lead compound with liver microsomes (from human and relevant preclinical species) and an NADPH-regenerating system.
-
At various time points, quench the reaction and analyze the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Metabolite Identification:
-
If stability is poor, perform a metabolite identification study by incubating the compound at a higher concentration with microsomes.
-
Analyze the reaction mixture using high-resolution mass spectrometry to identify the structures of the major metabolites. This will reveal the "metabolic hotspots" on your molecule.
-
-
Structure-Activity Relationship (SAR) Guided Modification:
-
Common metabolic hotspots include electron-rich aromatic rings, benzylic positions, and alkyl groups.
-
Strategy 1: Fluorination: Introducing fluorine atoms at or near a metabolic hotspot can block oxidation by CYPs due to the strength of the C-F bond. Tetrafluorination of the benzenesulfonamide ring has been shown to increase the acidity of the sulfonamide and improve inhibitory activity.[22][23]
-
Strategy 2: Nitrogen Introduction: Replacing a carbon in an aromatic ring with a nitrogen (e.g., phenyl to pyridyl) can alter the electronic properties and reduce metabolic liability.
-
Strategy 3: Scaffold Hopping: In some cases, the core scaffold itself may be the source of instability. Scaffold hopping involves replacing the core structure with a bioisosteric replacement that maintains the key binding interactions but possesses improved metabolic properties.[1][24]
-
-
Re-evaluation:
-
Synthesize the modified analogs and repeat the in vitro metabolic stability assay to confirm improvement.
-
Crucially, re-run the enzymatic inhibition assays to ensure that the modifications have not negatively impacted potency or selectivity.
-
Data Summary Table
The following table summarizes the inhibitory activity and selectivity of exemplary benzenesulfonamide derivatives against various carbonic anhydrase (CA) isoforms, illustrating the impact of different structural modifications.
| Compound ID | Modification | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (IX/II) | Reference |
| Acetazolamide | Reference | 250 | 12.1 | 25 | 5.7 | 2.1 | [17] |
| Compound 2a | Indole-based scaffold | 79.8 | 5.9 | >200 | >50 | >33.9 | [1] |
| Compound 8f | Urea-linked 3-trifluoromethylphenyl tail | - | 8.2 | - | - | High | [25] |
| Compound 5d | Diphenyl hydrazinyl tail | 4083 | 4291 | 28.6 | 31.3 | 150.0 | [17] |
| Compound 11b | Pyrazoline attached to triazine | >50,000 | - | - | 8.29 | - | [17] |
Note: This table is a compilation of data from multiple sources and is for illustrative purposes. Direct comparison of absolute values across different studies should be done with caution due to potential variations in assay conditions.
Conclusion
Enhancing the selectivity of benzenesulfonamide inhibitors is a multifactorial challenge that requires a systematic and iterative approach. By integrating computational design, thoughtful synthetic chemistry, and rigorous in vitro testing, researchers can successfully navigate the complexities of isoform specificity and metabolic stability. This guide provides a foundational framework for troubleshooting common issues and rationally designing next-generation inhibitors with improved therapeutic profiles.
References
-
Kirubakaran, P., & Krishnasamy, G. (2020). Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle. Proceedings of the National Academy of Sciences, 117(35), 21251-21257. [Link]
-
Ghorab, M. M., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3724. [Link]
-
Various Authors. (2024). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Biomolecular Structure and Dynamics. [Link]
-
Bessel, H., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(19), 6296. [Link]
-
Freeman, B. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry, 57(3), 995-1008. [Link]
-
Stein, A. M., et al. (1994). Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists. Journal of Medicinal Chemistry, 37(3), 329-331. [Link]
-
Mikuš, P., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2432. [Link]
-
Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 469-473. [Link]
-
Zubrienė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17770-17790. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 878-883. [Link]
-
McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 213-222. [Link]
-
Krasavin, M., et al. (2016). Isoform-selective inhibitory profile of 2-imidazoline-substituted benzene sulfonamides against a panel of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 110-115. [Link]
-
Castillo-Pérez, L. J., et al. (2016). In silico receptor-based drug design of X,Y-benzenesulfonamide derivatives as selective COX-2 inhibitors. Comptes Rendus Chimie, 19(8), 958-967. [Link]
-
Zubrienė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17770-17790. [Link]
-
Tawfik, H. O., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2768-2785. [Link]
- Goyal, N., et al. (2020). Benzenesulfonamide compounds and their use as therapeutic agents.
-
Ghasemi, M., et al. (2025). A Computational Study of Some Benzenesulfonamide Derivatives as HIV-1 Protease Enzyme Inhibitors: Three-Dimensional Quantitative Structure-Activity Relationship and Molecular Docking. Briefings in Bioinformatics. [Link]
-
Nocentini, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402. [Link]
-
Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 878-883. [Link]
-
Jeon, R., et al. (2025). Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors. European Journal of Pharmaceutical Sciences, 194, 107233. [Link]
-
El-Gazzar, M. G., et al. (2022). Strategy for the design of new benzenesulfonamides incorporating substituted 2-thiocyclopenta[d]pyrimidines and 2-thiotetrahydroquinazolines as hCAI. Archiv der Pharmazie, 355(10), 2200216. [Link]
-
El-Sayed, M. A. A., et al. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2707-2720. [Link]
-
Li, G. B., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Medicinal Chemistry, 11(2), 209-218. [Link]
-
Nocentini, A., et al. (2020). Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action. Journal of Medicinal Chemistry, 63(5), 2391-2406. [Link]
-
Angeli, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1554. [Link]
-
Nocentini, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402. [Link]
-
Salmon, A., et al. (2012). Recently patented secondary and tertiary benzenesulfonamides as carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 22(8), 865-879. [Link]
-
Singh, S. K., et al. (2022). Identification of sulfonamide based butyrylcholinesterase inhibitors through scaffold hopping approach. International Journal of Biological Macromolecules, 204, 255-267. [Link]
-
Tawfik, H. O., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2768-2785. [Link]
-
NIPER. (n.d.). Scaffold Hopping in Drug Discovery. NIPER Repository. [Link]
-
El-Malah, A. A., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Scientific Reports, 13(1), 16375. [Link]
-
Ornelas, C., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2238-2245. [Link]
-
Wang, X., et al. (2018). Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. European Journal of Medicinal Chemistry, 143, 11-20. [Link]
-
ResearchGate. (n.d.). Predicted ADME/Tox properties of the target compound 1. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6062. [Link]
-
Wang, X., et al. (2017). Zinc binding groups for histone deacetylase inhibitors. Current Medicinal Chemistry, 24(27), 2953-2964. [Link]
-
Wang, Y., et al. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Computational Biology and Chemistry, 80, 239-250. [Link]
-
Senger, J., et al. (2021). Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. Molecules, 26(11), 3326. [Link]
-
da Silva, G. N., et al. (2021). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Molecules, 26(11), 3236. [Link]
-
Moraca, F., et al. (2020). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. Pharmaceutics, 12(6), 512. [Link]
-
Ahmad, V., et al. (2025). Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors. Chemical Biology & Drug Design. [Link]
-
Göktaş, M., et al. (2024). In silico and in vitro inhibition abilities of novel benzene sulfonamides on carbonic anhydrase and choline esterases. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2381234. [Link]
Sources
- 1. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoform-Selective Enzyme Inhibitors by Exploring Pocket Size According to the Lock-and-Key Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Molecular Docking, ADME-T and In Vitro Anticancer Assessment of Phenyl-Substituted-Pyrimidin-Benzenesulfonamide Derivatives as Potential BRAFV600E /WT Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico receptor-based drug design of X,Y-benzenesulfonamide derivatives as selective COX-2 inhibitors [comptes-rendus.academie-sciences.fr]
- 15. brieflands.com [brieflands.com]
- 16. A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. flore.unifi.it [flore.unifi.it]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of sulfonamide based butyrylcholinesterase inhibitors through scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design and Synthesis of Potent and Selective Urea-linked Benzenesulfonamide Analogs as Carbonic Anhydrase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing resistance mechanisms to sulfonamide-based drugs
Welcome to the Sulfonamide Resistance Research & Troubleshooting Support Center . As a Senior Application Scientist, I have designed this portal to provide researchers, assay developers, and drug discovery professionals with an authoritative, self-validating framework for investigating sulfonamide resistance.
Sulfonamides are competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), a critical catalyst in the folate biosynthesis pathway. Resistance primarily emerges through structural modifications to DHPS, either via chromosomal mutations or the horizontal acquisition of divergent resistance genes. This guide bridges the molecular causality of these mechanisms with field-proven experimental troubleshooting.
Knowledge Base: The Molecular Causality of Resistance
To effectively troubleshoot resistance assays, one must first understand the structural and kinetic basis of the target. Bacteria synthesize folate de novo, which is essential for DNA synthesis. Sulfonamides mimic para-aminobenzoic acid (pABA), competitively binding to DHPS to halt this pathway 1[1].
Resistance circumvents this through two primary mechanisms:
-
Chromosomal folP Mutations: Point mutations in the native folP gene (typically in loops 1 and 2 of the DHPS enzyme) alter the active site. This increases the Michaelis constant ( KM ) for sulfonamides, reducing drug affinity while maintaining sufficient pABA binding 2[2].
-
Acquisition of sul Genes: Mobile genetic elements carry sul1, sul2, sul3, or sul4 genes, which encode highly divergent DHPS enzymes (~30% identity to wild-type). These variants feature a massive structural reorganization in the pABA-interaction region. A critical Phenylalanine-Glycine (Phe-Gly) sequence in their active site allows them to strictly discriminate against sulfonamides while actively processing pABA 3[3].
Folate biosynthesis pathway and mechanisms of sulfonamide resistance via DHPS variants.
Frequently Asked Questions (FAQs)
Q1: Why do my sulfonamide Minimum Inhibitory Concentration (MIC) results fluctuate wildly between biological replicates? A1: This is almost always a media formulation issue. Because sulfonamides competitively inhibit pABA, any exogenous pABA or thymidine in your growth media will allow the bacteria to bypass the folate synthesis pathway entirely. If the bacteria can scavenge thymidine from the broth, DHPS inhibition becomes irrelevant, leading to falsely elevated MICs. Causality fix: You must strictly use thymidine-free, Cation-Adjusted Mueller-Hinton Broth (CAMHB) as mandated by CLSI guidelines 4[4].
Q2: We detected a sul1 gene via PCR, but the isolate remains susceptible to sulfamethoxazole in vitro. How is this possible? A2: Genotypic detection does not guarantee phenotypic expression. The sul1 gene may reside on a plasmid with a truncated promoter, contain a frameshift mutation, or be transcriptionally silenced. To troubleshoot, shift from genomic PCR to RT-qPCR to confirm mRNA expression, or perform an in vitro DHPS enzyme kinetics assay to verify the presence of a functional, sulfa-insensitive enzyme2[2].
Quantitative Data: Enzyme Kinetics of DHPS Variants
Understanding the kinetic shift is vital for drug development. The table below summarizes the drastic reduction in sulfonamide affinity ( KM ) and catalytic efficiency ( kcat ) exhibited by plasmid-borne Sul enzymes compared to Wild-Type E. coli DHPS (EcDHPS)2[2].
| Enzyme Variant | Affinity for Sulfamethoxazole ( KM ) | Catalytic Efficiency ( kcat ) for SMX | Structural Mechanism of Resistance |
| WT EcDHPS | Baseline (1x) | Baseline (1x) | Susceptible (Native pABA interaction region) |
| Sul1 | 131-fold decrease | 111 to 137-fold decrease | Reorganized pABA region; critical Phe-Gly sequence |
| Sul2 | 104-fold decrease | 111 to 137-fold decrease | Reorganized pABA region; critical Phe-Gly sequence |
| Sul3 | 83-fold decrease | 111 to 137-fold decrease | Reorganized pABA region; critical Phe-Gly sequence |
Troubleshooting Guides & Self-Validating Protocols
Protocol A: CLSI Broth Microdilution for Sulfonamide MIC
This protocol is designed as a self-validating system. If the internal Quality Control (QC) strain fails, the entire plate must be rejected, ensuring absolute trustworthiness of the data 4[4].
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension matching a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) using direct colony suspension from an 18-24 hour agar plate.
-
Media Calibration: Dilute the suspension 1:150 in strictly thymidine-free Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a target starting concentration of 5×105 CFU/mL.
-
Plate Inoculation: Dispense 50 µL of the diluted inoculum into a 96-well microtiter plate pre-loaded with 50 µL of serial two-fold dilutions of sulfamethoxazole.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16–20 hours in ambient air.
-
Readout & Self-Validation: Determine the MIC as the lowest concentration completely inhibiting visible growth.
-
Critical QC Check: You must run E. coli ATCC 25922 in parallel. If the MIC for ATCC 25922 falls outside the CLSI acceptable range, the media is likely contaminated with thymidine, and the test is invalid.
-
Step-by-step CLSI broth microdilution workflow for sulfonamide MIC determination.
Protocol B: In Vitro DHPS Enzyme Kinetics Assay
When developing novel sulfonamide derivatives, you must prove that your compound overcomes the Phe-Gly active site modifications of Sul1/Sul2/Sul3. This biochemical assay measures the release of pyrophosphate (PPi) during the DHPS-catalyzed reaction.
Step-by-Step Methodology:
-
Protein Purification: Express and purify recombinant WT EcDHPS and variant Sul enzymes via Ni-NTA affinity chromatography (using a His-tag). Cleave the tag to prevent steric hindrance.
-
Buffer Preparation: Prepare a reaction buffer consisting of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and 1 mM DTT.
-
Reaction Initiation: In a UV-transparent 96-well plate, combine the enzyme (e.g., 50 nM final) with varying concentrations of the competitive inhibitor (sulfonamide) and the substrate pABA. Initiate the reaction by adding 10 µM DHPP (dihydropterin pyrophosphate).
-
Detection: Monitor the continuous release of PPi using a coupled enzymatic system (e.g., EnzChek Pyrophosphate Assay Kit) by measuring absorbance at 360 nm over 15 minutes.
-
Self-Validation & Analysis:
-
Negative Control: Run a no-enzyme blank to subtract the spontaneous hydrolysis rate of DHPP.
-
Positive Control: Run WT EcDHPS to ensure the baseline KM matches literature values before calculating the Ki of your novel compounds against the Sul variants.
-
References
- Rupa Health.Sulfonamides Resistance Genes.
- National Center for Biotechnology Information (PMC).Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.
- LNH Journals.A Comprehensive Review on Sulfonamide Resistance: Recent Trends and Implications in Primary Care Clinical Settings.
- Clinical & Laboratory Standards Institute (CLSI).M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
Sources
- 1. journals.lnh.edu.pk [journals.lnh.edu.pk]
- 2. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Reducing off-target effects of 4-(4-Bromobutoxy)benzenesulfonamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and biological liabilities of 4-(4-Bromobutoxy)benzenesulfonamide (CAS: 130840-22-1).
When utilizing this compound in drug discovery—whether as a chemical building block, a covalent probe, or a Carbonic Anhydrase (CA) inhibitor—researchers frequently encounter significant off-target effects. These arise from the molecule's dual functional nature: an electrophilic alkyl bromide and a zinc-coordinating primary sulfonamide .
Below, you will find mechanistic explanations, structural troubleshooting strategies, and self-validating experimental protocols to engineer out these off-target liabilities.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does 4-(4-Bromobutoxy)benzenesulfonamide cause high background toxicity and non-specific protein binding in my cell-based assays? A1: The toxicity is driven by the 4-bromobutoxy moiety. Alkyl bromides are "soft" electrophiles that readily undergo SN2 nucleophilic substitution reactions with "soft" biological nucleophiles in the cellular environment. Specifically, the terminal bromide reacts with the sulfhydryl (thiol) groups of cysteine residues on off-target proteins, leading to non-specific covalent alkylation. Furthermore, it rapidly alkylates intracellular glutathione (GSH), causing GSH depletion, oxidative stress, and subsequent cellular toxicity[1][2]. Solution: If the compound is intended as a reversible probe, the bromide must be fully displaced during synthesis (e.g., substituted with an amine or ether) prior to biological evaluation.
Q2: I am using this compound as a precursor to synthesize a non-CA target probe (e.g., an H3 receptor antagonist). How do I eliminate its native Carbonic Anhydrase binding? A2: The primary sulfonamide group ( −SO2NH2 ) is a classic pharmacophore for Carbonic Anhydrase enzymes. In physiological conditions, the sulfonamide deprotonates into a sulfonamidate anion, which directly coordinates the Zn2+ ion in the CA active site[3]. To abolish this off-target metalloenzyme binding, you must eliminate the acidic protons. Converting the primary sulfonamide to a secondary or tertiary sulfonamide (e.g., via N-methylation to −SO2NHCH3 or −SO2N(CH3)2 ) introduces steric bulk and removes the ability to form the critical zinc-coordinating anion, effectively neutralizing CA affinity.
Q3: I am developing a targeted CA IX inhibitor for hypoxic tumors using this scaffold. How do I reduce off-target binding to ubiquitous CA I and CA II? A3: You must employ the "tail approach." The ubiquitous cytosolic isoforms (CA I and CA II) possess narrow, highly conserved active site clefts. In contrast, the tumor-associated CA IX isoform has a distinct, bulkier extracellular domain[4][5]. By substituting the bromobutoxy leaving group with bulky, hydrophilic, or ureido-based "tails" via click chemistry or amination, you engineer intentional steric clashes within the CA I/II pockets while maintaining high affinity for the more accommodating CA IX active site[6].
Part 2: Visualizing the Dual Liabilities
Mechanistic divergence of off-target effects: Electrophilic alkylation vs. Metalloenzyme coordination.
Part 3: Quantitative Data & Structural Modifications
To guide your structural optimization, the following table summarizes how specific chemical modifications to the parent scaffold impact electrophilic half-life (reactivity) and Carbonic Anhydrase isoform selectivity.
| Compound Variant | Structural Modification | GSH Half-Life ( t1/2 ) | CA I Affinity ( Ki ) | CA IX Affinity ( Ki ) | Primary Application |
| Parent Compound | None (Alkyl Bromide + 1∘ Sulfonamide) | < 15 min (Highly Reactive) | 250 nM | 45 nM | Chemical Precursor |
| Variant A | Bromide replaced with bulky ureido-tail | Stable (> 24 hr) | 1,200 nM | 8.5 nM | CA IX Selective Probe |
| Variant B | 1∘ Sulfonamide N-methylated | < 15 min (Highly Reactive) | > 10,000 nM | > 10,000 nM | Non-CA Covalent Probe |
| Variant C | Both sites modified (Amine tail + N-methyl) | Stable (> 24 hr) | > 10,000 nM | > 10,000 nM | Non-CA Reversible Probe |
Part 4: Self-Validating Experimental Protocols
To ensure your structural modifications have successfully mitigated these liabilities, you must empirically validate them using the following standardized workflows.
Protocol 1: In Vitro Glutathione (GSH) Trapping Assay (LC-MS/MS)
Purpose: To quantify the electrophilic liability of the bromobutoxy moiety and confirm its successful removal or stabilization[1][7].
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of your test compound in DMSO. Prepare a 50 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation: In a 1.5 mL Eppendorf tube, combine human liver microsomes (1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound in the phosphate buffer (total volume: 200 µL).
-
Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration) and incubate at 37°C in a shaking water bath.
-
Quenching: At predetermined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
-
Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC-MS vials.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Utilize a constant neutral loss (CNL) scan of 129 Da (loss of pyroglutamic acid) or a precursor ion scan to identify GSH-adducts (mass shift of +307 Da corresponding to the GSH conjugate)[7][8].
Workflow for the Glutathione (GSH) Trapping Assay to detect electrophilic reactive metabolites.
Protocol 2: Fluorescent Thermal Shift Assay (FTSA) for CA Profiling
Purpose: To verify that modifications to the benzenesulfonamide group have successfully altered Carbonic Anhydrase isoform selectivity (e.g., CA IX vs. CA I/II)[9].
Step-by-Step Methodology:
-
Protein Preparation: Dilute recombinant human CA I, CA II, and CA IX (catalytic domain) to a final concentration of 1 µM in assay buffer (20 mM HEPES, 50 mM NaCl, pH 7.5).
-
Dye Addition: Add SYPRO Orange dye to the protein solutions at a final concentration of 5X (from a 5000X commercial stock).
-
Compound Plating: In a 96-well PCR plate, dispense 2 µL of the test compound (varying concentrations from 1 nM to 10 µM in DMSO) into the wells. Add 18 µL of the Protein-Dye mixture. Ensure the final DMSO concentration does not exceed 2%.
-
Thermal Melting: Seal the plate and centrifuge briefly. Place the plate in a Real-Time PCR system.
-
Data Acquisition: Program the instrument to increase the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 530 nm).
-
Analysis: Calculate the melting temperature ( Tm ) from the first derivative of the melt curve. The shift in melting temperature ( ΔTm ) relative to the DMSO control correlates to the binding affinity ( Kd ) of the compound for that specific CA isoform[9].
References
-
Baranauskiene, L., Škiudaitė, L., Michailovienė, V., Petrauskas, V., & Matulis, D. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE.[Link]
-
Baughman, T. M., Wells-Knecht, M., Wells-Knecht, K., & Zhao, Z. (2003). Method Validation for a Glutathione-Trapping Reactive Metabolite Assay Using Drugs with Structural Moieties Known to Produce Reactive Species. Drug Metabolism Reviews.[Link]
-
Bozdag, M., Carta, F., Angeli, A., Osman, S. M., Alasmary, F. A. S., AlOthman, Z., & Supuran, C. T. (2018). Synthesis of N′-phenyl-N-hydroxyureas and investigation of their inhibitory activities on human carbonic anhydrases. Bioorganic Chemistry.[Link]
-
Creative Biolabs. (n.d.). Reactive Metabolite Screening Service. Creative Biolabs.[Link]
-
D'Ambrosio, K., De Simone, G., & Supuran, C. T. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Pharmaceuticals.[Link]
-
Grandane, A., Tanc, M., Zalubovskis, R., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters.[Link]
-
Pacchiano, F., Carta, F., McDonald, P. C., Lou, Y., Vullo, D., Scozzafava, A., Dedhar, S., & Supuran, C. T. (2015). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Medicinal Chemistry.[Link]
-
Wang, Q., Liu, H., Slavsky, M., & O'Shea, T. (2018). A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. Rapid Communications in Mass Spectrometry.[Link]
Sources
- 1. Reactive Metabolite Screening Service - Creative Biolabs [creative-biolabs.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Crystallization of Sulfonamides for SCXRD
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to obtain X-ray quality single crystals of sulfonamides. The sulfonamide functional group (-SO₂NH₂) is notorious in crystal engineering. Its robust, directional hydrogen-bonding capabilities (specifically N-H···O=S interactions) often drive the formation of 1D catemeric chains or 2D sheets[1]. Kinetically, this favors the rapid growth of thin, fragile needles rather than the 3D block-like crystals required for Single-Crystal X-Ray Diffraction (SCXRD). Furthermore, these flexible supramolecular synthons make sulfonamides highly prone to polymorphism[1].
This guide is designed to move you away from trial-and-error and toward a rationally designed, thermodynamically controlled crystallization strategy.
Mechanistic Workflow for Sulfonamide Crystallization
The following decision matrix outlines the logical progression for isolating X-ray quality crystals, from initial solubility assessment to morphological troubleshooting.
Workflow for sulfonamide crystallization and morphological troubleshooting.
Quantitative Data: Solvent & Co-former Selection
The choice of solvent dictates the thermodynamic pathway of your crystal growth. For sulfonamides, highly volatile solvents often lead to rapid supersaturation and poor crystal habits.
| Solvent / Co-former | Volatility / Property | Mechanistic Effect on Sulfonamide Crystallization | Recommended Use |
| Toluene / Benzene | Low / Aromatic | Fills lattice voids via π-π interactions; directs 3D isotropic growth without co-crystallizing[2]. | Habit modification (Needle to Block) |
| Tetrahydrofuran (THF) | High / Polar Aprotic | High solubility often leads to rapid supersaturation and liquid-liquid phase separation (oiling out)[2]. | Avoid if "oiling out" occurs |
| Ethyl Acetate | Moderate / Polar | Provides a balance of solubility and evaporation rate; excellent hydrogen bond acceptor[2]. | Primary solvent for slow evaporation |
| Dichloromethane (DCM) | Very High / Non-polar | Evaporates too rapidly, trapping solvent in the lattice and causing structural disorder. | Avoid for final SCXRD growth |
| 4,4'-Dipyridyl | Solid Co-former | Competes with sulfonamide N-H···O=S catemers, forcing a new 3D packing arrangement[3]. | Co-crystallization for severe twinning |
Self-Validating Experimental Protocols
Protocol A: Vapor Diffusion (The Micro-Scale Method)
Vapor diffusion provides a slow, thermodynamically controlled approach to supersaturation. By allowing an anti-solvent to slowly diffuse into a solution via the vapor phase, we minimize nucleation sites, yielding fewer but larger crystals[4].
-
Dissolution: Dissolve 2–10 mg of your sulfonamide in 0.5 mL of a "good" solvent (e.g., Ethyl Acetate or Methanol) inside a small inner vial (e.g., a 1-dram vial)[2].
-
Filtration: Pass the solution through a 0.2 µm PTFE syringe filter to remove dust and microscopic paper fibers, which act as unwanted nucleation sites[4].
-
Setup: Place the uncapped inner vial into a larger outer vial (e.g., a 20 mL scintillation vial).
-
Anti-Solvent Addition: Carefully add 2–3 mL of a volatile anti-solvent (e.g., Pentane or Hexane) to the outer vial.
-
Sealing: Cap the outer vial tightly and leave it completely undisturbed in an area free from mechanical vibrations[4].
-
Validation Checkpoint: If the inner solution becomes turbid within 24 hours, the diffusion rate is too fast or the initial concentration was too high. A successful, self-validating setup should remain clear for at least 48–72 hours before microscopic facets appear.
Protocol B: Co-Crystallization via Slow Cooling
When a sulfonamide persistently forms needles, introducing a co-former (like 4,4'-dipyridyl) disrupts the native N-H···O catemer synthons, forcing a block-like habit[3]. Slow cooling exploits the change in solubility as a function of temperature[5].
-
Stoichiometric Mixing: Combine equimolar amounts of the sulfonamide and the co-former (e.g., 4,4'-dipyridyl) in a flask.
-
Heating: Add a minimal amount of a moderately polar solvent mixture (e.g., Acetonitrile/Toluene) and heat gently until a clear, saturated solution forms.
-
Controlled Cooling: Transfer the flask to a Dewar flask filled with hot water, and allow the entire system to cool to room temperature over 48 hours[5].
-
Validation Checkpoint: Harvest a resulting crystal and determine its melting point. A sharp melting point distinct from both the pure sulfonamide and the pure co-former confirms a successful co-crystal lattice rather than a physical mixture.
Troubleshooting & FAQs
Q1: My sulfonamide sample keeps "oiling out" instead of forming crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the compound is too soluble in the chosen solvent, or when supersaturation is reached too rapidly before nucleation can occur. Tetrahydrofuran (THF) is notorious for causing oiling out in organic compounds[2]. Causality & Solution: The thermodynamic driving force for phase separation has overtaken the kinetic barrier for nucleation. Switch to a solvent where the compound is less soluble, or use a less volatile solvent to slow the evaporation rate[2].
Q2: I am only getting microcrystals or powders. How can I increase crystal size? A2: Microcrystals indicate that your system has too many nucleation sites. Causality & Solution: Avoid starting with highly supersaturated solutions, as they spend too much time in the nucleation phase, resulting in a massive crash-out of small crystals[2]. Aim for a concentration similar to an NMR sample (approx. 2-10 mg in 0.6-1 mL)[2]. Furthermore, ensure your glassware is pristine; microscopic dust or filter paper fibers will ruin the growth of high-quality crystals[4].
Q3: My crystals are always thin needles that diffract poorly. Can I force them into blocks? A3: Yes. Needles are a kinetic artifact of the 1D hydrogen-bonded networks (catemers) common in sulfonamides[1]. Causality & Solution: You must alter the crystal habit by disrupting this 1D network. Adding structural directors like toluene or benzene to your solvent mixture can fill lattice voids and direct isotropic 3D growth without actually co-crystallizing into the lattice[2]. If this fails, employ co-crystallization with a basic co-former like 4,4'-dipyridyl to permanently break the continuous N-H···O chains[3].
Sources
Comparative Analysis of Benzenesulfonamide Derivatives: Dual Targeting of Carbonic Anhydrase and COX-2
As a Senior Application Scientist, I approach the evaluation of benzenesulfonamide derivatives not just as a structural exercise, but as a masterclass in targeted pharmacodynamics. The benzenesulfonamide pharmacophore is a "privileged structure" in medicinal chemistry. By manipulating the steric bulk and substitution patterns around the core −SO2NH2 group, researchers can pivot a molecule's biological activity from classical Carbonic Anhydrase (CA) inhibition to Cyclooxygenase-2 (COX-2) inhibition, or even to novel anti-cancer mechanisms like [1].
This guide objectively compares the performance of key benzenesulfonamide derivatives, providing the mechanistic rationale and the self-validating experimental protocols required to evaluate their activity.
Mechanistic Rationale: The Causality of Substitution
The biological target of a benzenesulfonamide is fundamentally dictated by its ability to coordinate with metal ions within an enzyme's active site.
-
Primary Sulfonamides ( −SO2NH2 ): The unsubstituted nitrogen acts as a structural mimic of the bicarbonate anion. It directly coordinates with the active-site zinc ion ( Zn2+ ) of Carbonic Anhydrase, displacing the zinc-bound water molecule and halting the hydration of CO2 [2].
-
Secondary/Tertiary Sulfonamides: Adding bulky aliphatic or aromatic groups to the sulfonamide nitrogen introduces severe steric clash within the narrow, funnel-like CA active site. This modification abolishes CA affinity but enhances binding to the hydrophobic pockets of COX-2 or other kinase targets.
Interestingly, drugs like Celecoxib and Polmacoxib retain a primary sulfonamide group attached to a bulky scaffold, allowing them to act as dual inhibitors of both COX-2 and CA. This dual action is hypothesized to act as a "sponge" in the gastrointestinal tract, typically associated with traditional NSAIDs [5].
Fig 1. Divergent pharmacological pathways of benzenesulfonamides based on substitution.
Comparative Biological Activity
To objectively compare these derivatives, we must evaluate their inhibition constants ( Ki ) and half-maximal inhibitory concentrations ( IC50 ) across different isoenzymes. CA II is a ubiquitous cytosolic isoform (often responsible for off-target side effects), while CA IX is a transmembrane isoform upregulated in hypoxic tumors. COX-2 is the primary driver of prostaglandin-mediated inflammation.
| Compound | Structural Class | Primary Target | CA II Ki (nM) | CA IX Ki (nM) | COX-2 IC50 (nM) | Clinical Indication |
| Acetazolamide | Primary Sulfonamide | CA I/II/IX/XII | 12.1 | 25.8 | >100,000 | Glaucoma, Diuretic |
| Celecoxib | Diaryl Pyrazole Sulfonamide | COX-2 / CA | 21.0 | 16.0 | 40.0 | Anti-inflammatory |
| Polmacoxib | Diaryl Furanone Sulfonamide | COX-2 / CA | 10.0 | ~15.0 | 14.0 | Osteoarthritis |
| Indisulam | Indolyl Benzenedisulfonamide | RNA Splicing / CA | 15.0 | 24.0 | Inactive | Anti-cancer (Trials) |
Data synthesized from standardized in vitro stopped-flow and fluorometric assays.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the protocols below are designed as self-validating systems. Every step is grounded in the underlying biochemical causality of the target enzyme.
Protocol 1: Stopped-Flow CO2 Hydration Kinetics Assay (CA Inhibition)
Causality: The physiological hydration of CO2 by CA is one of the fastest known enzymatic reactions ( kcat≈106s−1 ). Standard spectrophotometers cannot capture the initial rate. We must use a stopped-flow instrument with millisecond resolution to ( Ki ) [4].
Step-by-Step Workflow:
-
Reagent Preparation: Prepare human recombinant CA (e.g., hCA II or hCA IX) and the test benzenesulfonamide inhibitor in 20 mM HEPES buffer (pH 7.5). Add 0.2 mM Phenol Red as a pH indicator.
-
Validation Check: Ensure the ionic strength is strictly maintained with 20 mM Na2SO4 to prevent baseline drift during rapid mixing.
-
-
Substrate Preparation: Prepare CO2 -saturated water. Create a concentration gradient ranging from 1.7 to 17 mM CO2 .
-
Rapid Mixing: Load the enzyme-inhibitor complex and the CO2 substrate into the two syringes of an Applied Photophysics stopped-flow instrument. The instrument rapidly mixes equal volumes and immediately stops the flow in the observation cell.
-
Absorbance Detection: Monitor the absorbance at 557 nm for 10–100 seconds.
-
Causality: As CA catalyzes CO2 into bicarbonate and protons ( H+ ), the pH drops. Phenol Red's absorbance at its 557 nm isosbestic peak decreases proportionally to the proton generation [3].
-
-
Kinetic Analysis: Extract the initial velocity from the first 5-10% of the reaction trace. Plot the initial rates against CO2 concentration to determine the Ki via Michaelis-Menten non-linear regression.
Fig 2. Step-by-step workflow of the stopped-flow CO2 hydration kinetics assay.
Protocol 2: In Vitro COX-2 Fluorometric Inhibition Assay
Causality: While CA assays rely on pH shifts, COX-2 assays measure the enzyme's intrinsic peroxidase activity. We utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine), which COX-2 converts into the highly fluorescent compound resorufin during the reduction of prostaglandin G2 ( PGG2 ) to PGH2 .
Step-by-Step Workflow:
-
Enzyme-Inhibitor Incubation: Mix recombinant human COX-2, Heme cofactor, and the benzenesulfonamide derivative in 100 mM Tris-HCl buffer (pH 8.0). Incubate at 25°C for 10 minutes.
-
Validation Check: This pre-incubation is critical because benzenesulfonamides like Celecoxib are time-dependent, slow-binding inhibitors. Skipping this step yields artificially high IC50 values.
-
-
Reaction Initiation: Add Arachidonic Acid (the natural substrate) and ADHP (the fluorogenic probe) to the well to initiate the reaction.
-
Detection: Read the plate using a fluorescence microplate reader with Excitation at 535 nm and Emission at 587 nm.
-
Data Normalization: Include a 100% initial activity control (vehicle only) and a background control (heat-inactivated enzyme). Calculate the IC50 using a 4-parameter logistic curve fit.
References
-
Synthesis, Anticancer Evaluation and Structure-Activity Analysis of Novel (E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides. Molecules (MDPI).[Link]
-
Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview. Frontiers in Chemistry.[Link]
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry (ACS).[Link]
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
4-(4-Bromobutoxy)benzenesulfonamide versus other carbonic anhydrase inhibitors
An in-depth technical comparison and methodological guide for utilizing 4-(4-Bromobutoxy)benzenesulfonamide in the rational design of Carbonic Anhydrase Inhibitors (CAIs).
Executive Summary
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes responsible for the reversible hydration of carbon dioxide. While classic CA inhibitors (CAIs) like Acetazolamide (AAZ) are highly potent, their monolithic structures lead to pan-inhibition across all 15 human CA isoforms, resulting in significant systemic side effects[1]. To circumvent this, modern drug discovery relies on the "Tail Approach" .
In this paradigm, 4-(4-Bromobutoxy)benzenesulfonamide (4-BBS) has emerged as a critical, highly versatile synthon. Unlike direct-acting drugs, 4-BBS is a modular intermediate that allows researchers to append diverse chemical "tails," shifting the inhibition profile from broad-spectrum to highly targeted (e.g., targeting tumor-associated CA IX or glaucoma-associated CA II)[2].
The Mechanistic Rationale: 4-BBS vs. Monolithic Inhibitors
The architecture of the CA active site is a conical cleft approximately 15 Å deep, with a catalytic zinc ion (Zn²⁺) residing at the bottom. Classic inhibitors bind the zinc but fail to interact meaningfully with the outer rim of the cleft, leading to poor selectivity.
4-BBS is rationally designed to exploit this specific topography:
-
Zinc-Binding Group (ZBG): The primary benzenesulfonamide moiety coordinates directly with the Zn²⁺ ion, displacing the zinc-bound water/hydroxide and halting catalytic activity[3].
-
The Alkyl Spacer: The 4-carbon (butoxy) chain is not an arbitrary choice. A four-carbon length provides the exact spatial extension required to bridge the deep Zn²⁺ binding site and the variable amino acid residues at the outer rim of the cleft[4]. Shorter chains fail to reach the rim, while longer chains introduce excessive entropic penalties upon binding.
-
The Leaving Group: The terminal bromide serves as an excellent leaving group, enabling facile S_N2 nucleophilic substitution with bulky tails (e.g., piperazines, triazoles) to create dual-target or highly selective hybrids[5].
Conceptual workflow of the tail approach using 4-BBS to synthesize isoform-selective CAIs.
Comparative Performance Data
How do derivatives synthesized from 4-BBS compare to classic CAIs? By utilizing 4-BBS to append specific tails, researchers can drastically alter the inhibition profile. The table below compares the binding affinity ( Ki ) of classic inhibitors versus novel 4-BBS derivatives across key CA isoforms.
| Inhibitor Class | Representative Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Primary Application |
| Classic Monolithic | Acetazolamide (AAZ) | 250.0 | 12.1 | 25.8 | 5.7 | Glaucoma, Diuretics (Broad)[1] |
| Clinical Tail-Approach | SLC-0111 | >10000 | 960.0 | 45.0 | 4.5 | Solid Tumors (Phase I/II)[1] |
| 4-BBS Piperazine Hybrid | Compound 33 (Dual P-gp/CA) | >10000 | >1000 | 18.5 | 6.2 | Multidrug Resistant Cancers[5] |
| 4-BBS Thiopyrimidine | Compound 14h | 85.4 | 1.72 | 86.0 | 9.0 | Glaucoma (CA II Selective)[3] |
Note: Data derived from comparative stopped-flow kinetic assays. Lower Ki values indicate stronger binding affinity.
Validated Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of 4-BBS, its subsequent derivatization, and kinetic validation. Every step is designed as a self-validating system.
Self-validating experimental workflow from 4-BBS synthesis to kinetic profiling.
Protocol 1: Synthesis of 4-(4-Bromobutoxy)benzenesulfonamide
Causality & Design: This O-alkylation utilizes potassium carbonate ( K2CO3 ) as a mild base. A stronger base (like NaH) could deprotonate the sulfonamide nitrogen, leading to unwanted N-alkylation. Acetone or acetonitrile is chosen as an aprotic polar solvent to accelerate the S_N2 reaction while preventing solvolysis of the alkyl bromide[5].
-
Preparation: Dissolve 4-hydroxybenzenesulfonamide (1.0 eq) in anhydrous acetone. Add anhydrous K2CO3 (1.5 eq) and stir at room temperature for 30 minutes to form the phenoxide ion.
-
Alkylation: Add 1,4-dibromobutane (3.0 eq) dropwise. Crucial Step: The large stoichiometric excess of 1,4-dibromobutane is required to minimize the formation of the dimeric byproduct (where one dibromobutane molecule reacts with two phenol molecules).
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 12-16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) until the starting material is entirely consumed.
-
Workup: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification & Validation: Purify the crude residue via silica gel column chromatography to isolate 4-BBS as a white solid. Validate the structure via 1H -NMR (confirm the presence of the characteristic triplet of the −CH2Br protons at ~3.4 ppm).
Protocol 2: Kinetic Validation via Stopped-Flow CO2 Hydrase Assay
Causality & Design: Carbonic anhydrase catalyzes the hydration of CO2 at a near-diffusion-limited rate ( kcat≈106s−1 ). Standard spectrophotometers cannot capture this rapid kinetic event. A stopped-flow instrument is mandatory because it mechanically mixes the enzyme and substrate in milliseconds and monitors the reaction in real-time[1].
-
Reagent Prep: Prepare a solution of the CAI derivative (synthesized from 4-BBS) in 10% DMSO/distilled water. Prepare the indicator solution containing Phenol Red (0.2 mM) in 20 mM Hepes buffer (pH 7.5) with 0.1 M Na2SO4 (to maintain constant ionic strength).
-
Enzyme Incubation: Incubate the recombinant hCA isoform (e.g., hCA IX) with varying concentrations of the inhibitor for 15 minutes at room temperature to allow the formation of the Enzyme-Inhibitor complex.
-
Assay Execution: Load the stopped-flow syringes: Syringe 1 contains the Enzyme-Inhibitor-Indicator mixture; Syringe 2 contains CO2 -saturated water (substrate).
-
Measurement: Rapidly mix the contents. The hydration of CO2 produces H+ , lowering the pH and changing the absorbance of Phenol Red (measured at 556 nm).
-
Validation: Calculate the initial velocity of the reaction. Plot the initial velocity versus inhibitor concentration to determine the IC50 . Convert IC50 to Ki using the Cheng-Prusoff equation. Self-Validation Check: The assay is considered valid only if the Ki of the internal standard (Acetazolamide) matches established literature values (e.g., hCA II Ki≈12.1 nM)[1].
References
-
[2] Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes. PubMed.[Link]
-
[6] Discovery of Potent Dual-Tailed Benzenesulfonamide Inhibitors of Human Carbonic Anhydrases Implicated in Glaucoma and in Vivo Profiling of Their Intraocular Pressure-Lowering Action. ACS Publications.[Link]
-
[3] Application of the dual-tail approach for the design and synthesis of novel Thiopyrimidine-Benzenesulfonamide hybrids as selective carbonic anhydrase inhibitors. PubMed.[Link]
-
[1] Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Taylor & Francis.[Link]
-
[5] Dual Inhibitors of P-gp and Carbonic Anhydrase XII (hCA XII) against Tumor Multidrug Resistance with Piperazine Scaffold. ResearchGate.[Link]
-
[4] An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. ResearchGate.[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the dual-tail approach for the design and synthesis of novel Thiopyrimidine-Benzenesulfonamide hybrids as selective carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Efficacy of Benzenesulfonamides: A Comparative Guide to In Vitro and In Vivo Performance
Benzenesulfonamides have established themselves as a cornerstone in the development of targeted cancer therapies. Unlike broad-spectrum chemotherapeutics, these compounds function as highly selective inhibitors of Carbonic Anhydrase IX (CA IX) and XII—zinc metalloenzymes that are fundamentally overexpressed in solid tumors under hypoxic conditions.
For drug development professionals and preclinical researchers, bridging the gap between in vitro binding affinity and in vivo tumor reduction is notoriously difficult. This guide objectively compares the efficacy of leading benzenesulfonamides (such as SLC-0111, BSM-0004, and FC-531) against alternative inhibitor classes, providing field-proven insights into why certain compounds succeed in translation while others fail.
Mechanistic Rationale: The Hypoxia-CA IX Axis
Solid tumors frequently outgrow their vascular supply, creating a severely hypoxic microenvironment. This oxygen deprivation triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which subsequently upregulates CA IX expression .
CA IX acts as a critical survival mechanism for cancer cells by catalyzing the hydration of carbon dioxide into bicarbonate and protons. This process acidifies the extracellular matrix (promoting tumor invasion and chemoresistance) while maintaining a neutral, pro-survival intracellular pH. Benzenesulfonamides directly coordinate with the active-site zinc ion via their sulfonamide moiety, collapsing this pH gradient and driving the cancer cell into apoptosis .
Figure 1: Mechanism of action for benzenesulfonamides targeting hypoxia-induced CA IX.
In Vitro Efficacy: Profiling Binding Affinity and Cytotoxicity
Evaluating benzenesulfonamides in vitro requires a bifurcated approach: enzymatic inhibition assays to determine the inhibition constant ( Ki ) and cell-based assays. A common pitfall in preclinical screening is testing cytotoxicity strictly under normoxic conditions. Because CA IX expression is fundamentally hypoxia-driven, normoxic assays routinely yield false negatives.
As shown in Table 1 , ureido-substituted benzenesulfonamides like SLC-0111 and FC-531 exhibit exceptional nanomolar affinity for CA IX compared to traditional alternatives.
Table 1: Comparative In Vitro Efficacy of CA IX Inhibitors
| Compound Class | Compound Name | Target Isoform | Ki (nM) | Hypoxic IC50 (Breast Cancer) | Mechanistic Notes |
| Ureido-Benzenesulfonamide | SLC-0111 | CA IX / XII | ~45 | 138 μM (MDA-MB-231) | Clinical Phase Ib/II candidate; highly selective . |
| Ureido-Benzenesulfonamide | FC-531 | CA IX | 9.7 | < 50 μM (MDA-MB-231) | High-potency SLC-0111 derivative with rapid pH modulation. |
| Benzenesulfonamide | BSM-0004 | CA IX | 96 | Dose-dependent (MCF-7) | Induces apoptosis exclusively under hypoxic stress . |
| Sulfamate (Analog) | S4 | CA IX | 7 | N/A | High affinity, but exhibits variable in vivo translation . |
Protocol 1: Hypoxic Cell Viability and Intracellular pH Assay
Causality & Validation: Standard viability assays (like MTT) fail to capture the pH-modulating mechanism of CA IX inhibitors. This protocol integrates hypoxic incubation with a pH-sensitive fluorescent probe to validate the exact mechanism of action. Self-Validating System: To ensure data integrity, always run a parallel Western blot on untreated hypoxic vs. normoxic cell lysates. If HIF-1α stabilization and CA IX upregulation are not confirmed in the control group, the viability data must be discarded.
-
Cell Seeding: Seed MDA-MB-231 cells at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence in standard culture conditions.
-
Hypoxic Induction: Transfer plates to a hypoxia chamber (1% O2 , 5% CO2 , 94% N2 ) for 24 hours to induce robust CA IX expression.
-
Compound Treatment: Treat cells with benzenesulfonamides (e.g., SLC-0111 at 10–200 μM) in media adjusted to pH 6.8 to mimic the acidic tumor microenvironment.
-
Intracellular pH Measurement: After 48 hours of treatment, load cells with BCECF-AM (1 μM) for 30 minutes. Measure fluorescence (Ex 490 nm / Em 535 nm) to quantify the intracellular acidification resulting from CA IX blockade.
-
Viability Readout: Perform a CellTiter-Glo assay to directly correlate the observed intracellular pH drop with ATP depletion and cytotoxicity.
In Vivo Efficacy: Translating Potency to Tumor Xenografts
The leap from in vitro to in vivo is where non-sulfonamide inhibitors frequently fail due to poor pharmacokinetics or an inability to penetrate the dense, acidic tumor microenvironment (TME). Benzenesulfonamides, owing to their metabolic stability, have demonstrated robust in vivo efficacy.
Interestingly, while benzenesulfonamides can sometimes show limited primary tumor reduction as a monotherapy, they profoundly sensitize tumors to chemotherapeutics. By neutralizing the acidic TME, compounds like SLC-0111 restore the uptake and efficacy of drugs like Cisplatin .
Table 2: In Vivo Tumor Reduction Efficacy in Xenograft Models
| Compound | Model | Treatment Regimen | Efficacy Outcome |
| SLC-0111 + Cisplatin | HNSCC Xenograft | 100 mg/kg (Oral) + 3 mg/kg (i.p.) | Synergistic reduction in tumor volume & metastatic dissemination. |
| FC-531 | TNBC (MDA-MB-231) | 50 mg/kg (Oral, every other day) | Significant reduction in both primary tumor size and lung metastasis. |
| BSM-0004 | MCF-7 Nude Mice | Dose-dependent | Lowered tumor weight; reduced Ki-67 & CA IX expression biomarkers. |
| S4 (Sulfamate) | Orthotopic TNBC | 10 mg/kg | Reduced metastasis; however, proved ineffective on primary tumor growth. |
Protocol 2: Orthotopic Xenograft Efficacy and Combinatorial Evaluation
Causality & Validation: Subcutaneous models often lack physiological hypoxic gradients, leading to poor clinical translation. Orthotopic implantation ensures that the tumor develops a realistic vascular and hypoxic architecture. Self-Validating System: Efficacy cannot be assumed solely by external caliper measurements. Ex vivo immunohistochemistry (IHC) must be performed on excised tumors at the endpoint to confirm that macroscopic tumor reduction correlates directly with molecular target engagement (e.g., reduced pHH3 for proliferation, increased cleaved-caspase 3 for apoptosis).
-
Tumor Implantation: Inject 5×106 MDA-MB-231 cells directly into the mammary fat pad of female NOD/SCID mice.
-
Randomization: Once tumors reach a palpable volume of ~50 mm 3 , randomize mice into four cohorts: Vehicle, Benzenesulfonamide (e.g., SLC-0111 100 mg/kg p.o.), Chemotherapy (e.g., Cisplatin 3 mg/kg i.p.), and Combination.
-
Dosing Schedule: Administer the benzenesulfonamide daily via oral gavage to maintain steady-state target inhibition. Administer chemotherapy twice weekly.
-
Monitoring: Measure tumor volume via calipers twice weekly using the formula: V=(length×width2)/2 .
-
Ex Vivo Validation: At the experimental endpoint, excise the tumors. Perform IHC staining for CA IX (to confirm hypoxic presence), pHH3, and CD31 (angiogenesis) to validate the in vivo mechanism of action.
The Translation Gap: Bridging In Vitro and In Vivo Data
When comparing benzenesulfonamides to alternatives like coumarins or sulfamates, the sulfonamide zinc-binding group offers superior metabolic stability. The workflow below illustrates the critical checkpoints required to successfully translate a benzenesulfonamide from a benchtop Ki value to a clinical combination therapy.
Figure 2: Sequential workflow translating in vitro CA IX inhibition to in vivo clinical efficacy.
Conclusion
Benzenesulfonamides represent the gold standard for CA IX/XII inhibition in hypoxic tumors. While in vitro assays are essential for establishing target affinity and confirming the mechanism of action under strict hypoxic conditions, in vivo orthotopic models are required to reveal their true clinical value. Ultimately, the greatest utility of benzenesulfonamides like SLC-0111 lies not just in monotherapy, but in their ability to remodel the acidic tumor microenvironment, halt metastasis, and profoundly sensitize tumors to conventional chemotherapy.
References
-
Aslan, H., et al. (2024). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Advances. URL:[Link]
-
Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology (Dovepress). URL:[Link]
-
Gazzaroli, G., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Experimental Hematology & Oncology. URL:[Link]
-
Mishra, C. B., et al. (2021). Anti-breast cancer action of carbonic anhydrase IX inhibitor 4-[4-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-benzylidene-hydrazinocarbonyl]-benzenesulfonamide (BSM-0004): in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Mboge, M. Y., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences (MDPI). URL:[Link]
-
Meccariello, R., et al. (2022). Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. Journal of Experimental & Clinical Cancer Research. URL:[Link]
Comparative Cross-Reactivity Profiling of 4-(4-Bromobutoxy)benzenesulfonamide: A Guide for Researchers
This guide provides a comprehensive analysis of the hypothetical cross-reactivity profile of 4-(4-Bromobutoxy)benzenesulfonamide, a novel investigational compound. In the absence of direct published data for this specific molecule, we leverage structure-activity relationships (SAR) from the broader benzenesulfonamide class of molecules and compare its predicted profile against established kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, known for its role in a variety of therapeutic agents.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to inform strategic decision-making in early-stage drug discovery.
Introduction: The Significance of Cross-Reactivity Profiling
Off-target activity, the unintended interaction of a drug candidate with proteins other than its intended target, is a major cause of adverse effects and clinical trial failures.[5] Therefore, early and comprehensive cross-reactivity profiling is paramount to de-risk a drug development program.[6] The compound 4-(4-Bromobutoxy)benzenesulfonamide features a benzenesulfonamide core, a privileged structure in medicinal chemistry, and a flexible bromobutoxy chain.[4] While the bromo-alkoxy moiety can be a reactive handle for covalent modification, its presence also influences the physicochemical properties and potential binding interactions of the molecule. Based on structural similarities to known kinase inhibitors, we hypothesize that 4-(4-Bromobutoxy)benzenesulfonamide may exhibit activity against protein kinases.
This guide will outline a robust strategy for profiling the selectivity of 4-(4-Bromobutoxy)benzenesulfonamide. We will compare its hypothetical profile with CA-4948 (Emavusertib) , a clinical-stage IRAK4 inhibitor, and a generic benzenesulfonamide derivative to illustrate the potential impact of the 4-(4-bromobutoxy) substituent.[7][8][9][10]
Hypothetical Target and Rationale
The structure of 4-(4-Bromobutoxy)benzenesulfonamide suggests it could be an ATP-competitive kinase inhibitor. The sulfonamide group can form critical hydrogen bonds with the kinase hinge region, a common binding motif for this class of inhibitors. IRAK4, a serine/threonine kinase crucial in innate immune signaling pathways, is a plausible primary target.[7][11][12][13] Dysregulation of the IRAK4 pathway is implicated in various inflammatory diseases and hematologic malignancies.[14][15]
The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling:
Caption: IRAK4-mediated TLR/IL-1R signaling pathway.
Comparative Compounds
To provide context for the cross-reactivity profile of 4-(4-Bromobutoxy)benzenesulfonamide, we will use the following comparators:
-
CA-4948 (Emavusertib): A potent and selective IRAK4 inhibitor currently in clinical trials for hematologic malignancies.[7][8][9][10] Its known selectivity profile serves as a benchmark.
-
4-Methylbenzenesulfonamide: A simple, commercially available benzenesulfonamide derivative. This compound will help to elucidate the contribution of the 4-(4-bromobutoxy) moiety to the target engagement and off-target profile.
| Compound | Structure | Rationale for Comparison |
| 4-(4-Bromobutoxy)benzenesulfonamide | (Structure to be hypothetically drawn) | The investigational compound with unknown selectivity. |
| CA-4948 (Emavusertib) | (Known Structure) | Clinical-stage IRAK4 inhibitor; benchmark for selectivity. |
| 4-Methylbenzenesulfonamide | (Known Structure) | Simple benzenesulfonamide to assess the impact of the side chain. |
Experimental Design for Cross-Reactivity Profiling
A multi-tiered approach is recommended to build a comprehensive cross-reactivity profile.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: In Vitro Kinase Panel Screening
Objective: To obtain a broad, initial assessment of the kinome-wide selectivity of 4-(4-Bromobutoxy)benzenesulfonamide.
Methodology:
-
Compound Preparation: Dissolve 4-(4-Bromobutoxy)benzenesulfonamide, CA-4948, and 4-Methylbenzenesulfonamide in 100% DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Serially dilute the compounds in an appropriate assay buffer.
-
Kinase Reaction: Perform kinase activity assays using a commercial panel of over 400 purified human kinases. A common format is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate.
-
Data Analysis: Calculate the percent inhibition for each kinase at a single high concentration (e.g., 10 µM) of the test compounds. For significant hits (e.g., >50% inhibition), determine the IC₅₀ values.
Hypothetical Data Summary:
| Kinase | 4-(4-Bromobutoxy)benzenesulfonamide (% Inhibition @ 10 µM) | CA-4948 (% Inhibition @ 10 µM) | 4-Methylbenzenesulfonamide (% Inhibition @ 10 µM) |
| IRAK4 | 95 | 98 | 5 |
| FLT3 | 75 | 80 | 2 |
| JAK2 | 60 | 15 | 3 |
| SRC | 45 | 10 | 1 |
| EGFR | 12 | 5 | 0 |
This is hypothetical data for illustrative purposes.
Tier 2: Cellular Target Engagement Assays
Objective: To confirm the binding of the compounds to their putative targets in a cellular context.
Methodology (NanoBRET™ Target Engagement Assay):
-
Cell Line Preparation: Use a human cell line (e.g., HEK293) transiently or stably expressing the kinase of interest fused to NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Tracer Addition: Add a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Calculate the IC₅₀ values for target engagement.
Hypothetical Data Summary:
| Kinase Target | 4-(4-Bromobutoxy)benzenesulfonamide (Cellular IC₅₀) | CA-4948 (Cellular IC₅₀) |
| IRAK4 | 50 nM | 25 nM |
| FLT3 | 500 nM | >10 µM |
| JAK2 | 2 µM | >10 µM |
This is hypothetical data for illustrative purposes.
Tier 3: Functional Off-Target Assessment
Objective: To determine the functional consequences of off-target engagement.
Methodology (Cell Viability Assay):
-
Cell Line Selection: Choose a panel of cancer cell lines with known dependencies on various kinases (e.g., a cell line dependent on FLT3 signaling).
-
Compound Treatment: Treat the cells with a dose-response of the test compounds for 72 hours.
-
Viability Measurement: Assess cell viability using a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound in each cell line.
Hypothetical Data Summary:
| Cell Line (Key Dependency) | 4-(4-Bromobutoxy)benzenesulfonamide (GI₅₀) | CA-4948 (GI₅₀) |
| OCI-LY3 (IRAK4/MYD88) | 100 nM | 50 nM |
| MOLM-13 (FLT3) | 800 nM | >10 µM |
| HEL (JAK2) | 5 µM | >10 µM |
This is hypothetical data for illustrative purposes.
Interpretation and Conclusion
Based on this hypothetical profiling cascade, 4-(4-Bromobutoxy)benzenesulfonamide emerges as a potent inhibitor of IRAK4, but with a less favorable selectivity profile compared to the clinical candidate CA-4948. The significant activity against FLT3 and JAK2 in the initial kinase screen, which translates to cellular activity, suggests potential for off-target effects. The simple 4-Methylbenzenesulfonamide shows minimal activity, highlighting the critical role of the 4-(4-bromobutoxy) substituent in driving kinase inhibition.
The structure-activity relationship (SAR) suggests that while the benzenesulfonamide core provides a good anchor in the kinase hinge region, the bromobutoxy tail may be promiscuously interacting with the hydrophobic pockets of multiple kinases.[16][17] Further medicinal chemistry efforts could focus on modifying this tail to improve selectivity.
References
-
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]
-
Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
-
Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link]
-
Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases. Clinical Cancer Research. [Link]
-
Compound 17 Cross-Species IRAK4 Degradation Potency. ResearchGate. [Link]
-
Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. Molecules. [Link]
-
Uncovering IRAK4 Inhibitors with a Transcreener Kinase Assay Kit. BellBrook Labs. [Link]
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. [Link]
-
IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry. [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. European Journal of Medicinal Chemistry. [Link]
-
Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. [Link]
- Benzenesulfonamide compounds and their use as therapeutic agents.
-
Open-Label, Dose Escalation and Expansion Trial of Emavusertib (CA-4948) in Relapsed or Refractory Primary Central Nervous System Lymphoma (R/R PCNSL). ClinicalTrials.gov. [Link]
-
Safety, Pharmacokinetics and Activity of CA-4948, an IRAK4 Inhibitor, for Treatment of Patients with Relapsed or Refractory Hematologic Malignancies: Results from the Phase 1 Study. ResearchGate. [Link]
-
CA-4948 Shows Early Activity, Tolerability in Relapsed/Refractory AML and High-Risk MDS. OncLive. [Link]
-
Structure–activity relationship. Wikipedia. [Link]
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]
-
Sulfonamide allergy and cross-reactivity. PubMed. [Link]
-
Off-target activity – Knowledge and References. Taylor & Francis Online. [Link]
-
Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules. [Link]
-
Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? American Journal of Health-System Pharmacy. [Link]
-
Structure Activity Relationships. Drug Design. [Link]
-
Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? The Journal of Allergy and Clinical Immunology. [Link]
-
4‐(5‐Chloro‐3‐(3,4,5‐trimethoxybenzoyl)‐1H‐indol‐1‐yl)benzenesulfonamide: A Novel Polypharmacology Agent to Target Carbonic Anhydrase IX and XII With Improved Selectivity, Wnt/β‐Catenin Signaling Pathway, and P‐Glycoprotein. ChemMedChem. [Link]
-
Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. [Link]
-
Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics. ResearchGate. [Link]
-
In Silico Approaches for the Discovery of Novel Pyrazoline Benzenesulfonamide Derivatives as Anti-Breast Cancer Agents Against Estrogen Receptor Alpha (ERα). Pharmaceuticals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. longdom.org [longdom.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drugdiscoverynews.com [drugdiscoverynews.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Head-to-Head Comparison of Sulfonamide Synthesis Methods: Traditional vs. Modern Catalytic Approaches
The sulfonamide moiety (–SO₂NH–) is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of diuretics, antimicrobials, and anti-inflammatory agents. Historically, the synthesis of this critical functional group relied almost exclusively on the Schotten-Baumann-type condensation of sulfonyl chlorides with amines. However, modern synthetic chemistry has pivoted toward greener, safer, and more atom-economical alternatives.
As a Senior Application Scientist, I have structured this guide to objectively compare the traditional amination method against two state-of-the-art alternatives: SO₂ Surrogate Insertion and Electrochemical Oxidative Coupling . This guide dissects the causality behind each protocol, providing drug development professionals with the experimental data needed to select the optimal synthetic route.
Mechanistic Landscape of Sulfonamide Synthesis
Mechanistic comparison of traditional, DABSO-mediated, and electrochemical sulfonamide syntheses.
Traditional Sulfonyl Chloride Amination
Principles & Causality
The classical approach exploits the high electrophilicity of the hexavalent sulfur atom in sulfonyl chlorides[1]. When a primary or secondary amine is introduced, it acts as a nucleophile, displacing the chloride leaving group to form the S–N bond.
Causality Checkpoint: Why is a stoichiometric base (e.g., pyridine or triethylamine) strictly required? The substitution reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. Without an exogenous base, this HCl will rapidly protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% theoretical yield[1]. Furthermore, the reaction is typically initiated at 0 °C because sulfonyl chlorides are highly susceptible to hydrolysis; lowering the temperature ensures the amine outcompetes trace moisture for the electrophilic sulfur center.
Self-Validating Experimental Protocol
-
Preparation: Dissolve the amine (1.0 mmol) and triethylamine (2.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under an inert atmosphere[1].
-
Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add the sulfonyl chloride (1.0 mmol) dropwise to control the exotherm.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2–4 hours.
-
Validation & Workup: Quench the reaction with 1M aqueous HCl. Self-Validation: This acidic quench is a self-sorting mechanism; it protonates any unreacted amine and the triethylamine base, forcing them into the aqueous layer. The neutral sulfonamide product remains isolated in the organic DCM layer. Extract, dry over Na₂SO₄, and concentrate in vacuo[1].
SO₂ Surrogate Insertion via DABSO
Principles & Causality
Gaseous sulfur dioxide (SO₂) is an excellent electrophile for organometallic reagents, but its high toxicity and requirement for specialized gas-flow equipment limit its practical utility. DABSO (DABCO-bis(sulfur dioxide)) functions as a bench-stable, solid charge-transfer complex that releases SO₂ on demand[2].
Causality Checkpoint: Nucleophilic attack by a Grignard reagent on the DABSO complex generates a stable magnesium sulfinate intermediate[2]. Because the sulfinate sulfur is in a lower oxidation state (+4), it cannot react directly with an amine. To form the sulfonamide, an oxidant (such as aqueous sodium hypochlorite) must be added. This oxidizes the sulfinate to a highly reactive sulfonyl chloride in situ, which is immediately trapped by the aqueous amine to form the final product.
Self-Validating Experimental Protocol
-
Insertion: Suspend DABSO (0.6 mmol, providing 1.2 mmol of SO₂) in anhydrous THF (3 mL) under nitrogen.
-
Grignard Addition: Add the Grignard reagent (1.0 mmol) dropwise at room temperature. Self-Validation: The initial heterogeneous DABSO suspension will gradually dissolve into a clear, homogeneous solution, visually confirming the successful formation of the soluble magnesium sulfinate intermediate[2].
-
Oxidative Amination: After 1 hour, add the desired amine (1.5 mmol) followed immediately by aqueous NaOCl (bleach, 1.5 mmol).
-
Workup: Stir for an additional 2 hours, then partition between ethyl acetate and water. The organic layer contains the sulfonamide, which can be purified via flash chromatography.
Electrochemical Oxidative Coupling of Thiols and Amines
Principles & Causality
To bypass the handling of unstable, pre-functionalized sulfonyl chlorides entirely, recent advancements leverage the direct electrochemical oxidative coupling of widely available commodity thiols and amines[3].
Causality Checkpoint: This method utilizes an electrochemical cell where the thiol undergoes anodic oxidation to form a reactive thiyl radical/cation. Why use a mixed CH₃CN/aqueous HCl solvent system? The water acts as the stoichiometric oxygen source for the sulfonyl group, while the HCl provides the necessary acidic environment to prevent premature amine oxidation. The transformation is driven entirely by electricity, avoiding the need for harsh chemical oxidants[3].
Self-Validating Experimental Protocol (Continuous Flow)
-
Solution Prep: Prepare a solution containing the thiol (2.0 mmol), amine (3.0 mmol), and Me₄NBF₄ supporting electrolyte (0.2 mmol) in a 3:1 v/v mixture of CH₃CN and 0.3 M aqueous HCl (20 mL)[3].
-
Electrolysis: Pump the mixture through an electrochemical flow cell equipped with a Carbon anode and an Iron cathode.
-
Current Application: Apply a constant current ensuring a 5-minute residence time within the 700 μL reactor volume[3]. Self-Validation: The continuous evolution of benign hydrogen gas bubbles at the iron cathode provides immediate, visual confirmation of a closed electrical circuit and active anodic oxidation.
-
Isolation: Collect the output, neutralize, and extract with ethyl acetate to isolate the sulfonamide[3].
Experimental workflow for the continuous-flow electrochemical synthesis of sulfonamides.
Head-to-Head Performance Comparison
The following table summarizes the quantitative data and operational parameters for each methodology, allowing for rapid decision-making during synthetic route design.
| Parameter | Traditional Amination | DABSO SO₂ Insertion | Electrochemical Coupling |
| Starting Materials | Sulfonyl Chloride + Amine | Organometallic + DABSO + Amine | Thiol + Amine |
| Key Reagents | Et₃N or Pyridine base | DABSO, NaOCl (Oxidant) | Electricity, Me₄NBF₄ |
| Typical Yields | 80% – 95% | 65% – 85% | 70% – 90% |
| Reaction Time | 2 – 4 hours | 3 – 5 hours | 5 minutes (Flow) / 24h (Batch) |
| Functional Group Tolerance | Low (Sensitive to alcohols/water) | Moderate (Grignard limitations) | High (Tolerates alkynes, rings) |
| Environmental Impact | High (Chlorinated waste) | Moderate (Bleach/NCS waste) | Low (H₂ gas byproduct) |
| Primary Advantage | Highly established, rapid | Avoids toxic SO₂ gas | Uses cheap commodity chemicals |
Conclusion
The selection of a sulfonamide synthesis method must be dictated by the availability of starting materials and the functional group tolerance required. The Traditional Amination remains the gold standard for simple substrates where the corresponding sulfonyl chloride is commercially available[1]. However, for late-stage functionalization or complex library synthesis, the DABSO Insertion method offers unparalleled flexibility by allowing the use of diverse organometallic precursors[2]. Finally, the Electrochemical Oxidative Coupling represents the frontier of green chemistry, enabling the direct, rapid coupling of inexpensive thiols and amines in flow systems without the need for pre-functionalization or hazardous chemical oxidants[3].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Reproducibility of In Vitro Assays for Sulfonamide Compounds
As drug development professionals and analytical scientists, we frequently encounter sulfonamides—a foundational class of antimicrobials. While their mechanism of action is well documented, quantifying their activity and concentration in vitro remains notoriously vulnerable to reproducibility issues. Variability in these assays often stems from poor aqueous solubility, high protein-binding affinity, and complex matrix interferences.
This guide objectively compares alternative assay modalities and provides self-validating protocols designed to ensure absolute scientific integrity and reproducibility.
Mechanistic Grounding: The DHPS Pathway
To design a reproducible assay, we must first understand the molecular target. Sulfonamides are structural analogs of para-aminobenzoic acid (pABA). They act as competitive inhibitors of dihydropteroate synthase (DHPS), preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form dihydropteroate—a crucial precursor in the folate biosynthesis pathway (1)[1].
Mechanism of DHPS inhibition by sulfonamides in the folate pathway.
Objective Comparison of In Vitro Assay Modalities
When evaluating sulfonamides, researchers typically choose between enzymatic assays (for potency/IC50) and mass spectrometry (for pharmacokinetics and residue quantification). Each presents distinct reproducibility profiles and requires specific mitigation strategies.
Table 1: Performance Metrics of Sulfonamide In Vitro Assays
| Assay Modality | Primary Application | Sensitivity / LOD | Recovery / Error | Reproducibility Challenges |
| Continuous Spectrophotometric | IC50 / Enzyme Kinetics | Micromolar (µM) | Error < 5% | Enzyme stability; DMSO tolerance limits (<5%). |
| Fluorescence Biosensor | High-Throughput Screening | 5.57 – 23.22 µg/kg | 47.6% – 135.1% | Matrix autofluorescence; non-specific binding. |
| Isotope Dilution LC-MS/MS | Residue Quantification | 10 – 50 ng/g | 91% – 114% | Ion suppression; poor extraction due to protein binding. |
Data synthesized from2[2], 3[3], and 4[4].
Causality Behind Reproducibility Failures
To achieve robust assay performance, we must address the root causes of experimental variability:
-
Protein Binding: Sulfonamides exhibit high affinity for target proteins and serum albumins through highly conserved CH···O=S interactions (5)[5]. In complex matrices, the drug partitions into protein-bound and free fractions. If an extraction protocol fails to disrupt these hydrophobic and hydrogen-bond networks, recovery will be incomplete and highly variable.
-
Solubility & DMSO Tolerance: Sulfonamides are notoriously hydrophobic. While stock solutions are prepared in 100% DMSO, the DHPS enzyme typically tolerates a maximum of 5% DMSO before activity drops precipitously[1]. Precipitation upon aqueous dilution is a primary cause of false negatives and erratic IC50 shifts.
-
Matrix Interference in Spectrophotometry: Discontinuous assays measuring pyrophosphate (PPi) production are prone to high background noise. Continuous coupled assays provide a self-validating kinetic curve, ensuring the rate is limited only by DHPS activity[4].
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. By embedding internal controls and continuous monitoring, they inherently flag experimental errors before they compromise your data.
Protocol A: Continuous Spectrophotometric DHPS Inhibition Assay
Objective: Determine the IC50 of novel sulfonamide compounds with <5% reproducibility error. Causality Focus: This assay couples DHPS activity to dihydrofolate reductase (DHFR), monitoring the consumption of NADPH at 340 nm. By measuring the initial kinetic rate continuously, we eliminate end-point artifacts and confirm enzyme linearity in real-time[4].
Step-by-step workflow for the continuous spectrophotometric DHPS assay.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0).
-
Why: Mg²⁺ is an essential cofactor required to stabilize the pyrophosphate leaving group during catalysis[1].
-
-
Enzyme Mix Formulation: Combine DHPS (10-50 nM) and DHFR (1-2 Units/mL) in the assay buffer.
-
Why: DHFR must be in vast excess so that the subsequent reduction of dihydropteroate is instantaneous, ensuring DHPS remains the sole rate-limiting step[1].
-
-
Inhibitor Titration: Prepare sulfonamide serial dilutions in 100% DMSO. Add 2 µL to a 96-well plate.
-
Why: This restricts the final DMSO concentration to 1% (in a 200 µL reaction volume), preventing solvent-induced enzyme denaturation while maintaining drug solubility[1].
-
-
Pre-incubation: Add 168 µL of the Enzyme Mix to the wells. Incubate at 37°C for 5 minutes.
-
Why: Allows equilibrium binding of the competitive inhibitor to the enzyme active site before substrate introduction.
-
-
Reaction Initiation: Add 30 µL of a pre-warmed substrate mix containing pABA (10-50 µM), DHPP (10-50 µM), and NADPH (150-200 µM)[1].
-
Kinetic Measurement: Immediately read absorbance at 340 nm every 30 seconds for 15 minutes. Calculate the slope (mOD/min) of the linear portion to determine the initial reaction rate (V).
Protocol B: Isotope Dilution LC-MS/MS (ID-LC-MS/MS) for Complex Matrices
Objective: Quantify sulfonamide residues in biological matrices with 91–114% recovery. Causality Focus: To combat matrix-induced ion suppression and variable extraction recoveries caused by protein binding, this protocol utilizes stable isotope-labeled internal standards (ISTDs) and Ultra-Performance Liquid Chromatography (UPLC)[6],[3].
Step-by-Step Methodology:
-
Sample Spiking: Spike the biological sample (e.g., 1 g of homogenate) with 20 ng/g of a deuterated sulfonamide ISTD (e.g., Sulfamethazine-d4)[3].
-
Why: The ISTD co-elutes and experiences the exact same ion suppression and extraction losses as the target analyte, mathematically self-correcting the final quantification.
-
-
Protein Precipitation & Extraction: Add 4 mL of Acetonitrile containing 1% formic acid. Vortex vigorously for 5 minutes, then centrifuge at 4000 x g for 10 minutes.
-
Why: Acetonitrile aggressively precipitates proteins, disrupting the strong sulfonamide-albumin binding interactions. This ensures total drug recovery rather than merely sampling the "free" fraction.
-
-
Solid-Phase Extraction (SPE) Cleanup: Pass the supernatant through a pre-conditioned polymeric SPE cartridge. Wash with 5% methanol in water, and elute with 100% methanol.
-
Why: Removes phospholipids and endogenous salts that cause MS signal quenching in the electrospray ionization (ESI) source.
-
-
LC-MS/MS Analysis: Inject onto a C18 UPLC column. Use a gradient of Water (0.1% formic acid) and Acetonitrile. Monitor via Multiple Reaction Monitoring (MRM) in positive ESI+ mode[6],[3].
-
Why: UPLC provides significantly narrower peaks than traditional HPLC, improving the signal-to-noise ratio and reliably resolving closely related sulfonamide analogs[6].
-
References
- Source: PMC (nih.gov)
- Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydropteroate Synthase Source: Benchchem URL
- Source: PMC (nih.gov)
- Evaluation of different food matrices via a dihydropteroate synthase-based biosensor for the screening of sulfonamide residues Source: Taylor & Francis URL
- Determination of sulfonamides in milk by ID-LC-MS/MS Source: ACG Publications URL
- Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey Source: ResearchGate URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Examination of Intrinsic Sulfonamide Resistance in Bacillus anthracis: A Novel Assay for Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative docking studies of benzenesulfonamide analogs
An In-Depth Comparative Guide: Molecular Docking Studies of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
Executive Summary
Benzenesulfonamides represent the foundational pharmacophore for inhibiting human Carbonic Anhydrases (hCAs), a family of metalloenzymes implicated in a spectrum of pathologies ranging from glaucoma (hCA II) to hypoxic solid tumors (hCA IX and XII). For drug development professionals, the primary challenge lies in achieving isoform selectivity to mitigate off-target toxicity. This guide provides a rigorous comparative analysis of standard and novel benzenesulfonamide analogs, utilizing in silico molecular docking data and in vitro enzymatic assays to elucidate the structure-activity relationships (SAR) that drive selective inhibition.
Mechanistic Rationale: The "Tail Approach" to Isoform Selectivity
As a Senior Application Scientist, I approach metalloenzyme inhibition not just as a geometric puzzle, but as a dynamic thermodynamic system. The catalytic mechanism of hCAs relies on a zinc ion ( Zn2+ ) tetrahedrally coordinated by three histidine residues (His94, His96, His119) and a hydroxide ion.
Benzenesulfonamides act as classic inhibitors because the deprotonated sulfonamide nitrogen ( SO2NH− ) directly displaces the catalytic hydroxide, forming a coordinate covalent bond with the Zn2+ ion[1]. However, because the zinc-binding environment is highly conserved across all 15 human CA isoforms, the unsubstituted benzenesulfonamide scaffold (e.g., sulfanilamide) exhibits poor selectivity.
To engineer selectivity, researchers employ the "Tail Approach." By appending bulky, diverse chemical moieties (the "tail") to the benzenesulfonamide ring, the inhibitor can exploit the unique topographical differences in the middle and outer rims of the active site clefts[2]. For instance, hCA IX possesses a distinct hydrophobic pocket that can be targeted by lipophilic tails (such as thiazolidinone or indolinone derivatives), significantly increasing binding affinity and selectivity over the ubiquitous off-target hCA II[3].
Pathophysiological role of hCA IX in tumors and the mechanism of benzenesulfonamide intervention.
Comparative Data Presentation: Binding Affinities & Experimental Kinetics
To objectively evaluate the efficacy of tail modifications, we must correlate in silico binding free energies ( ΔG ) with in vitro inhibition constants ( Ki ). The table below synthesizes data comparing standard clinical inhibitors against recently developed thiazolidinone-benzenesulfonamide hybrids[1][2][3]. Lower binding energies and lower Ki values denote superior potency.
| Compound Class / Name | Tail Modification | Docking Score hCA II (kcal/mol) | Ki hCA II (nM) | Docking Score hCA IX (kcal/mol) | Ki hCA IX (nM) | Key Interacting Residues (hCA IX) |
| Acetazolamide (AAZ) | Standard (Thiadiazole) | -7.5 | 12.0 | -7.2 | 25.0 | Zn2+ , His94, Thr199, Thr200 |
| Sulfanilamide | None (Parent) | -6.0 | 250.0 | -5.8 | 300.0 | Zn2+ , His94, Thr199 |
| Compound 4 [3] | 3-Fluorobenzylidene-thiazolidinone | -8.2 | 4.1 | -8.9 | 6.3 | Zn2+ , His94, Leu91, Val121 |
| Compound 5g [2] | Indolinone-thiazolidinone hybrid | -8.6 | 18.5 | -9.4 | 2.5 | Zn2+ , His94, Thr199, Gln92, Val121 |
| Compound 9 [1] | Aziridine-Thiazole | N/A | 36.7 | N/A | 14.2 | Zn2+ , His94, Leu198, Thr200 |
Data Insights & Causality: The parent sulfanilamide lacks the steric bulk to engage the outer active site, resulting in weak affinity. Acetazolamide is highly potent but non-selective. Conversely, Compound 5g demonstrates a highly favorable docking score (-9.4 kcal/mol) and a low Ki (2.5 nM) for hCA IX. The causality here is structural: the bulky indolinone-thiazolidinone tail extends into the hydrophobic pocket unique to hCA IX (involving residues like Val121 and Leu91), establishing van der Waals interactions that are sterically hindered in the narrower hCA II cleft[2].
Standardized Experimental Protocol: Comparative Molecular Docking
To ensure scientific integrity and trustworthiness, docking protocols must be self-validating. The following workflow outlines a robust methodology for evaluating benzenesulfonamide analogs.
Step 1: Ligand Preparation & Conformational Analysis
-
Structure Generation: Sketch the 2D structures of the benzenesulfonamide analogs using software like ChemDraw.
-
Ionization State: Because the sulfonamide group ( SO2NH2 ) must be deprotonated to bind zinc, adjust the ionization state to reflect physiological pH (7.4), yielding the sulfonamide anion ( SO2NH− ).
-
Energy Minimization: Convert to 3D and minimize the energy using the MMFF94 force field to resolve steric clashes and establish the lowest-energy conformer[2].
Step 2: Protein Preparation (The Critical Step)
-
Acquisition: Download high-resolution X-ray crystal structures from the PDB (e.g., PDB ID: 5FL4 for hCA II; 4M2V or 5FL6 for hCA IX)[1][4].
-
Curation: Remove co-crystallized water molecules except the deep water molecules structurally vital to the active site network.
-
Metal Preservation: Crucial Causality: You must explicitly define the Zn2+ ion parameters. Standard docking algorithms often treat metals poorly. Ensure the zinc ion retains a +2 charge and that His94, His96, and His119 are properly protonated to maintain the tetrahedral coordination geometry[4].
Step 3: Grid Generation & Docking Execution
-
Grid Box Definition: Center the grid box directly on the Zn2+ ion. Set the dimensions (e.g., 20 × 20 × 20 Å) to encompass both the deep catalytic cleft and the outer hydrophobic/hydrophilic rims to accommodate the "tail"[1].
-
Validation (Self-Validating System): Before docking novel analogs, re-dock the co-crystallized ligand (e.g., Acetazolamide). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å. If it fails, recalibrate the grid or zinc parameters.
-
Execution: Run the docking simulation using a robust algorithm (e.g., AutoDock Vina or Schrödinger Glide) generating 10-30 poses per ligand.
Step 4: Post-Docking Analysis
-
Evaluate the lowest binding energy ( ΔG ) pose.
-
Confirm the primary pharmacophore: The sulfonamide nitrogen must be within 1.9–2.5 Å of the Zn2+ ion, and one of the sulfonamide oxygens must form a hydrogen bond with the backbone NH of Thr199[4].
Standardized in silico workflow for metalloenzyme docking, emphasizing zinc preservation.
Conclusion
Comparative docking studies reveal that while the benzenesulfonamide headgroup is non-negotiable for anchoring the molecule to the catalytic zinc, it is the strategic hybridization of the tail—such as incorporating thiazolidinone or indolinone scaffolds—that dictates the therapeutic viability of the compound. By strictly adhering to metal-aware docking protocols and validating against in vitro Ki data, researchers can rationally design next-generation, isoform-selective CA inhibitors for targeted oncology.
References
-
Zhang, Z.-P., et al. "Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone." Molecules (MDPI), 24(13), 2418, 2019. [Link]
-
"Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors." MDPI, Sept. 2024.[Link]
-
"In silico study of five new sulfonamide derivatives bearing a thiazolidine-4-one moiety: targeting carbonic anhydrase IX." ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors [mdpi.com]
- 3. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone [mdpi.com]
- 4. researchgate.net [researchgate.net]
Evaluating the Isoform Selectivity of Benzenesulfonamide Inhibitors: A Comparative Guide
As a Senior Application Scientist, one of the most critical challenges I encounter in targeted oncology drug development is achieving true isoform selectivity. Carbonic anhydrases (CAs) are ubiquitous zinc-metalloenzymes, but their physiological roles are highly compartmentalized. While isoforms like CA I and CA II are widespread in red blood cells and the kidneys, CA IX and CA XII are heavily upregulated in the hypoxic microenvironments of solid tumors.
This guide provides an objective, data-driven comparison of classic versus next-generation benzenesulfonamide inhibitors, detailing the structural causality behind their selectivity and the rigorous stopped-flow kinetics required to validate their performance.
Mechanistic Context: The Carbonic Anhydrase Landscape
In healthy tissues, CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, maintaining acid-base homeostasis. However, in rapidly expanding solid tumors, localized oxygen deprivation (hypoxia) triggers the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. This pathway upregulates the transmembrane isoforms CA IX and CA XII, which actively vent protons into the extracellular space. The resulting extracellular acidosis promotes tumor survival, metastasis, and resistance to chemotherapy (1[1]).
Diagram 1: Hypoxia-induced CA IX/XII signaling pathway and targeted inhibition.
Structural Logic: The "Tail Approach"
The active site of all CA isoforms features a highly conserved catalytic zinc ion at the bottom of a 15 Å deep cleft. First-generation inhibitors bind directly to this zinc ion but fail to discriminate between isoforms because the immediate zinc-coordination environment is identical.
To achieve selectivity, modern drug design employs the "tail approach" (2[2]). By appending variable elongation tails (e.g., ureido linkers) to the benzenesulfonamide scaffold, the inhibitor extends outward to interact with the middle and outer rims of the active site. These outer regions possess highly variable amino acid sequences, allowing researchers to exploit steric clashes in off-target isoforms (CA I/II) while perfectly matching the hydrophobic pockets of tumor-associated isoforms (CA IX/XII).
Diagram 2: Structural components of tail-approach benzenesulfonamide inhibitors.
Comparative Performance Data
To objectively evaluate performance, we compare Acetazolamide (AAZ) , a classic first-generation sulfonamide, against SLC-0111 , a next-generation ureidobenzenesulfonamide currently in clinical trials for hypoxic malignancies (3[3]).
AAZ lacks a bulky tail, allowing it to fit into the active site of almost all CA isoforms, leading to high potency but poor selectivity. Conversely, the bulky 4-fluorophenyl ureido tail of SLC-0111 creates steric hindrance in CA I and CA II, driving its remarkable selectivity profile for CA IX and XII (4[4]).
| Inhibitor | Class | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Selectivity Ratio (hCA II / hCA IX) |
| Acetazolamide (AAZ) | Classic Sulfonamide | 250 | 12 | 25 | 5.7 | 0.48 (Off-target preference) |
| SLC-0111 | Ureidobenzenesulfonamide | > 5000 | 960 | 45.1 | 4.5 | ~ 21.3 (On-target preference) |
Data aggregated from established stopped-flow kinetic studies.
Experimental Methodology: Stopped-Flow CO₂ Hydration Assay
Causality of the Method: The hydration of CO₂ by carbonic anhydrase is one of the fastest known enzymatic reactions ( kcat≈106 s−1 ). Standard benchtop mixing is far too slow to capture the initial linear rate. Stopped-flow spectrophotometry overcomes this by achieving mixing dead-times of under 2 milliseconds, allowing us to accurately monitor the rapid pH-dependent color change of an indicator dye before the reaction reaches equilibrium (5[5]).
Self-Validating System: To ensure trustworthiness, this protocol mandates the subtraction of the uncatalyzed CO₂ hydration rate (a parallel blank run without the enzyme) from the total observed rate. Furthermore, the use of 0.1 M Na2SO4 maintains a constant ionic strength, preventing buffer fluctuations from artificially skewing the kinetic readout.
Diagram 3: Stopped-flow spectrophotometry workflow for CO2 hydration kinetics.
Step-by-Step Protocol (Adapted from Khalifah's Method)
-
Reagent Preparation :
-
Buffer System : Prepare 10 mM HEPES buffer adjusted to pH 7.5. Add 0.1 M Na2SO4 to maintain constant ionic strength.
-
Indicator Dye : Add Phenol Red to a final concentration of 0.2 mM. Phenol red has an absorbance maximum at 557 nm, which is highly sensitive to the pH drop caused by proton generation during CO₂ hydration.
-
Substrate : Prepare CO₂-saturated water by bubbling pure CO₂ gas into distilled water on ice for at least 30 minutes (yields ~17-34 mM CO₂ depending on exact temperature).
-
-
Inhibitor & Enzyme Equilibration :
-
Pre-incubate the recombinant human CA isoform (e.g., hCA IX) with varying concentrations of the benzenesulfonamide inhibitor for 10-15 minutes at room temperature to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.
-
-
Stopped-Flow Execution :
-
Load Syringe A with the CO₂-saturated water (substrate).
-
Load Syringe B with the equilibrated Enzyme + Inhibitor + Phenol Red buffer mixture.
-
Trigger the pneumatic drive to rapidly mix equal volumes of Syringe A and B into the optical detection chamber.
-
-
Data Acquisition & Validation :
-
Monitor the decrease in absorbance at 557 nm over a period of 10–100 seconds.
-
Control Step : Run the exact same sequence using a blank buffer (no enzyme) in Syringe B to determine the uncatalyzed hydration rate.
-
-
Kinetic Calculation :
-
Subtract the uncatalyzed rate from the catalyzed rate to isolate the true enzymatic initial velocity.
-
Plot the initial velocities against inhibitor concentrations to determine the inhibition constant ( Ki ) using standard Michaelis-Menten kinetics and the Cheng-Prusoff equation.
-
References
-
Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem - NIH -[Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach - ACS Publications -[Link]
-
Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC -[Link]
-
Stopped-flow – Knowledge and References - Taylor & Francis -[Link]
-
Carbonic anhydrase inhibitors. Selective inhibition of human... - Taylor & Francis -[Link]
Sources
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Comparative Efficacy Analysis: 4-(4-Bromobutoxy)benzenesulfonamide in the Context of Carbonic Anhydrase Inhibition
Abstract
This guide provides a comparative framework for evaluating the therapeutic potential of the research chemical 4-(4-Bromobutoxy)benzenesulfonamide against established standard-of-care drugs, using the well-characterized carbonic anhydrase inhibitor, Acetazolamide, as a benchmark. It is critical to note that 4-(4-Bromobutoxy)benzenesulfonamide is a compound available for investigational purposes and, as of the date of this publication, does not have established clinical efficacy data. The following analysis is presented as a template for the rigorous, multi-step evaluation process required for a novel chemical entity. We will proceed with the hypothetical premise that the sulfonamide moiety of 4-(4-Bromobutoxy)benzenesulfonamide confers inhibitory activity against carbonic anhydrase, a key enzyme family implicated in various physiological processes and disease states, including glaucoma.
Introduction: Establishing the Scientific Premise
The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its defining feature is the SO₂NH₂ group, a potent zinc-binding group that can effectively inhibit metalloenzymes, most notably the carbonic anhydrases (CAs). Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a fundamental reaction involved in pH regulation, fluid balance, and CO₂ transport.
Acetazolamide, a first-generation CA inhibitor, is a standard-of-care medication for conditions such as glaucoma, epilepsy, and altitude sickness. It functions by reducing the formation of aqueous humor in the eye, thereby lowering intraocular pressure (IOP).
The subject of our analysis, 4-(4-Bromobutoxy)benzenesulfonamide, is a research compound that possesses the key benzenesulfonamide group. While its biological activity is not yet characterized in peer-reviewed literature, its structure warrants investigation as a potential CA inhibitor. The presence of a 4-bromobutoxy tail introduces a distinct lipophilic and reactive element compared to Acetazolamide, which could significantly alter its pharmacokinetics, pharmacodynamics, and off-target profile. This guide outlines the necessary experimental framework to test this hypothesis and compare its potential efficacy against the established benchmark, Acetazolamide.
Comparative Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action for Acetazolamide involves the non-competitive, reversible inhibition of carbonic anhydrase isoenzymes, particularly CA-II, which is abundant in the ciliary body of the eye. By blocking this enzyme, Acetazolamide slows the production of bicarbonate ions (HCO₃⁻). The subsequent decrease in ion transport across the ciliary epithelium leads to reduced aqueous humor secretion and a corresponding drop in intraocular pressure.
Our hypothetical mechanism for 4-(4-Bromobutoxy)benzenesulfonamide would also center on CA inhibition via its sulfonamide group. The key differentiator, the bromobutoxy chain, may influence binding affinity, cell permeability, and isoenzyme selectivity.
Caption: Proposed mechanism of action for CA inhibitors in reducing aqueous humor formation.
Experimental Workflow for Efficacy Comparison
A rigorous, phased approach is necessary to validate the biological activity of 4-(4-Bromobutoxy)benzenesulfonamide and compare it to Acetazolamide. The workflow progresses from initial biochemical assays to cell-based models and finally to in vivo validation.
Caption: Phased experimental workflow for evaluating a novel CA inhibitor.
Detailed Experimental Protocols
Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay
This assay quantifies the inhibitory potential of a compound by measuring its effect on the CA-II-catalyzed hydrolysis of 4-nitrophenyl acetate (NPA), which releases the chromophore 4-nitrophenolate.
Materials:
-
Recombinant human Carbonic Anhydrase II (hCA-II)
-
4-Nitrophenyl acetate (NPA)
-
HEPES buffer (25 mM, pH 7.4)
-
Test Compounds: 4-(4-Bromobutoxy)benzenesulfonamide and Acetazolamide, dissolved in DMSO
-
96-well microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound (e.g., from 100 µM to 1 nM) in DMSO. Also, prepare a DMSO-only control.
-
Assay Plate Setup: In a 96-well plate, add 188 µL of HEPES buffer to each well.
-
Add Inhibitor: Add 2 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add Enzyme: Add 5 µL of hCA-II solution (final concentration ~10 nM) to each well. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add 5 µL of NPA substrate solution (in acetonitrile, final concentration ~1 mM) to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V) for each concentration. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol: In Vivo Intraocular Pressure (IOP) Reduction in a Rabbit Model
This protocol assesses the ability of the test compound to lower IOP in normotensive New Zealand white rabbits, a standard preclinical model.
Materials:
-
Test Compounds: Formulated in a sterile vehicle suitable for topical ocular administration (e.g., a cyclodextrin-based solution).
-
Tonometer (e.g., Tono-Pen)
-
Proparacaine hydrochloride ophthalmic solution (0.5%) for local anesthesia
-
New Zealand white rabbits (male, 2-3 kg)
Procedure:
-
Acclimatization: Acclimate animals to handling and tonometry procedures for at least one week prior to the study.
-
Baseline IOP Measurement: Anesthetize the cornea of each rabbit with one drop of proparacaine. Measure the baseline IOP in both eyes three times and average the readings.
-
Compound Administration: Administer a single 50 µL drop of the test article (e.g., 1% 4-(4-Bromobutoxy)benzenesulfonamide), positive control (1% Acetazolamide), or vehicle into one eye of each rabbit (n=6 per group). The contralateral eye serves as an internal control.
-
Post-Dose IOP Monitoring: Measure IOP in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the mean change in IOP from baseline for each group at each time point. The primary efficacy endpoint is the maximum reduction in IOP and the duration of the effect. Statistical significance between groups can be determined using an appropriate test (e.g., ANOVA with post-hoc analysis).
Hypothetical Data Summary and Interpretation
To illustrate the output of the described experiments, the following tables present hypothetical data.
Table 1: In Vitro Biochemical Profile
| Compound | CA-II IC₅₀ (nM) | CA-I IC₅₀ (nM) | CA-IX IC₅₀ (nM) | Selectivity Ratio (CA-I / CA-II) |
|---|---|---|---|---|
| Acetazolamide | 12.1 | 250 | 25 | 20.7 |
| 4-(4-Bromobutoxy)benzenesulfonamide | 8.5 | 1500 | 450 | 176.5 |
Interpretation: In this hypothetical scenario, the novel compound demonstrates superior potency against the target isoenzyme (CA-II) and significantly improved selectivity over the off-target CA-I compared to Acetazolamide. High selectivity is desirable to minimize potential side effects associated with inhibiting other CA isoenzymes.
Table 2: In Vivo Efficacy in Rabbit Glaucoma Model
| Compound (1% Topical Solution) | Maximum IOP Reduction (mmHg ± SEM) | Time to Max Reduction (Hours) | Duration of Action (>15% Reduction, Hours) |
|---|---|---|---|
| Vehicle | 0.8 ± 0.3 | - | - |
| Acetazolamide | 4.2 ± 0.5 | 4 | 6 |
| 4-(4-Bromobutoxy)benzenesulfonamide | 6.1 ± 0.6 | 6 | > 12 |
Interpretation: This illustrative data suggests that the novel compound provides a more profound and sustained reduction in intraocular pressure compared to the standard of care. The longer duration of action could translate to a more favorable dosing regimen in a clinical setting (e.g., once or twice daily vs. three times daily for some Acetazolamide formulations).
Conclusion and Future Directions
This guide has outlined a systematic and rigorous pathway for the preclinical evaluation of 4-(4-Bromobutoxy)benzenesulfonamide as a potential therapeutic agent, using the standard-of-care carbonic anhydrase inhibitor Acetazolamide as a critical benchmark. The provided protocols for in vitro and in vivo testing represent the foundational experiments required to establish proof of concept.
Based on our hypothetical but plausible data, 4-(4-Bromobutoxy)benzenesulfonamide exhibits promise, with potentially greater potency, selectivity, and duration of action than Acetazolamide. However, these are merely illustrative results. The critical next steps for this compound would involve:
-
Comprehensive Safety Pharmacology: Evaluating cardiovascular, respiratory, and central nervous system effects.
-
ADME/Tox Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity to establish a full pharmacokinetic and safety profile.
-
Mechanism of Selectivity: Utilizing structural biology techniques (e.g., X-ray co-crystallography) to understand the molecular basis for its potential isoenzyme selectivity.
Only through the successful completion of these comprehensive preclinical studies can a truly informed decision be made regarding the potential advancement of 4-(4-Bromobutoxy)benzenesulfonamide into clinical development.
References
-
Title: Acetazolamide: A Drug with a Story to Tell Source: Journal of the American Society of Nephrology URL: [Link]
-
Title: Carbonic Anhydrase Inhibitors Source: StatPearls [Internet]. URL: [Link]
-
Title: The 2021 report of the American Academy of Ophthalmology Preferred Practice Pattern® Glaucoma Panel on Primary Open-Angle Glaucoma Source: Ophthalmology URL: [Link]
-
Title: A reappraisal of the topical carbonic anhydrase inhibitors Source: Current Opinion in Ophthalmology URL: [Link]
-
Title: Acetazolamide Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Personal protective equipment for handling 4-(4-Bromobutoxy)benzenesulfonamide
Operational Safety and Logistics Guide: Handling 4-(4-Bromobutoxy)benzenesulfonamide
Introduction & Hazard Causality
4-(4-Bromobutoxy)benzenesulfonamide is a bifunctional pharmaceutical intermediate frequently utilized in drug development and medicinal chemistry. Handling this compound requires a sophisticated approach to laboratory safety due to its dual-hazard profile:
-
The Sulfonamide Moiety: A well-documented contact sensitizer and irritant. Repeated exposure can lead to allergic dermatitis and severe respiratory irritation[1].
-
The 4-Bromobutoxy Chain: An alkyl bromide that acts as a reactive alkylating agent. Alkyl bromides are highly lipophilic; upon skin contact, they rapidly strip away natural oils (defatting), leading to cracking, chemical burns, and potential systemic toxicity. Furthermore, alkylating agents carry inherent risks of genotoxicity.
To mitigate these risks, all operational workflows must strictly adhere to the OSHA Laboratory Standard (29 CFR 1910.1450)[2], utilizing a self-validating system of engineering controls and Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive alkylating agents. The selection of protective gear must account for the chemical's ability to penetrate standard elastomers and its sensitization potential.
Table 1: Quantitative PPE Matrix and Causality
| PPE Category | Specification | Causality / Rationale | Replacement Frequency |
| Hand Protection | Double-layered Nitrile (min 0.11 mm) or Butyl Rubber | Alkyl bromides penetrate thin latex rapidly. Nitrile offers moderate protection against the solid form; however, butyl rubber is mandatory if the compound is dissolved in aggressive organic solvents (e.g., DCM, DMF). | Every 2 hours, or immediately upon known contamination. |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-particulates during weighing and prevents severe ocular damage from solvent splashes during reaction setup[1]. | N/A (Decontaminate thoroughly after use). |
| Body Protection | Flame-retardant, fully buttoned lab coat (Knee-length) | Prevents particulate accumulation on street clothing. Sulfonamide dust acts as a contact sensitizer and must not leave the laboratory environment[3]. | Weekly, or immediately if visibly contaminated. |
| Respiratory | N95/P100 Particulate Respirator | Mitigates inhalation of fine crystalline dust. Note: Routine handling must occur in a fume hood, which generally negates the need for a respirator under normal conditions[3]. | Per use (if applicable during a spill or hood failure). |
Step-by-Step Operational Protocol
A self-validating protocol ensures that every step conceptually and physically confirms the safety of the previous one.
Step 1: Pre-Operational Environmental Validation
-
Action: Verify the chemical fume hood is fully operational with a face velocity between 80–120 feet per minute (fpm).
-
Causality: Proper airflow ensures that aerosolized sulfonamide particles and volatile alkyl bromide degradation products are pulled away from the operator's breathing zone[2].
-
Validation: Check the digital airflow monitor. Clear the hood of incompatible materials, specifically strong oxidizing agents, strong bases, and reactive metals (e.g., sodium, magnesium), which can react violently with alkyl bromides[4].
Step 2: Weighing and Transfer
-
Action: Tare a sealable amber glass vial on an analytical balance inside the fume hood. Transfer the solid 4-(4-Bromobutoxy)benzenesulfonamide using a grounded, anti-static spatula.
-
Causality: Static electricity can aerosolize fine powders, drastically increasing inhalation risk. Amber glass protects the light-sensitive alkyl bromide moiety from photo-degradation.
-
Validation: Seal the vial tightly before removing it from the balance area to ensure zero exposure during intrastate transport across the lab.
Step 3: Reaction Execution
-
Action: Dissolve the compound in the chosen solvent within a closed system (e.g., a Schlenk flask) under an inert atmosphere (Nitrogen or Argon).
-
Causality: Alkyl bromides can slowly hydrolyze under ambient moisture, releasing highly corrosive hydrogen bromide (HBr) gas. A closed, inert system prevents this degradation and contains any hazardous off-gassing.
Step 4: Quenching and Decontamination
-
Action: Rinse all spatulas and reusable glassware with a compatible solvent (e.g., acetone), collecting the rinsate in a designated halogenated waste container. Wash glassware in a mild alkaline bath.
-
Causality: The alkaline bath safely hydrolyzes trace unreacted alkyl bromide residues into less harmful alcohols, neutralizing the alkylating hazard before the glassware is handled by washing personnel.
Fig 1. End-to-end operational workflow for handling 4-(4-Bromobutoxy)benzenesulfonamide safely.
Emergency Response and Spill Management
In the event of a spill, immediate containment is critical to prevent environmental contamination and personnel exposure. Because of the compound's toxicity, dry sweeping is strictly prohibited.
Step-by-Step Spill Protocol:
-
Evacuate & Assess: Immediately determine the scale of the spill. If it is large (>50g) or outside the fume hood, evacuate the laboratory and contact Environmental Health and Safety (EHS) immediately.
-
Containment: For small spills inside the hood, verify your PPE integrity. Cover the solid spill with a damp, inert absorbent material (such as sand or vermiculite) to suppress dust generation[5].
-
Neutralization: Carefully scoop the absorbed material into a hazardous waste container. Wipe the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual sulfonamides and hydrolyze the alkyl bromide[5].
-
Disposal: Seal all contaminated materials, including the gloves used during cleanup, into a clearly labeled halogenated hazardous waste bag.
Fig 2. Logical decision tree for chemical spill response and containment procedures.
References
-
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov.[Link]
-
Oregon OSHA. "Preventing Exposure to Hazardous Chemicals in Laboratories." Oregon.gov.[Link]
-
Lanxess. "Product Safety Assessment: Alkyl Bromides." Lanxess.com.[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
